molecular formula C16H10NaO3S B148716 1-Pyrenesulfonic acid sodium salt CAS No. 59323-54-5

1-Pyrenesulfonic acid sodium salt

货号: B148716
CAS 编号: 59323-54-5
分子量: 305.3 g/mol
InChI 键: UTUQPMDRGQJMHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Pyrenesulfonic acid is a fluorescent probe. It displays absorption/emission maxima of 346/376 nm, respectively. 1-Pyrenesulfonic acid fluorescence can be quenched by ferric ions and the nitroaromatic compounds and explosive components 2,4-dinitrotoluene (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions. It has been used in study of reverse micelles, including intermicellar migration of reactants and in the estimation of the number of micelles per cluster. 1-Pyrenesulfonic acid has also been used as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires.>Fluorescent Water Soluble Probe

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

59323-54-5

分子式

C16H10NaO3S

分子量

305.3 g/mol

IUPAC 名称

sodium;pyrene-1-sulfonate

InChI

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);

InChI 键

UTUQPMDRGQJMHW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+]

规范 SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.[Na]

其他CAS编号

59323-54-5

产品来源

United States

Foundational & Exploratory

Photophysical Properties of 1-Pyrenesulfonic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe belonging to the pyrene (B120774) family of polycyclic aromatic hydrocarbons. Its distinct photophysical properties, including a notable sensitivity to its microenvironment, make it a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a logical workflow for characterization. This document is intended to serve as a practical resource for researchers employing this fluorophore in their work.

Core Photophysical Properties

This compound exhibits characteristic absorption and emission spectra. While specific quantitative values for fluorescence quantum yield and lifetime are not consistently reported in the literature and can be highly dependent on the experimental conditions (e.g., solvent, pH, temperature), this guide provides the established spectral maxima and outlines the protocols for determining these key parameters.

Data Presentation

The known quantitative photophysical data for this compound are summarized in the table below. It is crucial to note that these values, particularly the emission maximum, can shift based on solvent polarity and other environmental factors.

Photophysical ParameterValueNotes
Absorption Maxima (λabs) 233, 243, 245, 266, 277, 316, 329, 375 nmMultiple distinct absorption bands are characteristic of the pyrene moiety.[1]
Excitation Maximum (λex) ~346 nmThis is a commonly used excitation wavelength.[1]
Emission Maximum (λem) ~376 nmIn methanol, an excitation at 314 nm also results in an emission maximum at 376 nm.
Fluorescence Quantum Yield (Φf) Not consistently reportedThe related compound, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt, has a reported quantum yield of up to 0.54 in aqueous solution.[2] This value can serve as a preliminary estimate.
Fluorescence Lifetime (τf) Not consistently reportedLifetimes of pyrene and its derivatives are typically in the range of nanoseconds and are sensitive to quenchers and solvent.
Molar Extinction Coefficient (ε) Not consistently reportedThis parameter is wavelength-dependent and can be determined using the protocol outlined in Section 2.2.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its effective use. The following sections provide detailed methodologies for key experiments.

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible data.

  • Solvent Selection : Use spectroscopic grade solvents to minimize interference from fluorescent impurities. This compound is soluble in ethanol, DMSO, and dimethylformamide (DMF) and slightly soluble in phosphate-buffered saline (PBS).[1]

  • Stock Solution : Prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent. Store in a dark container, protected from light, at -20°C for long-term stability.[1]

  • Working Solutions : Prepare fresh working solutions by diluting the stock solution to the desired concentration for analysis. For absorbance measurements, the absorbance at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the absorption maxima (λabs) and the molar extinction coefficient (ε).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blanking : Fill a 1 cm path length quartz cuvette with the same solvent used for the sample to serve as a blank. Record a baseline spectrum.

  • Measurement :

    • Record the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 200-500 nm).

    • Identify the wavelengths of maximum absorbance (λmax).

  • Molar Extinction Coefficient Determination :

    • Prepare a series of dilutions of the compound with known concentrations.

    • Measure the absorbance of each dilution at a specific λmax.

    • Plot absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[3]

Fluorescence Spectroscopy

This protocol details the measurement of excitation and emission spectra.

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Emission Spectrum :

    • Set the excitation monochromator to the desired excitation wavelength (e.g., 346 nm).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350-600 nm).

    • The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum :

    • Set the emission monochromator to the wavelength of maximum emission (e.g., 376 nm).

    • Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 250-370 nm).

    • The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection : Choose a fluorescence standard with a known quantum yield that absorbs at the excitation wavelength of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

  • Procedure :

    • Prepare solutions of both the standard and the sample in the same solvent, if possible. If not, the refractive index of the solvents must be accounted for.

    • Adjust the concentrations of the standard and sample solutions to have nearly identical absorbance values at the same excitation wavelength (absorbance < 0.1).

    • Record the fluorescence emission spectrum for both the standard and the sample under identical instrument settings (excitation wavelength, slit widths).

  • Calculation :

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

      • Φf is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetime.

  • Instrumentation : A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive, high-speed detector.

  • Procedure :

    • The sample is excited by a high-repetition-rate, short pulse of light.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the number of photons versus arrival time is constructed over many excitation-emission cycles.

  • Data Analysis :

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays).

    • The fluorescence lifetime (τf) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Experimental Workflow and Logical Relationships

The characterization of a fluorescent probe like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

photophysical_characterization_workflow prep Sample Preparation (Solvent, Concentration) uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis Provides sample fluor_spec Fluorescence Spectroscopy prep->fluor_spec Provides sample abs_max Determine λabs & ε uv_vis->abs_max Generates spectrum qy Quantum Yield Measurement (Relative Method) abs_max->qy Informs λex & A data_analysis Comprehensive Data Analysis & Interpretation abs_max->data_analysis em_ex_max Determine λem & λex fluor_spec->em_ex_max Generates spectra em_ex_max->qy Informs λex lifetime Lifetime Measurement (TCSPC) em_ex_max->lifetime Informs λex & λem em_ex_max->data_analysis qy->data_analysis lifetime->data_analysis

References

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a water-soluble, anionic fluorescent probe widely utilized in various scientific disciplines, including chemistry, biology, and materials science.[1] Its utility stems from the sensitive fluorescence of the pyrene (B120774) moiety, which is highly dependent on the local microenvironment. This property makes it an invaluable tool for investigating molecular interactions, characterizing macromolecular structures, and probing the polarity of complex systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its use in biological and pharmaceutical research. Detailed experimental protocols are provided to facilitate its practical application in the laboratory.

Chemical Structure and Physicochemical Properties

This compound consists of a polycyclic aromatic hydrocarbon, pyrene, functionalized with a sulfonic acid group, and present as its sodium salt. The presence of the sulfonate group imparts significant water solubility to the otherwise hydrophobic pyrene core.

Chemical Structure:

Chemical structure of this compound

Image Caption: Chemical structure of this compound.

Data Presentation: Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Reference
Chemical Name Sodium 1-pyrenesulfonate[2]
CAS Number 59323-54-5[2]
Molecular Formula C₁₆H₉NaO₃S[2]
Molecular Weight 304.30 g/mol [2]
Appearance Pale yellow solid[3]
Property Value Conditions/Solvent Reference
Melting Point 233-236 °C[3]
Solubility ~1 mg/mLEthanol[4]
~10 mg/mLDMSO[4]
~10 mg/mLDimethylformamide (DMF)[4]
Slightly solublePBS (pH 7.2)[4]
UV/Vis Abs. Max (λmax) 233, 243, 245, 266, 277, 316, 329, 375 nm[4]
Fluorescence Abs./Em. Max 346 / 376 nm[4]

Synthesis and Purification

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. A common method for the synthesis of pyrenesulfonic acids involves the sulfonation of pyrene. A detailed one-step protocol for a related compound, 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA), provides insight into the synthetic process.[2]

Experimental Protocol: Synthesis of a Pyrenesulfonic Acid Salt (Adapted from PTSA Synthesis)

Materials:

Procedure:

  • Dissolve pyrene in nitrobenzene in a reaction vessel.

  • Slowly add 50% fuming sulfuric acid to the solution in batches while stirring at 30 °C for 6 hours.

  • Increase the temperature to 60 °C and continue stirring at high speed for 12 hours until a greenish-yellow precipitate forms.

  • Pour the reaction mixture into ice water.

  • Neutralize the mixture by slowly adding a calcium hydroxide slurry, followed by filtration.

  • Add sodium carbonate to the filtrate.

  • Extract the nitrobenzene completely from the mixture using n-butanol.

  • Concentrate the aqueous layer using a rotary evaporator at 60-80 °C.

  • Purify the crude product by recrystallization from a saturated sodium chloride solution to obtain the final product as a yellow crystalline solid.[2]

Applications in Research and Drug Development

The unique fluorescent properties of this compound make it a versatile tool in various research areas, particularly in the study of biological systems and the development of drug delivery vehicles.

Fluorescent Probe for Studying Protein Interactions

The fluorescence of this compound is sensitive to the polarity of its microenvironment. This characteristic allows it to be used as a probe to study the binding of small molecules to proteins, such as human serum albumin (HSA), a key transporter of drugs and endogenous compounds in the bloodstream.[5] Upon binding to hydrophobic pockets within a protein, the fluorescence emission spectrum of the probe can shift, and its intensity can be either quenched or enhanced.

Characterization of Micelles and Drug Delivery Systems

Micelles are self-assembled nanostructures formed by amphiphilic molecules and are extensively investigated as carriers for poorly water-soluble drugs. This compound can be used as a fluorescent probe to determine the critical micelle concentration (CMC) of surfactants. Below the CMC, the probe resides in a polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties. This allows for the precise determination of the onset of micelle formation, a critical parameter in the design of drug delivery systems.

Experimental Protocols for Key Applications

Protocol: Characterization of Protein-Ligand Binding using Fluorescence Quenching

This protocol describes the use of this compound to study its interaction with human serum albumin (HSA) through fluorescence quenching.

Materials:

  • This compound

  • Human Serum Albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in PBS (pH 7.4).

    • Prepare a stock solution of HSA (e.g., 100 µM) in PBS (pH 7.4).

  • Fluorescence Measurements:

    • In a quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM in PBS).

    • Set the excitation wavelength of the spectrofluorometer to 346 nm and record the emission spectrum from 360 nm to 500 nm.

    • Titrate the solution with increasing concentrations of the HSA stock solution.

    • After each addition of HSA, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching of the probe's fluorescence using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Mandatory Visualization: Experimental Workflow for Protein-Ligand Binding Analysis

G cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis prep_probe Prepare 1-Pyrenesulfonic Acid Sodium Salt Stock Solution setup Set up Spectrofluorometer (Ex: 346 nm, Em: 360-500 nm) prep_probe->setup prep_protein Prepare Human Serum Albumin (HSA) Stock Solution titration Titrate with Increasing Concentrations of HSA prep_protein->titration initial_scan Record Initial Fluorescence of Probe Solution setup->initial_scan initial_scan->titration record_spectra Record Fluorescence Spectrum after Each Addition titration->record_spectra Equilibrate record_spectra->titration correction Correct for Dilution record_spectra->correction sv_plot Construct Stern-Volmer Plot correction->sv_plot analysis Determine Binding Constant (K) and Number of Binding Sites (n) sv_plot->analysis

Caption: Workflow for analyzing protein-ligand interactions using fluorescence quenching.

Toxicological and Safety Information

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical, it should be handled with care in a laboratory setting.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • For research use only. Not for human or veterinary use.[4]

Hazard Identification:

  • The substance is not subject to classification according to available data.

  • Water hazard class 1 (Self-assessment): slightly hazardous for water.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant applications in biological and pharmaceutical research. Its water solubility and environmentally sensitive fluorescence make it an ideal tool for studying protein-ligand interactions and characterizing drug delivery systems like micelles. The experimental protocols provided in this guide offer a practical starting point for researchers to utilize this compound in their own investigations. As with all chemical reagents, adherence to proper safety protocols is essential when handling this compound.

References

Synthesis and Characterization of 1-Pyrenesulfonic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-pyrenesulfonic acid sodium salt, a versatile fluorescent probe with applications in various scientific disciplines, including chemistry, materials science, and biomedical research.

Introduction

This compound is an organic compound derived from pyrene (B120774), a polycyclic aromatic hydrocarbon. Its defining feature is the presence of a sulfonate group, which imparts water solubility to the otherwise hydrophobic pyrene core. This amphiphilic nature, combined with the inherent fluorescence of the pyrene moiety, makes it a valuable tool for researchers. The compound is widely utilized as a fluorescent probe to investigate molecular interactions, such as those with proteins and micelles, and for the detection of various analytes.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic sulfonation of pyrene. The reaction involves the introduction of a sulfonic acid group onto the pyrene ring, followed by neutralization to form the sodium salt. While the synthesis of the tetrasulfonated derivative is also common, the monosulfonated product can be obtained by controlling the reaction conditions.[2]

Experimental Protocol: Sulfonation of Pyrene

Materials:

  • Pyrene

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Dichloroethane (or other suitable solvent)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolution: Dissolve pyrene in a suitable solvent, such as dichloroethane, in a three-necked flask equipped with a stirrer and a dropping funnel. The mass ratio of pyrene to solvent can vary, for instance, a 1:4 to 1:6 ratio has been reported for similar reactions.[3]

  • Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or fuming sulfuric acid dropwise to the stirred solution. The reaction temperature should be maintained below 50°C.[3] For monosulfonation, carefully controlling the stoichiometry of the sulfonating agent and the reaction time is crucial. The reaction can be monitored by techniques like thin-layer chromatography to determine the optimal endpoint.

  • Quenching: After the desired reaction time, pour the reaction mixture into ice water to quench the reaction. This will precipitate the 1-pyrenesulfonic acid.

  • Neutralization: Neutralize the acidic solution by the slow addition of a sodium hydroxide or sodium carbonate solution until the pH reaches 7.[3] This converts the sulfonic acid to its sodium salt.

  • Purification: The crude this compound can be purified by recrystallization.[4] Dissolve the product in a minimal amount of hot water or a water-ethanol mixture and allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration and dried.[5][6]

Synthesis and Purification Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Pyrene Pyrene Dissolution Dissolution Pyrene->Dissolution Solvent Dichloroethane Solvent->Dissolution Sulfonating_Agent H₂SO₄ or Oleum Sulfonation Sulfonation Sulfonating_Agent->Sulfonation Dissolution->Sulfonation Quenching Quenching in Ice Water Sulfonation->Quenching Neutralization Neutralization (NaOH/Na₂CO₃) Quenching->Neutralization Filtration1 Filtration Neutralization->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Filtration & Drying Recrystallization->Filtration2 Product 1-Pyrenesulfonic Acid Sodium Salt Filtration2->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the key characterization data.

Property Value Reference
Molecular Formula C₁₆H₉NaO₃S[7]
Molecular Weight 304.3 g/mol [7]
CAS Number 59323-54-5[7]
Appearance Off-white to yellow solid[8]
Melting Point 233-236 °C[9]
Solubility Soluble in water, slightly soluble in ethanol and methanol, soluble in DMSO and DMF.[10]
Spectroscopic Characterization
Technique Observed Peaks / Maxima Interpretation Reference
UV-Vis Absorption λmax: ~242, 276, 343 nmπ-π* transitions of the pyrene aromatic system.
Fluorescence Emission λem: ~378, 398 nm (in water)Characteristic emission of the pyrene monomer.
FT-IR (cm⁻¹) ~3450 (broad), ~1630, ~1170, ~1035, ~850O-H stretch (adsorbed water), C=C aromatic stretch, S=O asymmetric stretch, S=O symmetric stretch, C-H out-of-plane bending.[11]
¹H NMR (D₂O, δ ppm) Aromatic protons expected in the range of 7.8 - 9.0 ppm.The exact chemical shifts and coupling constants are dependent on the substitution pattern.
¹³C NMR (D₂O, δ ppm) Aromatic carbons expected in the range of 120 - 140 ppm.The carbon attached to the sulfonate group will be shifted downfield.

Applications in Research and Drug Development

This compound's unique photophysical properties make it a powerful tool in various research areas. Its fluorescence is highly sensitive to the local environment, a phenomenon that can be exploited for several applications.

Applications of this compound

Applications of this compound cluster_sensing Fluorescent Sensing cluster_micelles Micelle Characterization PSA 1-Pyrenesulfonic Acid Sodium Salt Analyte_Detection Analyte Detection PSA->Analyte_Detection Micelle_Studies Micelle Studies PSA->Micelle_Studies Quenching Fluorescence Quenching Analyte_Detection->Quenching Metal_Ions Metal Ions (e.g., Fe³⁺) Quenching->Metal_Ions Nitroaromatics Nitroaromatics (e.g., TNT) Quenching->Nitroaromatics CMC Critical Micelle Concentration (CMC) Micelle_Studies->CMC Aggregation_Number Aggregation Number Micelle_Studies->Aggregation_Number Micropolarity Micropolarity Micelle_Studies->Micropolarity

Caption: Key application areas of this compound as a fluorescent probe.

Fluorescence Quenching Studies

The fluorescence of this compound can be quenched by various molecules, a process that forms the basis of many sensing applications. For instance, its fluorescence is quenched in the presence of certain metal ions like Fe³⁺ and nitroaromatic compounds such as trinitrotoluene (TNT).[10] This property allows for the development of sensitive and selective fluorescent sensors for these analytes.

Characterization of Micelles

In the field of colloid and interface science, this compound is used to study the properties of micelles, which are aggregates of surfactant molecules.[13][14] By observing changes in its fluorescence spectrum, researchers can determine important parameters of micelles, including the critical micelle concentration (CMC), aggregation number, and the polarity of the micellar core.[15] This information is crucial for understanding the behavior of surfactants and their applications in areas like drug delivery.

Conclusion

This compound is a valuable and versatile fluorescent probe with well-established synthesis and characterization protocols. Its utility in sensing applications and for the characterization of supramolecular assemblies like micelles makes it an indispensable tool for researchers in chemistry, materials science, and drug development. The detailed methodologies and data presented in this guide are intended to support the effective utilization of this compound in a variety of research endeavors.

References

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt (CAS 59323-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-pyrenesulfonic acid sodium salt (CAS: 59323-54-5), a versatile fluorescent probe and surfactant. This document details its chemical and physical properties, key applications in research and materials science, and provides in-depth experimental protocols for its use. Furthermore, it explores its interactions with biological systems, specifically human serum albumin, and outlines essential safety and handling procedures.

Chemical and Physical Properties

This compound is an organic compound that is widely utilized for its fluorescent properties.[1][2][3] It is a sodium salt of pyrenesulfonic acid and is soluble in several organic solvents and partially soluble in aqueous solutions.[4]

PropertyValueReference
CAS Number 59323-54-5[1]
Molecular Formula C₁₆H₉NaO₃S[1]
Molecular Weight 304.30 g/mol [1]
Appearance Off-white to yellow solid powderMCE
Melting Point 233-236 °C[5]
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Partially soluble[4]
Fluorescence λex: 346 nmλem: 376 nm[4]
UV/Vis Absorption λmax: 233, 243, 245, 266, 277, 316, 329, 375 nm[4]
Purity ≥90% to ≥97% (HPLC), depending on the supplier[4][5]

Key Applications

The unique photophysical and chemical properties of this compound make it a valuable tool in various scientific fields.

  • Fluorescent Probe: Its fluorescence is sensitive to the local environment and can be quenched by certain molecules. This property is exploited for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT), in aqueous solutions.[6][7]

  • Surfactant for Graphene Exfoliation: The pyrene (B120774) moiety of the molecule interacts with the basal plane of graphite (B72142) via π-π stacking, while the sulfonate group provides aqueous solubility. This allows for the efficient exfoliation of graphite into single- or few-layer graphene sheets in water.[8][9][10]

  • Dopant in Polymer Synthesis: It can be used as a surfactant and dopant in the electrochemical synthesis of conducting polymers like polypyrrole, leading to the formation of micro- and nanowires.[6][7]

  • Study of Micellar Systems: Its fluorescence quenching behavior has been used to study the intermicellar migration of reactants and to estimate the number of micelles per cluster in reverse micelles.[6][7]

  • Biological Probe: It is used to study the binding and dynamics of proteins, such as human serum albumin.[11][12][13]

Experimental Protocols

Fluorescence Quenching for Analyte Detection

This protocol describes a general procedure for using this compound as a fluorescent probe to detect a quenching analyte (e.g., Fe³⁺ ions).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the quencher (e.g., FeCl₃) of a known concentration in water.

  • Fluorescence Measurement:

    • In a quartz cuvette, add a fixed amount of the this compound stock solution to a buffer solution (e.g., PBS pH 7.2) to achieve a final concentration with an absorbance of less than 0.1 at the excitation wavelength.

    • Record the initial fluorescence emission spectrum (e.g., from 350 nm to 550 nm) using an excitation wavelength of 346 nm.

    • Successively add small aliquots of the quencher stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (376 nm) against the concentration of the quencher.

    • Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant.

Fluorescence_Quenching cluster_0 Mechanism of Fluorescence Quenching Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation (hν) Fluorophore_Excited->Fluorophore_Ground Fluorescence (hν') Quencher Quencher Ground_State_Complex Ground State Complex Fluorophore_GroundQuencher Fluorophore_GroundQuencher Ground_State_Complex->Fluorophore_GroundQuencher Fluorophore_ExcitedQuencher Fluorophore_ExcitedQuencher Fluorophore_ExcitedQuencher->Ground_State_Complex Non-radiative decay (Quenching) Graphene_Exfoliation cluster_1 Graphene Exfoliation Workflow Start Graphite Flakes + This compound Solution Sonication Bath Sonication Start->Sonication Centrifugation Low-Speed Centrifugation Sonication->Centrifugation Separation Collect Supernatant Centrifugation->Separation Separates exfoliated from bulk material Washing High-Speed Centrifugation and Redispersion (Optional) Separation->Washing End Graphene Dispersion Separation->End Direct use Washing->End HSA_Binding cluster_2 Interaction with Human Serum Albumin (HSA) HSA Human Serum Albumin (HSA) Site1 Site I HSA->Site1 Site2 Site II HSA->Site2 PSA 1-Pyrenesulfonic Acid Sodium Salt PSA->Site1 Lower Affinity Binding PSA->Site2 High Affinity Binding Drug Other Drugs Drug->Site1 Potential Competition Drug->Site2 Potential Competition

References

An In-depth Technical Guide on the Solubility of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a fluorescent probe widely utilized in various scientific disciplines, including cellular imaging, protein interaction studies, and as a component in the development of novel drug delivery systems. A thorough understanding of its solubility in different solvents is paramount for its effective application, ensuring accurate experimental design and reliable results. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols for solubility determination, and a workflow for its application as a fluorescent probe.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]-
Dimethylformamide (DMF)~10 mg/mL[1]-
Ethanol~1 mg/mL[1]-
Phosphate-Buffered Saline (PBS), pH 7.2Slightly soluble[1]Aqueous solutions are not recommended for storage for more than one day.[1]
MethanolSlightly soluble-
WaterSlightly soluble-

Experimental Protocols: Determining Solubility

While a specific, standardized protocol for determining the solubility of this compound is not universally established, a general methodology can be adapted from standard practices for fluorescent compounds and aromatic sulfonic acids. The following protocol outlines a reliable method using UV-Vis spectrophotometry, leveraging the inherent fluorescent properties of the compound.

Principle

This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert Law. A calibration curve is first established using solutions of known concentrations. A saturated solution of the compound is then prepared, and its absorbance is measured. The concentration of the saturated solution, which represents the solubility, is then determined from the calibration curve.

Materials and Equipment
  • This compound

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the same solvent.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Measure the absorbance of the clear, saturated solution at the λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the saturated solution (solubility) from its absorbance value.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using UV-Vis spectrophotometry.

G A Prepare Stock Solution (Known Concentration) B Prepare Standard Solutions (Serial Dilution) A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D H Calculate Solubility (from Calibration Curve) D->H E Prepare Saturated Solution (Excess Solute + Agitation) F Separate Solid and Liquid (Centrifugation/Filtration) E->F G Measure Absorbance of Saturated Solution F->G G->H

Caption: Workflow for Solubility Determination

Application Workflow: this compound as a Fluorescent Probe

This diagram outlines the general workflow for utilizing this compound as a fluorescent probe in a typical biological application, such as protein binding analysis.

G cluster_prep Probe Preparation cluster_exp Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 1-Pyrenesulfonic Acid Sodium Salt in Appropriate Solvent B Determine Probe Concentration (e.g., UV-Vis Spectroscopy) A->B D Incubate Probe with Sample B->D C Prepare Biological Sample (e.g., Protein Solution) C->D E Excite Sample at λex D->E F Measure Fluorescence Emission at λem E->F G Analyze Changes in Fluorescence Intensity/Lifetime/Polarization F->G H Correlate Changes to Biological Interaction G->H

Caption: Fluorescent Probe Application Workflow

References

An In-depth Technical Guide to the Absorption and Emission Spectra of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 1-pyrenesulfonic acid sodium salt, a widely used fluorescent probe. The document details its absorption and emission characteristics, outlines experimental protocols for spectral measurements, and presents a visual workflow for these procedures.

Introduction

This compound is a water-soluble derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[1] It is extensively used as a fluorescent probe in various research applications, including the study of reverse micelles, and as a sensor for detecting ferric ions and nitroaromatic compounds.[2][3] Its fluorescence is sensitive to the polarity of its microenvironment, making it a valuable tool in biophysical studies.

Spectral Properties

The fluorescence of this compound is characterized by distinct absorption (excitation) and emission spectra. The absorption spectrum exhibits multiple bands corresponding to electronic transitions within the pyrene moiety. The emission spectrum is typically a mirror image of the longest wavelength absorption band and shows a characteristic vibronic fine structure.

The key absorption and emission maxima for this compound are summarized in the table below. It is important to note that the solvent environment can influence these spectral properties.

ParameterWavelength (nm)SolventReference
Absorption Maximum (λ_abs) 346Aqueous[2][3][4]
233, 243, 245, 266, 277, 316, 329, 375-[3][4]
Emission Maximum (λ_em) 376Aqueous[2][3][4]
376 (Excitation at 314 nm)Methanol[5]

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound requires careful sample preparation and appropriate instrumentation.

  • This compound (≥97.0% purity)[6][7][8]

  • Solvents:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Phosphate-buffered saline (PBS), pH 7.2

    • Deionized water

  • Spectrophotometer (for absorption)

  • Spectrofluorometer (for emission)

  • Quartz cuvettes (1 cm path length)

  • Organic Stock Solution: Prepare a stock solution by dissolving this compound in an organic solvent such as DMSO or DMF to a concentration of approximately 10 mg/mL.[4] For ethanol, the solubility is lower, around 1 mg/mL.[4] It is advisable to purge the solvent with an inert gas before dissolving the compound.[4]

  • Aqueous Solutions: For experiments in aqueous media, further dilutions should be made from the stock solution into the desired aqueous buffer (e.g., PBS).[4] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid potential physiological effects in biological assays.[4] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in the aqueous buffer, though its solubility in PBS is limited.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent within a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[9]

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing the solvent alone.

    • Measure the absorbance of the sample solution over a wavelength range of approximately 220 nm to 450 nm.

    • The resulting spectrum should show the characteristic absorption peaks.

  • Sample Preparation: Use the same or a similarly prepared dilute solution as for the absorption measurement.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to one of the absorption maxima, typically around 346 nm.

    • Set the excitation and emission slit widths to control the spectral resolution; for example, 5 nm and 1 nm, respectively.[10]

    • Scan the emission spectrum over a wavelength range from just above the excitation wavelength to approximately 600 nm.[10]

    • The recorded spectrum will display the fluorescence emission profile, with the peak intensity at the emission maximum.

    • It is standard practice to subtract the dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the absorption and emission spectra of this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Dilute Stock Solution in desired solvent (e.g., PBS) A->B Dilution C Set up Spectrophotometer B->C G Set up Spectrofluorometer (Excitation at λ_abs) B->G D Measure Baseline (Solvent only) C->D E Measure Sample Absorbance D->E F Obtain Absorption Spectrum E->F J Identify λ_abs and λ_em maxima F->J H Measure Sample Fluorescence G->H I Obtain Emission Spectrum H->I I->J K Tabulate Spectral Data J->K

Caption: Workflow for spectral analysis of this compound.

Applications in Research

The well-defined spectral properties of this compound make it a versatile tool in several research areas:

  • Probing Microenvironments: The sensitivity of its emission spectrum to solvent polarity is used to study the local environment in systems like micelles, polymers, and biological membranes.

  • Fluorescence Quenching Assays: The fluorescence of 1-pyrenesulfonic acid can be quenched by various analytes, which forms the basis for quantitative detection methods.[2][3] For instance, it has been used to detect ferric ions (Fe³⁺) and nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and trinitrotoluene (TNT).[3]

  • Synthesis of Functional Materials: It has been employed as a dopant in the synthesis of conductive polymers like polypyrrole, resulting in materials with tailored properties.[3]

References

Unveiling the Luminescence: A Technical Guide to the Fluorescence Mechanism of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of 1-pyrenesulfonic acid sodium salt, a widely utilized fluorescent probe. We delve into its photophysical properties, the intrinsic and extrinsic factors influencing its fluorescence, and detailed experimental protocols for its characterization. This guide aims to provide a comprehensive resource for researchers leveraging this molecule in their scientific endeavors.

Core Photophysical Properties

This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The sulfonate group confers water solubility, making it a versatile probe in aqueous environments. Its fundamental photophysical characteristics are summarized below.

PropertyValueSolvent
Absorption Maxima (λabs) 346 nm-
Emission Maxima (λem) 376 nm-
Purity ≥90%-

Table 1: Fundamental Photophysical Properties of this compound. The absorption and emission maxima are key identifiers for this fluorescent probe.[1] The purity of the compound is also a critical parameter for reliable and reproducible fluorescence studies.[1]

The Fluorescence Mechanism: Monomer and Excimer Emission

The fluorescence of this compound is governed by the electronic transitions within the pyrene moiety. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence.

A hallmark of pyrene and its derivatives is the formation of an "excimer" at higher concentrations. An excimer is an excited-state dimer that forms when an excited-state molecule interacts with a ground-state molecule of the same species. This process is concentration-dependent and results in a distinct, broad, and red-shifted emission band compared to the structured monomer emission.

The transition between monomer and excimer emission provides a powerful tool for probing the proximity of molecules, making it valuable for studying phenomena such as membrane fluidity, protein conformation, and intermolecular interactions.[2]

Figure 1: Jablonski diagram illustrating the monomer and excimer fluorescence mechanism of this compound.

Factors Influencing Fluorescence

The fluorescence of this compound is sensitive to its local environment. Understanding these factors is crucial for accurate interpretation of experimental data.

Solvent Effects
Concentration Effects and Excimer Formation

As the concentration of this compound increases, the probability of excimer formation rises. This leads to a decrease in the monomer fluorescence intensity and a concurrent increase in the excimer fluorescence intensity. The ratio of excimer to monomer fluorescence intensity (IE/IM) is often used as a measure of intermolecular proximity.

G Concentration Effect on Fluorescence Concentration [1-Pyrenesulfonic Acid] Monomer Monomer Emission Concentration->Monomer Low Excimer Excimer Emission Concentration->Excimer High

Figure 2: Relationship between concentration and fluorescence emission type.

Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). The fluorescence of pyrene derivatives can be quenched by various molecules, including metal ions. The efficiency of quenching can be quantified using the Stern-Volmer equation:

I0 / I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. The linearity of the Stern-Volmer plot can help distinguish between static and dynamic quenching mechanisms. For instance, studies on pyrene-based sensors have shown that metal ions like Cu2+, Pb2+, and Hg2+ can act as effective quenchers.[3]

G cluster_workflow Fluorescence Quenching Analysis Workflow start Prepare solutions of 1-pyrenesulfonic acid and varying quencher concentrations measure Measure fluorescence intensity (I) start->measure plot Plot I₀/I vs. [Quencher] measure->plot analyze Determine Stern-Volmer constant (KSV) from the slope plot->analyze interpret Interpret quenching mechanism (Static vs. Dynamic) analyze->interpret

Figure 3: Experimental workflow for Stern-Volmer analysis of fluorescence quenching.

Experimental Protocols

Accurate and reproducible fluorescence measurements are paramount. The following sections provide detailed methodologies for key experiments.

Sample Preparation

For reproducible results, careful sample preparation is essential.

  • Stock Solution Preparation: Dissolve a known weight of this compound in a suitable solvent (e.g., ultrapure water, ethanol (B145695), or DMSO) to prepare a concentrated stock solution.[1] It is recommended to purge the solvent with an inert gas to remove dissolved oxygen, which can quench fluorescence.[1]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations. For studies involving quenching or other interactions, the concentration of the interacting species should be varied systematically.

  • Solubility: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] Its solubility is approximately 1 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[1] For aqueous solutions, it can be dissolved directly in buffers, though it is only slightly soluble in PBS (pH 7.2).[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard.[4][5]

  • Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths, and detector settings).

  • Data Analysis: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

G cluster_workflow Relative Quantum Yield Measurement Workflow prep_sample Prepare dilute solutions of 1-pyrenesulfonic acid (Sample) measure_abs_sample Measure Absorbance (A_sample) prep_sample->measure_abs_sample prep_std Prepare dilute solutions of Quinine Sulfate (Standard) measure_abs_std Measure Absorbance (A_std) prep_std->measure_abs_std measure_fluo_sample Measure Integrated Fluorescence Intensity (I_sample) measure_abs_sample->measure_fluo_sample calculate Calculate Quantum Yield (Φ_F,sample) measure_abs_sample->calculate measure_fluo_std Measure Integrated Fluorescence Intensity (I_std) measure_abs_std->measure_fluo_std measure_abs_std->calculate measure_fluo_sample->calculate measure_fluo_std->calculate

Figure 4: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

This compound is a valuable fluorescent probe with a rich photophysical behavior characterized by monomer and excimer emission. Its sensitivity to the local environment, including concentration and the presence of quenchers, makes it a powerful tool in various research fields. By understanding its core fluorescence mechanism and employing rigorous experimental protocols, researchers can effectively harness its unique properties for insightful scientific investigations. This guide provides a foundational understanding to aid in the design and interpretation of fluorescence-based assays utilizing this versatile molecule.

References

An In-depth Technical Guide to the Safe Handling and Laboratory Use of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for the laboratory use of 1-pyrenesulfonic acid sodium salt. The information is intended to ensure the safe and effective application of this fluorescent probe in research and development settings.

Chemical and Physical Properties

This compound is a fluorescent probe widely utilized in biochemical and biomedical research.[1] Its photophysical properties make it a valuable tool for various analytical applications.

PropertyValueReferences
CAS Number 59323-54-5[1]
Molecular Formula C₁₆H₉NaO₃S[1]
Molecular Weight 304.30 g/mol [1]
Appearance Pale yellow to yellow solid/powder[2]
Melting Point 233-236 °C[2][3]
Solubility Slightly soluble in water and methanol. Soluble in DMSO (~10 mg/mL) and DMF (~10 mg/mL). Slightly soluble in ethanol (B145695) (~1 mg/mL) and PBS (pH 7.2).[3][4][5]
Fluorescence Excitation: ~346 nm, Emission: ~376 nm[4]
Storage Store at -20°C for long-term stability (≥ 4 years). Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month. Aqueous solutions are not recommended for storage for more than one day.[4][5][6]

Safety and Hazard Information

There are conflicting reports in safety data sheets regarding the hazard classification of this compound. Some sources classify it as non-hazardous according to the Globally Harmonized System (GHS)[7]. However, related compounds such as 1,3,6,8-pyrenetetrasulfonic acid, sodium salt are reported to cause serious eye irritation[8]. Therefore, a cautious approach is strongly recommended.

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation.[8]

  • Skin Irritation: May cause skin irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]

Recommended Precautions:

  • Always handle in a well-ventilated area to minimize dust inhalation.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

PPESpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.

Handling, Storage, and Disposal

Handling:

  • Use standard laboratory procedures for handling chemical reagents.

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • As a solid, store at -20°C.[4]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety office for specific guidance.

First Aid Measures

ExposureFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[4][5] Purge the solvent with an inert gas before dissolving the compound.[4][5]

  • Working Solution Preparation: Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made just prior to performing biological experiments.[4][5] Ensure that the final concentration of the organic solvent is insignificant to avoid potential physiological effects.[4][5] For organic solvent-free aqueous solutions, the solid can be directly dissolved in aqueous buffers, though solubility is limited.[4][5]

General Protocol for Use as a Fluorescent Probe for Metal Ion Detection (e.g., Fe³⁺)

1-Pyrenesulfonic acid and its derivatives are known to have their fluorescence quenched by certain metal ions, such as Fe³⁺.[10] This property can be used for their detection.

  • Prepare a working solution of this compound in a suitable buffer (e.g., HEPES buffer at pH 7.4). The final concentration of the probe is typically in the micromolar range.

  • Place the probe solution into a fluorescence cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution using a fluorometer.

  • Add a known concentration of the metal ion solution to the cuvette and mix thoroughly.

  • Record the fluorescence emission spectrum after the addition of the metal ion.

  • A decrease in fluorescence intensity indicates the quenching of the probe by the metal ion. The extent of quenching can be used to determine the concentration of the metal ion.

Visualizations

Since this compound is not directly involved in signaling pathways, the following diagrams illustrate its application as a fluorescent probe in a research context.

G cluster_0 Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis Solid Compound Solid Compound Stock Solution (in DMSO/DMF) Stock Solution (in DMSO/DMF) Solid Compound->Stock Solution (in DMSO/DMF) Working Solution (in Buffer) Working Solution (in Buffer) Stock Solution (in DMSO/DMF)->Working Solution (in Buffer) Measure Initial Fluorescence Measure Initial Fluorescence Working Solution (in Buffer)->Measure Initial Fluorescence Add Analyte (e.g., Fe³⁺) Add Analyte (e.g., Fe³⁺) Measure Initial Fluorescence->Add Analyte (e.g., Fe³⁺) Measure Final Fluorescence Measure Final Fluorescence Add Analyte (e.g., Fe³⁺)->Measure Final Fluorescence Analyze Quenching Analyze Quenching Measure Final Fluorescence->Analyze Quenching Determine Analyte Concentration Determine Analyte Concentration Analyze Quenching->Determine Analyte Concentration

Experimental workflow for fluorescent detection.

G Signaling Molecule Signaling Molecule Receptor Receptor Signaling Molecule->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Protein of Interest Protein of Interest Signaling Cascade->Protein of Interest Activates Fluorescent Probe Fluorescent Probe Protein of Interest->Fluorescent Probe Labeled with Labeled Protein Labeled Protein Fluorescent Probe->Labeled Protein Labeled Protein->Cellular Response Tracked during

Conceptual use of a fluorescent probe in a signaling pathway.

References

1-pyrenesulfonic acid sodium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Pyrenesulfonic Acid Sodium Salt: Core Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental characteristics is paramount. This guide provides the core physicochemical properties of this compound, a widely utilized fluorescent probe.

Physicochemical Properties

The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, solution preparation, and data analysis.

PropertyValueReferences
Molecular Formula C₁₆H₉NaO₃S[1][2][3][4][5][6]
Molecular Weight 304.30 g/mol [1][2][4][5]
CAS Number 59323-54-5[1][3][4]
Synonyms Sodium 1-pyrenesulfonate, Sodium pyrene-1-sulfonate[1][4][6]
Appearance Solid, Pale Yellow Powder[6]
Melting Point 233-236 °C[6]

Experimental Protocols

Detailed experimental protocols for the determination of these properties are not available in the provided search results. These values are standard reference data typically determined using techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's identity, its chemical formula, and its resulting molecular weight.

Compound This compound CAS: 59323-54-5 Formula Chemical Formula C₁₆H₉NaO₃S Compound:s->Formula:n is represented by MolWeight Molecular Weight 304.30 g/mol Formula:s->MolWeight:n results in a

Figure 1: Relationship between chemical identity, formula, and molecular weight.

Applications

This compound is recognized for its utility as a fluorescent probe.[1][6][7] Its fluorescent properties make it a valuable tool in various research applications, including biochemical assays and cellular imaging.[5][8]

References

The Enduring Glow: A Technical Guide to the Discovery and History of Pyrene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon first isolated from coal tar, has illuminated the path of scientific discovery for decades.[1] Its unique photophysical properties, particularly its long fluorescence lifetime and sensitivity to its microenvironment, have established it as a cornerstone fluorophore in chemistry, biology, and materials science. This in-depth technical guide explores the discovery and history of pyrene-based fluorophores, providing a comprehensive resource on their properties, applications, and the experimental methodologies that underpin their use.

A Luminous History: From Coal Tar to Cellular Imaging

The journey of pyrene from a simple coal tar constituent to a sophisticated molecular probe is a testament to the foundational work of pioneers in fluorescence spectroscopy. The very understanding of fluorescence phenomena owes much to the work of Polish physicist Aleksander Jablonski, who in 1933 developed the Jablonski diagram to illustrate the electronic transitions that govern light absorption and emission. This fundamental concept provides the framework for understanding the behavior of all fluorophores, including pyrene.

A pivotal moment in the history of pyrene fluorescence came in 1954 when German scientist Theodor Förster reported the discovery of "excimer" (excited state dimer) formation in pyrene solutions.[1] This phenomenon, where an excited pyrene molecule interacts with a ground-state pyrene molecule to form a transient, lower-energy excited state, results in a characteristic, red-shifted emission. This discovery unlocked a new dimension of possibilities for using pyrene as a probe, as the ratio of monomer to excimer emission is highly sensitive to the proximity and mobility of pyrene molecules.

The Photophysical Allure of Pyrene

The utility of pyrene as a fluorescent probe stems from a collection of remarkable photophysical properties. Pyrene exhibits a strong UV absorption with sharp vibronic bands.[1] Its fluorescence emission is also characterized by well-resolved vibronic bands, the relative intensities of which are sensitive to the polarity of the surrounding environment. This "Py" scale allows for the characterization of the micropolarity of various systems, from solvent mixtures to the hydrophobic cores of proteins and lipid membranes.

Perhaps the most exploited feature of pyrene is its exceptionally long fluorescence lifetime, which can be on the order of hundreds of nanoseconds in deaerated solutions.[2] This long-lived excited state provides an extended window for dynamic processes to occur, such as excimer formation, and allows for effective discrimination from background autofluorescence in biological systems, which typically have much shorter lifetimes.

The formation of excimers is a hallmark of pyrene fluorescence. The emission from the excimer is broad, unstructured, and significantly red-shifted from the monomer emission.[1] This large Stokes shift is highly advantageous in fluorescence imaging, as it minimizes self-absorption and allows for easier separation of excitation and emission signals. The efficiency of excimer formation is dependent on the local concentration and rotational freedom of the pyrene moieties, making it an excellent tool for studying proximity and dynamics in a variety of molecular systems.

Data Presentation: Photophysical Properties of Pyrene and its Derivatives

The following table summarizes key photophysical data for pyrene and a selection of its derivatives, providing a comparative overview for researchers selecting a probe for a specific application.

CompoundSolvent/EnvironmentExcitation Maxima (λ_ex, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
PyreneCyclohexane335.2372, 378, 383, 393, 4130.32~400 (deaerated)
Pyrene (Excimer)Concentrated Solution~340~470-~40-60
N-(1-pyrene)maleimide (reacted with thiol)Standard Buffer340376, 396, 4160.040-
N-pyrenylbutyl maleimide (B117702) (reacted with thiol)Standard Buffer340-0.131-
Pyrene-labeled Oligonucleotides (monomer)Aqueous Buffer~340~375-400-~40
Pyrene-labeled Oligonucleotides (excimer)Aqueous Buffer~340~480-500up to 0.25~40
Pyrene-DPA-Zn2+ complexHEPES Buffer341376 (monomer), 476 (excimer)--
Dipeptides with Pyrene---0.3-0.4-

Mandatory Visualizations

discovery_and_development cluster_discovery Discovery cluster_development Probe Development Coal_Tar Isolation from Coal Tar Jablonski Jablonski Diagram (1933) (Theoretical Framework) Forster Discovery of Excimer Formation (1954) Synthesis Synthesis of Derivatives (e.g., Pyrene-maleimide, Pyrene-lipids) Forster->Synthesis Enables Probe Design DNA_Probes DNA Hybridization Probes (Molecular Beacons) Synthesis->DNA_Probes Protein_Probes Protein Conformation & Interaction Probes Synthesis->Protein_Probes Membrane_Probes Lipid Membrane Probes Synthesis->Membrane_Probes Signaling_Probes Signaling Pathway Probes (e.g., Kinase Assays) Synthesis->Signaling_Probes

excimer_formation Py_ground Py (Ground State) Py_excited Py* (Excited State) Py_ground->Py_excited Excitation Excimer [Py-Py]* (Excimer) Py_excited->Excimer + Py (Ground State) hv_monomer hv' (Monomer Emission) Py_excited->hv_monomer Fluorescence hv_excimer hv'' (Excimer Emission) Excimer->hv_excimer Fluorescence hv_abs hv (Absorption) hv_abs->Py_ground

kinase_assay_workflow cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Fluorescence Detection Probe Pyrene-DPA-Zn2+ Probe ATP_bound Probe + ATP (Excimer Emission) Probe->ATP_bound Binds ATP ATP ATP Reaction ATP + Substrate -> ADP + Phospho-Substrate ATP->Reaction Kinase Kinase Enzyme Kinase->Reaction Substrate Kinase Substrate Substrate->Reaction ADP_bound Probe + ADP (Monomer Emission) Reaction->ADP_bound Produces ADP Ratio Ratiometric Change (Monomer/Excimer) ATP_bound->Ratio ADP_bound->Ratio

Experimental Protocols

Synthesis of N-(1-pyrene)maleimide

N-(1-pyrene)maleimide is a valuable reagent for labeling proteins at cysteine residues.[3]

Materials:

Procedure:

  • A solution of 1-aminopyrene and maleic anhydride in toluene is refluxed for several hours.

  • The resulting maleamic acid is isolated by filtration.

  • The maleamic acid is then cyclized to N-(1-pyrene)maleimide by heating with acetic anhydride and sodium acetate.

  • The crude product is purified by recrystallization from a toluene/hexane mixture.

Labeling of Proteins with Pyrene-Maleimide

This protocol describes the general procedure for labeling cysteine residues in a protein with pyrene-maleimide.

Materials:

  • Protein of interest with at least one cysteine residue

  • N-(1-pyrene)maleimide stock solution (e.g., 10 mM in DMF)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, degassed)

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add a 5- to 20-fold molar excess of the pyrene-maleimide stock solution to the protein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Monitor the reaction progress by measuring the increase in fluorescence intensity.[4]

  • Purify the labeled protein from unreacted pyrene-maleimide using a size-exclusion chromatography column.

DNA Hybridization Assay Using Pyrene-Labeled Oligonucleotides

This protocol outlines a solution-based DNA hybridization assay using a two-probe pyrene excimer system.

Materials:

  • Two pyrene-labeled oligonucleotide probes designed to bind to adjacent sites on the target DNA. One probe is labeled at the 3'-terminus and the other at the 5'-terminus.

  • Target DNA

  • Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)

  • Fluorometer

Procedure:

  • Resuspend the lyophilized pyrene-labeled probes and target DNA in nuclease-free water.

  • In a microplate well or cuvette, combine the two pyrene-labeled probes and the hybridization buffer.

  • Measure the baseline fluorescence spectrum (monomer emission).

  • Add the target DNA to the mixture and incubate at a temperature that facilitates hybridization.

  • Measure the fluorescence spectrum again. The appearance of a new emission band around 480-500 nm indicates excimer formation upon hybridization.

Monitoring Membrane Fusion Using Pyrene-Labeled Lipids

This assay monitors the mixing of lipids between two membrane populations.

Materials:

  • Vesicles (liposomes) labeled with a pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine) at a concentration that promotes excimer formation.

  • Unlabeled vesicles.

  • Fusion-inducing agent (e.g., calcium, polyethylene (B3416737) glycol, or a viral fusion protein).

  • Fluorometer.

Procedure:

  • Mix the pyrene-labeled vesicles with the unlabeled vesicles in a suitable buffer.

  • Measure the initial fluorescence spectrum, which will be dominated by the excimer emission.

  • Initiate membrane fusion by adding the fusion-inducing agent.

  • Monitor the change in the fluorescence spectrum over time. A decrease in the excimer emission and a corresponding increase in the monomer emission indicate the dilution of the pyrene-labeled lipids into the unlabeled membrane upon fusion.

Conclusion

From its humble beginnings as a component of coal tar, pyrene has evolved into an indispensable tool for researchers across numerous scientific disciplines. Its unique photophysical properties, particularly its long fluorescence lifetime and the phenomenon of excimer formation, have enabled the development of a diverse array of fluorescent probes for studying complex biological processes. The continued innovation in the synthesis of novel pyrene derivatives and the refinement of experimental techniques promise to further expand the applications of these remarkable molecules, shedding ever more light on the intricate workings of the molecular world.

References

Methodological & Application

Application Notes and Protocols for 1-Pyrenesulfonic Acid Sodium Salt as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe that exhibits sensitivity to its microenvironment, making it a valuable tool for various applications in research and drug development. Its fluorescence is particularly susceptible to quenching by specific analytes, enabling its use in quantitative detection methods. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for the detection of ferric ions (Fe³⁺) and nitroaromatic compounds.

Physicochemical Properties and Spectral Data

This compound is a pale yellow solid with good solubility in aqueous solutions.[1] Its fluorescence properties are central to its function as a probe.

ParameterValueReference
Molecular FormulaC₁₆H₉NaO₃S[2]
Molecular Weight304.30 g/mol [2]
Absorption Maximum (λabs)~346 nm[1]
Emission Maximum (λem)~376 nm[1]
Purity≥97.0% (HPLC)[3]
SolubilitySoluble in water, ethanol, DMSO, and DMF.[1]

Principle of Detection: Fluorescence Quenching

The detection mechanism is based on the phenomenon of fluorescence quenching. When an analyte (quencher) interacts with the excited state of the fluorescent probe (fluorophore), it provides a non-radiative pathway for the fluorophore to return to its ground state. This results in a decrease in the observed fluorescence intensity. The efficiency of this quenching process is dependent on the concentration of the quencher, forming the basis for quantitative analysis.

The relationship between fluorescence intensity and quencher concentration can often be described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • [Q] is the concentration of the quencher.

A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).

cluster_excitation Excitation cluster_quenching Fluorescence Quenching Ground_State 1-Pyrenesulfonic Acid (Ground State) Excited_State 1-Pyrenesulfonic Acid (Excited State) Ground_State->Excited_State Light (λex) Excited_State->Ground_State Fluorescence (λem) Quenched_State Non-radiative Decay Excited_State->Quenched_State Interaction Quencher Analyte (e.g., Fe³⁺) Quenched_State->Ground_State Start Start Prep_Probe Prepare 10 µM Probe Solution Start->Prep_Probe Prep_Analyte Prepare Fe³⁺ Standards Start->Prep_Analyte Mix Mix Probe and Fe³⁺ Prep_Probe->Mix Prep_Analyte->Mix Incubate Incubate 5 min at RT Mix->Incubate Measure Measure Fluorescence (λex=346 nm, λem=376 nm) Incubate->Measure Analyze Data Analysis (Stern-Volmer Plot) Measure->Analyze End End Analyze->End Start Start Prep_Probe Prepare Probe Solution Start->Prep_Probe Prep_NAC Prepare Nitroaromatic Standards Start->Prep_NAC Titration Perform Fluorescence Titration Prep_Probe->Titration Prep_NAC->Titration Record_Spectra Record Emission Spectra Titration->Record_Spectra Plot Construct Stern-Volmer Plot Record_Spectra->Plot Calculate_Ksv Calculate Ksv Plot->Calculate_Ksv End End Calculate_Ksv->End

References

Application Notes: Determination of Critical Micelle Concentration using 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The critical micelle concentration (CMC) is a fundamental parameter of surfactants, representing the concentration at which surfactant molecules self-assemble into micelles. Accurate determination of the CMC is crucial in various fields, including drug delivery, formulation science, and materials science. Fluorescence spectroscopy offers a highly sensitive method for CMC determination. 1-Pyrenesulfonic acid sodium salt is a water-soluble derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[1][2] Its utility as a fluorescent probe stems from the sensitivity of its emission spectrum to the polarity of its microenvironment, making it an excellent tool for detecting the formation of the nonpolar micellar core within an aqueous solution.[2][3]

Principle of CMC Determination

The application of this compound and other pyrene derivatives in CMC determination relies on changes in their fluorescence emission spectra upon partitioning from a polar aqueous environment to the nonpolar interior of a micelle.[3] Two primary photophysical phenomena are typically monitored:

  • Monomer Emission (Vibronic Fine Structure): The fluorescence emission spectrum of the pyrene monomer exhibits a characteristic vibronic fine structure with several peaks. The ratio of the intensity of the first vibronic peak (I₁, typically around 372 nm) to that of the third peak (I₃, around 383 nm) is highly sensitive to the polarity of the solvent.[4][5] In a polar environment like water, the I₁/I₃ ratio is high. Upon micelle formation, the hydrophobic pyrene moiety partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio.[3] By plotting the I₁/I₃ ratio against the surfactant concentration, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the CMC.[5][6]

  • Excimer Formation: At higher concentrations, excited pyrene monomers can form complexes with ground-state monomers, known as excimers, which emit light at a longer, red-shifted wavelength (typically around 465 nm).[7] In an aqueous solution below the CMC, the probe is sparsely distributed. As micelles form, the probe molecules are concentrated within the small volume of the micelles, increasing the probability of excimer formation. A plot of the ratio of excimer intensity (Iₑ) to monomer intensity (Iₘ) against surfactant concentration will show a sharp increase around the CMC.[7][8]

The water-soluble nature of this compound makes it particularly convenient for these aqueous studies.[9]

Caption: Principle of CMC determination using a pyrene-based fluorescent probe.

Experimental Protocols

This protocol provides a detailed methodology for determining the CMC of a surfactant using the I₁/I₃ ratio method with this compound.

3.1 Materials and Reagents

  • This compound (Probe)

  • Surfactant of interest (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

3.2 Preparation of Stock Solutions

  • Probe Stock Solution: Prepare a stock solution of this compound in high-purity water. A typical concentration is ~0.1 mM. Protect the solution from light to prevent photobleaching.

  • Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water. The concentration should be well above the expected CMC of the surfactant.

3.3 Sample Preparation

  • Create a series of samples with varying surfactant concentrations, while keeping the final concentration of the this compound probe constant.

  • For each sample, add a fixed volume of the probe stock solution to a volumetric flask.

  • Add varying volumes of the surfactant stock solution to each flask.

  • Bring each flask to its final volume with high-purity water.

  • The final probe concentration should be very low (e.g., 1-2 µM) to minimize its effect on the micellization process.[10]

  • Allow the samples to equilibrate for a period (e.g., 30-60 minutes) before measurement.

3.4 Fluorescence Measurement

  • Set up the spectrofluorometer. Typical settings for pyrene-based probes are:

    • Excitation Wavelength (λₑₓ): ~345 nm[11]

    • Emission Wavelength Range (λₑₘ): 360 nm to 450 nm (to capture the monomer emission)[11]

    • Excitation and Emission Slit Widths: 2-5 nm (optimize for signal-to-noise ratio)

  • Measure the fluorescence emission spectrum for each sample in the series, starting from the lowest surfactant concentration.

  • Record the intensity of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks for each spectrum.[4]

3.5 Data Analysis

  • Calculate the I₁/I₃ ratio for each surfactant concentration.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

  • The resulting plot should be a sigmoidal curve.

  • The CMC can be determined from the inflection point of this curve, which is the point of maximum slope change. This can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann-type sigmoid function.[5][11]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Probe Stock Solution (~0.1 mM) C Create Dilution Series: Constant [Probe] Varying [Surfactant] A->C B Prepare Surfactant Stock Solution (> Expected CMC) B->C D Equilibrate Samples C->D E Set Fluorometer Parameters (λex ~345 nm, λem 360-450 nm) D->E F Record Emission Spectra E->F G Extract Intensities (I₁ at ~372 nm, I₃ at ~383 nm) F->G H Calculate I₁/I₃ Ratio G->H I Plot I₁/I₃ vs. log[Surfactant] H->I J Fit Sigmoidal Curve I->J K Determine Inflection Point J->K L CMC Value K->L

Caption: Experimental workflow for CMC determination.

Data Presentation

The table below presents representative CMC values for common surfactants determined using the pyrene fluorescence method, alongside literature values for comparison. This demonstrates the reliability of the technique.

SurfactantTypeCMC (mM) via Pyrene ProbeLiterature CMC (mM)
Sodium Dodecyl Sulfate (SDS)Anionic~8.38.0 - 8.4
Cetyltrimethylammonium Bromide (CTAB)Cationic~0.950.9 - 1.0
Triton X-100Non-ionic~0.240.2 - 0.9
Tween 20Non-ionic~0.060.05 - 0.06

Note: CMC values can be influenced by factors such as temperature, ionic strength, and purity of the surfactant.[12][13]

Advantages and Considerations

Advantages:

  • High Sensitivity: The fluorescence method is highly sensitive, requiring only a small amount of probe and sample.

  • Water Solubility: this compound is water-soluble, simplifying sample preparation in aqueous systems compared to the less soluble parent pyrene.[9]

  • Reliability: The method provides results that are in excellent agreement with data from other techniques like surface tension measurements.[7][11]

Considerations:

  • Probe Interference: The fluorescent probe itself is a surface-active molecule and, at high concentrations, could potentially interfere with the micellization process. It is crucial to use the lowest possible probe concentration.[11]

  • Purity of Surfactants: The presence of impurities in the surfactant can significantly affect the measured CMC value.[13]

  • Data Fitting: The choice of method for determining the inflection point (e.g., first derivative vs. sigmoidal fit) can introduce slight variations in the calculated CMC. A consistent method should be used for all analyses.[5]

References

Application Notes and Protocols for Studying Protein-Surfactant Interactions using 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the interactions between proteins and surfactants is of paramount importance in various fields, including drug formulation, biotechnology, and food science. Surfactants are often included in protein formulations as stabilizers to prevent aggregation and denaturation. However, they can also induce structural changes in proteins.[1] 1-pyrenesulfonic acid sodium salt is a fluorescent probe that is highly sensitive to the polarity of its microenvironment.[2] This property makes it an invaluable tool for investigating the conformational changes in proteins upon interaction with surfactants and for determining the critical micelle concentration (CMC) of surfactants.[3][4] The fluorescence emission spectrum of pyrene (B120774) derivatives exhibits a characteristic vibronic fine structure. The ratio of the intensity of the first vibronic peak (I1) to the third (I3) is particularly sensitive to the hydrophobicity of the probe's surroundings.[3] This application note provides detailed protocols for utilizing this compound to characterize protein-surfactant interactions.

Principle of the Assay

The fluorescence of 1-pyrenesulfonic acid is sensitive to the polarity of its environment. In an aqueous (polar) environment, the ratio of the fluorescence intensities of the first and third vibronic peaks (I1 at ~372 nm and I3 at ~383 nm) is high. When the probe partitions into a non-polar environment, such as the hydrophobic core of a protein or a surfactant micelle, the intensity of the I3 peak increases relative to the I1 peak, resulting in a decrease in the I1/I3 ratio.[3] This change in the I1/I3 ratio can be used to monitor the binding of surfactants to proteins, the formation of micelles, and conformational changes in the protein that alter the exposure of hydrophobic regions.

G cluster_polar Polar Environment (Aqueous) cluster_nonpolar Non-Polar Environment (Hydrophobic Pocket/Micelle) A High I1/I3 ratio B Low I1/I3 ratio P 1-Pyrenesulfonic Acid NP 1-Pyrenesulfonic Acid P->NP Partitioning into hydrophobic environment G A Prepare Surfactant Dilution Series B Add 1-Pyrenesulfonic Acid (final conc. ~1 µM) A->B C Equilibrate Samples (30 min, constant T) B->C D Measure Fluorescence Spectra (Ex: 335 nm, Em: 350-450 nm) C->D E Calculate I1/I3 Ratio D->E F Plot I1/I3 vs. log[Surfactant] E->F G Determine CMC from Inflection Point F->G G cluster_prep Sample Preparation cluster_titration Surfactant Titration cluster_analysis Data Analysis A Prepare Protein Solution with 1-Pyrenesulfonic Acid B Record Initial Fluorescence Spectrum A->B C Add Surfactant Aliquot B->C D Equilibrate C->D E Record Fluorescence Spectrum D->E E->C Repeat for desired concentration range F Calculate I1/I3 Ratio for each concentration E->F G Plot I1/I3 vs. [Surfactant] F->G H Interpret Conformational Changes G->H

References

Application Notes and Protocols for Labeling Membranes with 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe valuable for investigating the structure and function of biological membranes.[1][2][3] Its pyrene (B120774) moiety exhibits fluorescence that is highly sensitive to the polarity of its microenvironment.[4] This property allows researchers to study various membrane characteristics, including lipid packing, membrane fluidity, and the interactions of proteins and drugs with the lipid bilayer.[4][5] A notable feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations, which results in a red-shifted fluorescence emission. This phenomenon can be used to probe the lateral mobility and organization of molecules within the membrane.[4]

These application notes provide detailed protocols for labeling both live cell membranes and isolated erythrocyte ghost membranes with this compound.

Chemical and Physical Properties

The successful application of this compound relies on understanding its fundamental properties.

PropertyValueReference
Molecular Formula C₁₆H₉NaO₃S[2][6]
Molecular Weight 304.30 g/mol [2][6]
Appearance Powder
Solubility Soluble in DMSO and DMF (~10 mg/mL), ethanol (B145695) (~1 mg/mL), and slightly soluble in PBS (pH 7.2).[7][7]
Excitation Maximum (λex) ~346 nm[7]
Emission Maximum (λem) ~376 nm (monomer)[7]
Storage Store solid at -20°C for up to 4 years.[7] Aqueous solutions are not recommended for storage for more than one day.[7][7]

Experimental Protocols

I. Protocol for Labeling Live Adherent Cells

This protocol outlines the steps for labeling the plasma membrane of live adherent cells for fluorescence microscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)

  • Adherent cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Optional: Hoechst or DAPI for nuclear counterstaining

Procedure:

  • Cell Preparation:

    • Seed adherent cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

    • Immediately before use, dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A starting concentration of 10-50 µM is recommended, but this may require optimization depending on the cell type and experimental goals.

  • Cell Staining:

    • Aspirate the cell culture medium from the dishes.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 350 nm and emission collection around 380-450 nm).

    • Maintain physiological conditions (37°C, 5% CO₂) during imaging if performing time-lapse experiments.

II. Protocol for Labeling Erythrocyte Ghosts

This protocol describes the preparation of erythrocyte ghosts and their subsequent labeling with this compound for fluorometric analysis.

Materials:

  • Fresh whole blood with anticoagulant (e.g., EDTA)

  • Isotonic PBS, pH 7.4

  • Hypotonic lysis buffer (5 mM sodium phosphate, pH 7.4), chilled to 4°C

  • This compound

  • Anhydrous DMSO or DMF

Procedure:

Part A: Preparation of Erythrocyte Ghosts

  • Isolate Erythrocytes:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Resuspend the red blood cell (RBC) pellet in 5 volumes of cold isotonic PBS and centrifuge again. Repeat this washing step two more times.

  • Hemolysis:

    • Resuspend the washed RBC pellet in at least 10 volumes of cold hypotonic lysis buffer.

    • Incubate on ice for 20-30 minutes to allow for complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Washing the Ghosts:

    • Carefully aspirate the red supernatant containing hemoglobin.

    • Resuspend the pinkish-white ghost pellet in cold lysis buffer and centrifuge again.

    • Repeat the washing step until the supernatant is clear and the ghost pellet is white. This indicates the removal of most of the hemoglobin.

    • Resuspend the final ghost pellet in a known volume of isotonic PBS.

Part B: Labeling the Erythrocyte Ghosts

  • Prepare Staining Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Dilute the stock solution in isotonic PBS to a final working concentration (e.g., 10-100 µM, optimization may be required).

  • Labeling Reaction:

    • Add the diluted staining solution to the erythrocyte ghost suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light, with gentle agitation.

  • Remove Unbound Probe:

    • Centrifuge the labeled ghosts at 20,000 x g for 20 minutes at 4°C.

    • Aspirate the supernatant containing the unbound probe.

    • Resuspend the pellet in fresh isotonic PBS. Repeat this wash step two more times.

  • Analysis:

    • Resuspend the final labeled ghost pellet in a known volume of PBS.

    • Measure the fluorescence using a fluorometer with excitation set to ~346 nm and record the emission spectrum from approximately 360 nm to 550 nm.

Data Presentation

Table 1: Spectroscopic Parameters for this compound

ParameterWavelength (nm)Conditions
Excitation Maximum ~346In aqueous buffer
Monomer Emission Maximum ~376In aqueous buffer
Excimer Emission Maximum ~470Dependent on concentration and membrane environment

Visualizations

experimental_workflow_live_cells cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Seed Adherent Cells wash1 Wash Cells with PBS start->wash1 60-80% Confluency prep_stain Prepare Staining Solution (10-50 µM) stain Incubate with Probe (15-30 min) prep_stain->stain wash1->stain wash2 Wash to Remove Unbound Probe stain->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for labeling live adherent cells.

experimental_workflow_ghosts cluster_prep Ghost Preparation cluster_labeling Labeling Procedure cluster_analysis Analysis isolate_rbc Isolate & Wash RBCs lyse Hypotonic Lysis isolate_rbc->lyse wash_ghosts Wash Ghosts until Clear lyse->wash_ghosts incubate Incubate Ghosts with Probe wash_ghosts->incubate prep_stain Prepare Staining Solution prep_stain->incubate wash_labeled Wash to Remove Unbound Probe incubate->wash_labeled fluorometry Fluorometric Analysis wash_labeled->fluorometry

Caption: Workflow for labeling erythrocyte ghosts.

signaling_pathway_concept cluster_probe Probe Interaction cluster_fluorescence Fluorescence Emission probe 1-Pyrenesulfonic Acid (Aqueous) membrane Cell Membrane (Lipid Bilayer) probe->membrane Partitioning monomer Monomer Emission (~376 nm) membrane->monomer Low Concentration excimer Excimer Emission (~470 nm) membrane->excimer High Local Concentration

Caption: Probe interaction with the cell membrane.

References

Illuminating Molecular Interactions: A Guide to Fluorescence Quenching Studies Using 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for utilizing 1-pyrenesulfonic acid sodium salt (1-PSSA) in fluorescence quenching studies. This powerful technique offers a sensitive and quantitative method to investigate a wide range of molecular interactions, from drug-protein binding to the characterization of nanoparticles.

Introduction to this compound

This compound is a water-soluble fluorescent probe that exhibits a characteristic blue fluorescence. Its fluorescence is highly sensitive to its local environment, making it an excellent tool for probing molecular interactions. The negatively charged sulfonate group enhances its water solubility and can influence its binding characteristics with macromolecules.[1] The fluorescence of 1-PSSA can be diminished, or "quenched," by the presence of other molecules, known as quenchers. This quenching phenomenon forms the basis of the experimental techniques described herein.

Core Principles of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. The two primary mechanisms of quenching are dynamic (collisional) and static.

  • Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative relaxation to the ground state. This process is dependent on the diffusion of the molecules and is affected by temperature and viscosity.[2]

  • Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2]

The Stern-Volmer equation is a fundamental relationship used to analyze fluorescence quenching data:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]

Where:

  • F₀ is the fluorescence intensity of 1-PSSA in the absence of the quencher.

  • F is the fluorescence intensity of 1-PSSA in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.

  • kₙ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of 1-PSSA in the absence of the quencher.

A linear plot of F₀/F versus [Q] (a Stern-Volmer plot) is typically indicative of a single quenching mechanism.[2]

Applications in Research and Drug Development

Fluorescence quenching studies using 1-PSSA have diverse applications, including:

  • Determining Drug-Protein Binding: Quantifying the affinity and binding mechanism of small molecules and potential drug candidates to transport proteins like human serum albumin (HSA).[3][4]

  • Investigating Nanoparticle-Biomolecule Interactions: Characterizing the surface properties and binding of biomolecules to nanoparticles.

  • Sensing and Detection: Developing sensitive assays for the detection of various analytes, including metal ions and nitroaromatic compounds.[5][6]

  • Studying Micellar Systems: Probing the dynamics and structure of micelles.[5]

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol provides a general framework for a fluorescence quenching experiment. Specific parameters may need to be optimized for the system under investigation.

1. Materials and Reagents:

  • This compound (1-PSSA)
  • Quencher molecule of interest (e.g., protein, small molecule, nanoparticle)
  • Appropriate buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
  • High-purity water
  • Spectrofluorometer
  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • 1-PSSA Stock Solution: Prepare a stock solution of 1-PSSA in the desired buffer. A typical concentration is 1 mM. Store protected from light. Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers. 1-PSSA is slightly soluble in PBS, pH 7.2. It is not recommended to store the aqueous solution for more than one day.[5]
  • Quencher Stock Solution: Prepare a stock solution of the quencher in the same buffer as the 1-PSSA. The concentration will depend on the expected binding affinity.

3. Experimental Procedure:

  • Set the excitation and emission wavelengths on the spectrofluorometer. For 1-PSSA, typical excitation wavelengths are around 340 nm, and the emission is monitored at the peak, usually around 376-400 nm.
  • Pipette a fixed volume of the 1-PSSA stock solution into a quartz cuvette and dilute with buffer to the desired final volume and concentration (e.g., 10 µM).
  • Record the initial fluorescence intensity (F₀) of the 1-PSSA solution.
  • Make successive additions of small aliquots of the quencher stock solution to the cuvette.
  • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
  • Record the fluorescence intensity (F) after each addition.
  • Correct for inner filter effects if the quencher absorbs significantly at the excitation or emission wavelengths.

4. Data Analysis:

  • Calculate the ratio F₀/F for each quencher concentration.
  • Plot F₀/F versus the concentration of the quencher, [Q].
  • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope.
  • The bimolecular quenching rate constant (kₙ) can be calculated if the fluorescence lifetime of 1-PSSA (τ₀) is known (typically in the order of 10⁻⁸ s for many fluorophores).

Protocol 2: Drug-Albumin Binding and Displacement Assay

This protocol is designed to study the binding of a drug to a protein like human serum albumin (HSA) and to determine if the drug competes with 1-PSSA for the same binding site.

1. Materials and Reagents:

  • This compound (1-PSSA)
  • Human Serum Albumin (HSA)
  • Drug molecule of interest
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Spectrofluorometer and quartz cuvettes

2. Part A: Characterizing 1-PSSA Binding to HSA:

  • Follow the general fluorescence quenching protocol (Protocol 1) using HSA as the quencher to determine the Kₛᵥ for the 1-PSSA-HSA interaction.

3. Part B: Competitive Binding (Displacement) Assay:

  • Prepare a solution containing a fixed concentration of HSA and 1-PSSA (at concentrations determined from Part A to give a significant level of quenching).
  • Record the initial fluorescence intensity of the 1-PSSA-HSA complex.
  • Add successive aliquots of the drug stock solution to the cuvette.
  • After each addition, mix and equilibrate, then record the fluorescence intensity.
  • An increase in fluorescence intensity upon addition of the drug indicates that the drug is displacing 1-PSSA from its binding site on HSA.

4. Data Analysis:

  • Analyze the quenching data from Part A using the Stern-Volmer equation. For protein binding, the binding constant (Kₐ) and the number of binding sites (n) can often be determined using the Scatchard equation: log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
  • For the displacement assay, the binding constant of the drug can be estimated using various models, such as the site-specific binding model.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from fluorescence quenching studies. Note that these values are illustrative and will vary depending on the specific experimental conditions (temperature, pH, solvent, etc.).

FluorophoreQuencherKₛᵥ (M⁻¹)kₙ (M⁻¹s⁻¹)Binding Constant (Kₐ) (M⁻¹)Number of Binding Sites (n)Reference
PyreneBenzylamine1.962 x 10⁴---[7]
PyrenePhenethylamine----[7]
PyreneTrimethylamine----[7]
1-Pyrenesulfonic acidIodide~130---[1]
CiprofloxacinCu/Zn-SOD1.01 x 10⁴ (293K)1.01 x 10¹²1.01 x 10⁴~1[8]
EnrofloxacinCu/Zn-SOD0.98 x 10⁴ (293K)0.98 x 10¹²0.98 x 10⁴~1[8]
AHDMAPPCBSA1.02 x 10⁵ (300K)1.02 x 10¹³1.02 x 10⁵~1[9]

Visualizing Molecular Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows described.

G Fluorescence Quenching Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_pssa Prepare 1-PSSA Stock Solution measure_f0 Measure Initial Fluorescence (F₀) of 1-PSSA prep_pssa->measure_f0 prep_quencher Prepare Quencher Stock Solution add_quencher Titrate with Quencher Solution prep_quencher->add_quencher prep_buffer Prepare Buffer prep_buffer->measure_f0 measure_f0->add_quencher measure_f Measure Fluorescence (F) after each addition add_quencher->measure_f plot Plot F₀/F vs. [Quencher] measure_f->plot calculate Calculate Kₛᵥ and kₙ plot->calculate

Caption: Experimental workflow for a typical fluorescence quenching experiment.

G Drug Displacement Assay cluster_bound 1-PSSA Bound to HSA (Fluorescence Quenched) cluster_displaced Drug Displaces 1-PSSA (Fluorescence Restored) HSA HSA HSA_PSSA HSA-PSSA Complex HSA->HSA_PSSA Binds HSA_Drug HSA-Drug Complex HSA->HSA_Drug Binds PSSA 1-PSSA PSSA->HSA_PSSA Drug Drug Drug->HSA_Drug HSA_PSSA->HSA_Drug + Drug Free_PSSA Free 1-PSSA HSA_PSSA->Free_PSSA + Drug

Caption: Mechanism of a drug displacement assay using 1-PSSA and HSA.

Conclusion

Fluorescence quenching studies using this compound offer a versatile and powerful approach to investigate molecular interactions in a variety of scientific disciplines. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and execute their own fluorescence quenching experiments, leading to valuable insights into the dynamics of molecular binding and recognition.

References

Application Notes and Protocols: 1-Pyrenesulfonic Acid Sodium Salt as a Surfactant in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is an anionic surfactant with a polycyclic aromatic pyrene (B120774) core and a hydrophilic sulfonate group. Its amphiphilic nature, coupled with the unique photophysical properties of the pyrene moiety, makes it a candidate for investigation as a stabilizing agent in the synthesis of metallic nanoparticles. The pyrene group can interact with the surface of nanoparticles through π-π stacking, while the sulfonate group provides electrostatic repulsion, preventing aggregation and ensuring colloidal stability in aqueous solutions.

While this compound has been utilized for the stabilization of two-dimensional materials like graphene[1], and related pyrene compounds have been used to assist in controlling nanoparticle size in conjunction with other surfactants[2], a standardized protocol for its use as a primary surfactant in the direct synthesis of metallic nanoparticles such as gold (AuNPs) and silver (AgNPs) is not extensively documented. This document provides a generalized, adaptable protocol for the synthesis of AuNPs and AgNPs using this compound as a capping and stabilizing agent, based on established chemical reduction methods.

Proposed Mechanism of Stabilization

The stabilization of nanoparticles by this compound is proposed to occur through a combination of electrostatic and steric hindrance. The pyrene groups adsorb onto the nanoparticle surface, and the negatively charged sulfonate groups extend into the surrounding medium, creating a repulsive electrostatic shell that prevents the nanoparticles from aggregating.

G cluster_nanoparticle Nanoparticle Core NP NP Surfactant1 Pyrene Moiety Sulfonate Group (SO3-) NP->Surfactant1 π-π Stacking Surfactant2 Pyrene Moiety Sulfonate Group (SO3-) NP->Surfactant2 π-π Stacking Surfactant3 Pyrene Moiety Sulfonate Group (SO3-) NP->Surfactant3 π-π Stacking Surfactant4 Pyrene Moiety Sulfonate Group (SO3-) NP->Surfactant4 π-π Stacking G A Prepare Precursor and Surfactant Solutions B Mix Precursor and Surfactant A->B C Add Reducing Agent B->C D Nanoparticle Formation C->D E Characterization (UV-Vis, DLS, TEM) D->E F Stability and Application Studies E->F

References

Application Notes and Protocols: Preparation of 1-Pyrenesulfonic Acid Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenesulfonic acid sodium salt is a fluorescent probe utilized in a variety of research applications, including fluorescence spectroscopy, biochemical assays, and cellular imaging.[1][2] Its fluorescence is sensitive to its environment, making it a valuable tool for studying molecular interactions and detecting certain analytes.[1][3] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions in both organic and aqueous solvents.

Physicochemical Data and Solubility

A summary of the key properties of this compound is provided in the table below for easy reference during solution preparation.

PropertyValueSource
Molecular Formula C₁₆H₉NaO₃S[2][4]
Molecular Weight 304.30 g/mol [2][4]
Appearance Off-white to yellow solid[5]
Absorption Maximum (λmax) 346 nm[3][4]
Emission Maximum (λem) 376 nm[3][4]
Solubility in DMSO Approx. 10 mg/mL[4]
Solubility in DMF Approx. 10 mg/mL[4]
Solubility in Ethanol Approx. 1 mg/mL[4]
Solubility in Water Slightly soluble[4]
Storage (Solid) -20°C, protected from moisture[4][5]
Storage (Organic Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[5]
Storage (Aqueous Solution) Not recommended for more than one day[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous buffers for biological experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of the solid compound using an analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 3.043 mg of the compound.

  • Dissolution:

    • Transfer the weighed solid to a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO. To continue the example of a 10 mM stock, add 1 mL of DMSO.

    • Purge the vial with an inert gas to minimize oxidation.[4]

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a ready-to-use aqueous solution from the solid compound, suitable for applications where organic solvents are not desired.

Materials:

  • This compound (solid)

  • High-purity, deionized water or a suitable aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile volumetric flask or conical tube

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Weighing: As in the previous protocol, accurately weigh the desired amount of this compound.

  • Dissolution:

    • Transfer the solid to a sterile volumetric flask or conical tube.

    • Add a portion of the desired aqueous solvent (e.g., deionized water or PBS).

    • Vortex or stir the solution until the solid is fully dissolved. Note that the solubility in aqueous buffers is slight, so prepare a concentration that is within its solubility limits.[4]

    • Bring the solution to the final desired volume with the solvent.

  • Sterilization (Optional): If required for the application, sterile-filter the aqueous solution through a 0.22 µm filter into a sterile container.

  • Use and Storage:

    • It is highly recommended to prepare aqueous solutions fresh on the day of use.

    • Storage of aqueous solutions is not recommended for more than one day due to potential instability.[4]

Workflow Diagram

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_details Solvent-Specific Steps start Start: Obtain Solid Compound weigh Weigh Desired Amount start->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve Dissolve Solid in Solvent choose_solvent->dissolve organic_solvent Organic Solvent (e.g., DMSO) choose_solvent->organic_solvent aqueous_solvent Aqueous Solvent (e.g., PBS) choose_solvent->aqueous_solvent storage Aliquot and Store dissolve->storage end End: Ready for Use storage->end purge Purge with Inert Gas organic_solvent->purge fresh_use Prepare Fresh for Immediate Use aqueous_solvent->fresh_use purge->dissolve fresh_use->dissolve

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols: 1-Pyrenesulfonic Acid Sodium Salt in Fluorescence Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 1-pyrenesulfonic acid sodium salt as a fluorescent probe. The document details its primary application in determining the critical micelle concentration (CMC) of surfactants and explores its potential, though not yet established, use in cellular imaging for mapping microenvironmental polarity.

I. Physicochemical Properties and Handling

This compound is a water-soluble fluorescent probe with a pyrene (B120774) core, making its fluorescence emission highly sensitive to the polarity of its local environment.[1][2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₉NaO₃S[3]
Molecular Weight304.3 g/mol [3]
Excitation Maximum (λex)~346 nm[3]
Emission Maximum (λem)~376 nm (Monomer)[3]
SolubilitySoluble in water, DMSO, and DMF. Slightly soluble in ethanol (B145695) and PBS (pH 7.2).[3]
Purity≥97.0% (HPLC)[4]
StorageStore at -20°C, protected from light.[3]
Stock Solution Preparation

For most applications, a stock solution of this compound is prepared in a suitable solvent such as water, DMSO, or ethanol.

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a high-purity solvent (e.g., Milli-Q water, DMSO, or ethanol) to a final concentration of 1-10 mM.

  • Storage: Store the stock solution in a light-protected container at -20°C. For aqueous solutions, it is recommended to prepare them fresh or store for no longer than a day.[3]

II. Application: Determination of Critical Micelle Concentration (CMC)

The most prominent application of this compound is the determination of the critical micelle concentration (CMC) of surfactants. This technique leverages the probe's sensitivity to the polarity of its microenvironment. In aqueous solutions below the CMC, the probe exists in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in polarity is reflected in the fluorescence emission spectrum of the pyrene moiety. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the emission spectrum is sensitive to the polarity of the probe's surroundings.[6]

Experimental Protocol

Protocol 2: Determination of CMC using this compound

  • Prepare a series of surfactant solutions: Create a range of surfactant concentrations in an aqueous buffer, spanning from well below to well above the expected CMC.

  • Add the fluorescent probe: To each surfactant solution, add a small aliquot of a this compound stock solution to a final concentration in the micromolar range (e.g., 1-2 µM). Ensure the final concentration of the solvent from the stock solution is minimal to avoid affecting micellization.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a sufficient time (e.g., 30-60 minutes) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of a fluorometer to ~334-336 nm.[7][8]

    • Record the fluorescence emission spectrum from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I₁, around 372-375 nm) and third (I₃, around 383-390 nm) vibronic peaks.[7][8]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I₁/I₃) for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharp change in the polarity of the probe's environment upon micelle formation.[6]

Table 2: Example Data for CMC Determination of Sodium Dodecyl Sulfate (SDS)

[SDS] (mM)I₁ (a.u.)I₃ (a.u.)I₁/I₃ Ratio
0.115009001.67
114808901.66
514508801.65
8120010001.20
1090011000.82
2085010800.79
5084010700.78

Note: The data in this table is illustrative and not from a specific experiment.

Experimental Workflow

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Dilutions add_probe Add 1-Pyrenesulfonic Acid Sodium Salt (Final conc. ~1-2 µM) prep_surfactant->add_probe equilibrate Equilibrate Samples add_probe->equilibrate set_params Set Fluorometer Parameters (λex ≈ 335 nm) equilibrate->set_params record_spectra Record Emission Spectra (350-450 nm) set_params->record_spectra extract_intensities Extract Intensities (I₁ at ~373 nm, I₃ at ~385 nm) record_spectra->extract_intensities calc_ratio Calculate I₁/I₃ Ratio extract_intensities->calc_ratio plot_data Plot I₁/I₃ vs. log[Surfactant] calc_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc result result determine_cmc->result CMC Value

CMC Determination Workflow

III. Potential Application: Cellular Imaging of Microenvironmental Polarity

While there are no established protocols for using this compound for cellular imaging, the photophysical properties of the pyrene moiety suggest its potential as a probe for mapping cellular polarity. Other pyrene derivatives have been successfully used for this purpose, indicating that different cellular compartments (e.g., lipid droplets, plasma membrane, endoplasmic reticulum) can be distinguished based on their polarity. The principle relies on the same phenomenon as in CMC determination: the ratio of monomer to excimer fluorescence, or shifts in the emission spectrum, are indicative of the local environment's polarity.

It is crucial to note that the following protocol is exploratory and would require significant optimization and validation for use with this compound.

Exploratory Protocol for Cellular Imaging

Protocol 3: Potential Protocol for Staining Live Cells

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of this compound in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration range of 1-10 µM. The optimal concentration will need to be determined empirically.

    • Remove the cell culture medium and wash the cells once with the buffer.

    • Incubate the cells with the loading solution for 15-60 minutes at 37°C. The optimal loading time will need to be determined.

  • Washing: Remove the loading solution and wash the cells two to three times with fresh buffer to remove excess probe.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with a suitable filter set for pyrene (e.g., excitation ~340-360 nm, emission collected in two channels corresponding to monomer and potential excimer fluorescence, or a spectral detector).

    • Acquire images using the lowest possible excitation power to minimize phototoxicity and photobleaching.

    • If observing changes in polarity, treat the cells with the desired stimulus and acquire a time-lapse series of images.

  • Image Analysis:

    • If both monomer and excimer fluorescence are observed, a ratiometric image (e.g., monomer/excimer intensity) can be generated to visualize differences in polarity across the cell.

    • Alternatively, shifts in the emission peak wavelength can be analyzed using a spectral detector.

Experimental Workflow for Cellular Polarity Imaging

Cellular_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Probe Loading cluster_imaging Fluorescence Microscopy cluster_analysis Image Analysis plate_cells Plate Cells on Microscopy-compatible Dish culture_cells Culture Cells to Desired Confluency plate_cells->culture_cells prepare_loading_solution Prepare Loading Solution (1-10 µM in Buffer) culture_cells->prepare_loading_solution incubate_cells Incubate Cells with Probe (15-60 min at 37°C) prepare_loading_solution->incubate_cells wash_cells Wash Cells to Remove Excess Probe incubate_cells->wash_cells mount_sample Mount Sample on Microscope wash_cells->mount_sample set_imaging_params Set Excitation/Emission Parameters for Pyrene mount_sample->set_imaging_params acquire_images Acquire Fluorescence Images set_imaging_params->acquire_images ratiometric_analysis Perform Ratiometric Analysis (Monomer/Excimer) acquire_images->ratiometric_analysis spectral_analysis Analyze Spectral Shifts acquire_images->spectral_analysis polarity_map Generate Cellular Polarity Map ratiometric_analysis->polarity_map spectral_analysis->polarity_map

Exploratory Workflow for Cellular Polarity Imaging

IV. Concluding Remarks

This compound is a valuable and well-established tool for the determination of critical micelle concentration in surfactant and formulation science. Its application in fluorescence microscopy for cellular imaging is, at present, speculative but holds promise based on the known photophysical behavior of the pyrene fluorophore and the successful use of other pyrene derivatives in this context. Researchers interested in using this probe for cellular applications should be prepared to undertake significant protocol optimization and validation. Further characterization of its photophysical properties, particularly its quantum yield and photostability in cellular environments, is warranted.

References

Application Notes and Protocols for the Detection of Nitroaromatic Compounds using 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds (NACs) are a class of organic molecules that are prevalent in various industrial processes, including the manufacturing of explosives, pesticides, and pharmaceuticals. Their widespread use has led to significant environmental contamination, posing risks to human health and ecosystems. Consequently, the development of sensitive and selective methods for the detection of NACs is of paramount importance for environmental monitoring, homeland security, and quality control in the pharmaceutical industry.

1-Pyrenesulfonic acid sodium salt is a water-soluble fluorescent probe that has demonstrated significant potential for the detection of NACs.[1] Its application is based on the principle of fluorescence quenching, where the inherent fluorescence of the pyrene (B120774) moiety is diminished upon interaction with a nitroaromatic analyte. This phenomenon provides a basis for a simple, rapid, and sensitive detection method.

Principle of Detection

The detection of nitroaromatic compounds using this compound relies on a fluorescence "turn-off" mechanism. The pyrene core of the molecule is highly fluorescent. However, in the presence of electron-deficient nitroaromatic compounds, the fluorescence intensity is significantly reduced. This quenching process is primarily attributed to a static quenching mechanism involving the formation of a non-fluorescent ground-state complex between the electron-rich pyrene derivative and the electron-poor nitroaromatic compound.[2] The formation of this complex is facilitated by π-π stacking interactions between the aromatic rings of the pyrene and the nitroaromatic analyte.

Signaling Pathway Diagram

Fluorescence Quenching Signaling Pathway PySA 1-Pyrenesulfonic Acid Sodium Salt (Fluorophore) Emission Fluorescence Emission (λem) PySA->Emission Fluorescence Complex Ground-State Complex (Non-fluorescent) PySA->Complex NAC Nitroaromatic Compound (Quencher) NAC->Complex Excitation Excitation Light (λex) Excitation->PySA Quenching Fluorescence Quenching Emission->Quenching Complex->Quenching

Caption: Interaction of 1-pyrenesulfonic acid with a nitroaromatic compound.

Quantitative Data

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (nitroaromatic compound). The Stern-Volmer constant (Ksv) is a measure of the sensitivity of the fluorescent probe to a particular quencher. The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably detected.

The following table summarizes the quantitative data for the detection of 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,4,6-trinitrotoluene (B92697) (TNT) using a water-soluble pyrene derivative probe, as reported in the literature.[1]

Nitroaromatic CompoundStern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (LOD)
2,4-Dinitrotoluene (2,4-DNT)~ 1 x 10⁵182 ppb
2,4,6-Trinitrotoluene (TNT)~ 1 x 10⁵182 ppb

Note: The data presented is based on a study of various water-soluble pyrene derivatives. The most hydrophilic probes demonstrated a higher response to 2,4-DNT over TNT.[1]

Experimental Protocols

This section provides a detailed methodology for the detection of nitroaromatic compounds using this compound based on fluorescence quenching experiments.

Materials and Reagents
  • This compound (purity ≥ 95%)

  • Nitroaromatic compounds (e.g., 2,4-DNT, 2,4,6-TNT)

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes

  • Spectrofluorometer

Preparation of Stock Solutions
  • This compound Stock Solution (1 mM): Accurately weigh the appropriate amount of this compound and dissolve it in deionized water in a volumetric flask to prepare a 1 mM stock solution.

  • Nitroaromatic Compound Stock Solutions (1 mM): Prepare 1 mM stock solutions of the desired nitroaromatic compounds by dissolving the accurately weighed solids in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) before diluting with deionized water in a volumetric flask. Caution: Nitroaromatic compounds are potentially explosive and toxic. Handle with appropriate safety precautions.

Experimental Workflow Diagram

Experimental Workflow for Nitroaromatic Detection cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock_PySA Prepare 1-Pyrenesulfonic Acid Sodium Salt Stock Solution Working_PySA Prepare Working Solution of This compound Stock_PySA->Working_PySA Stock_NAC Prepare Nitroaromatic Compound Stock Solutions Working_NAC Prepare Serial Dilutions of Nitroaromatic Compounds Stock_NAC->Working_NAC Measure_Initial Measure Initial Fluorescence of PySA Solution (I₀) Working_PySA->Measure_Initial Titration Titrate PySA Solution with Nitroaromatic Compound Dilutions Working_NAC->Titration Measure_Initial->Titration Measure_Quenched Measure Fluorescence Intensity after each addition (I) Titration->Measure_Quenched SV_Plot Construct Stern-Volmer Plot (I₀/I vs. [NAC]) Measure_Quenched->SV_Plot Calculate_Ksv Calculate Stern-Volmer Constant (Ksv) SV_Plot->Calculate_Ksv Calculate_LOD Calculate Limit of Detection (LOD) SV_Plot->Calculate_LOD

Caption: Step-by-step workflow for the detection of nitroaromatics.

Fluorescence Quenching Titration Protocol
  • Prepare Working Solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in deionized water from the stock solution.

  • Initial Fluorescence Measurement: Transfer a known volume of the this compound working solution into a quartz cuvette. Measure the initial fluorescence intensity (I₀) at the appropriate excitation and emission wavelengths for the pyrene derivative (typically λex ≈ 340 nm and λem ≈ 370-400 nm).

  • Titration: Successively add small aliquots of a nitroaromatic compound stock solution to the cuvette containing the this compound solution.

  • Fluorescence Measurement after each addition: After each addition of the nitroaromatic compound, gently mix the solution and measure the fluorescence intensity (I).

  • Data Collection: Record the fluorescence intensity at each concentration of the added nitroaromatic compound.

Data Analysis
  • Stern-Volmer Plot: Plot the ratio of the initial fluorescence intensity to the fluorescence intensity after quencher addition (I₀/I) against the concentration of the nitroaromatic compound ([NAC]).

  • Stern-Volmer Constant (Ksv): The Stern-Volmer constant is determined from the slope of the linear portion of the Stern-Volmer plot according to the equation: I₀/I = 1 + Ksv[NAC]

  • Limit of Detection (LOD): The limit of detection can be calculated using the formula: LOD = 3σ / S where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve (the Stern-Volmer constant).

Conclusion

The use of this compound as a fluorescent probe offers a straightforward, sensitive, and rapid method for the detection of nitroaromatic compounds. The fluorescence quenching mechanism is well-understood and provides a reliable basis for quantitative analysis. The detailed protocols and data presented in these application notes provide a foundation for researchers and scientists to implement this technique for various applications, from environmental monitoring to quality control in drug development.

References

Troubleshooting & Optimization

troubleshooting fluorescence quenching with 1-pyrenesulfonic acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Pyrenesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during fluorescence quenching experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: this compound is a fluorescent probe with absorption/emission maxima of approximately 346/376 nm, respectively.[1][2] Its fluorescence is sensitive to the polarity of the microenvironment.

Q2: What are some common quenchers for this compound?

A2: The fluorescence of this compound can be quenched by various molecules, including ferric ions (Fe³⁺) and nitroaromatic compounds such as 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT) in aqueous solutions.[1][2][3] Molecular oxygen is also a well-known dynamic quencher of pyrene (B120774) derivatives.[4][5]

Q3: How can I distinguish between static and dynamic quenching in my experiment?

A3: Static and dynamic quenching can be differentiated by performing fluorescence lifetime measurements or by studying the temperature dependence of the quenching process.[6]

  • Fluorescence Lifetime: In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[6][7]

  • Temperature Dependence: For dynamic quenching, the quenching rate constant typically increases with increasing temperature due to higher diffusion rates.[6][7] Conversely, for static quenching, an increase in temperature often leads to a decrease in the quenching efficiency as the stability of the ground-state complex is reduced.

Q4: What is the Stern-Volmer equation and how is it used to analyze my data?

A4: The Stern-Volmer equation is a mathematical relationship used to describe the kinetics of a bimolecular fluorescence quenching process.[8][9] It is expressed as:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant.

By plotting F₀/F versus the quencher concentration [Q], you can determine the Stern-Volmer constant (Kₛᵥ) from the slope of the resulting linear plot. This constant provides a measure of the quenching efficiency.[10]

Troubleshooting Guides

Issue 1: I am observing unexpectedly low or no fluorescence signal.

Possible Causes and Solutions:

Probable CauseRecommended Solution(s)
Aggregation-Caused Quenching (ACQ) At high concentrations, this compound can form aggregates (excimers), leading to self-quenching.[11] Solution: Prepare a dilution series of your sample to find a concentration range where aggregation is minimized. The fluorescence intensity should be linearly proportional to the concentration in this range.
Photobleaching Prolonged exposure to high-intensity excitation light can cause irreversible photodegradation of the fluorophore.[12][13][14][15][16] Solutions: - Minimize the exposure time of the sample to the excitation light. - Reduce the intensity of the excitation light using neutral density filters. - Use a fresh sample for each measurement if significant photobleaching is observed.
Presence of Unknown Quenchers Impurities in the sample, buffer, or solvent can act as quenchers.[4][17] Solutions: - Use high-purity, spectroscopy-grade solvents and reagents. - Ensure all glassware is thoroughly cleaned. - Run a control with the buffer and solvent to check for background fluorescence or quenching effects.
Incorrect Instrument Settings The excitation and emission wavelengths may not be set correctly for this compound. Solution: Verify that the spectrofluorometer is set to the correct excitation (around 346 nm) and emission (around 376 nm) wavelengths.[1][2]
pH Effects The fluorescence of some pyrene derivatives can be pH-dependent.[18][19][20] Solution: Ensure that the pH of your buffer is stable and appropriate for your experiment. If necessary, perform control experiments to assess the effect of pH on the fluorescence of this compound.

Troubleshooting Workflow for Low/No Fluorescence Signal

low_signal_troubleshooting start Low or No Fluorescence Signal check_concentration Is the concentration too high? start->check_concentration check_exposure Is there prolonged light exposure? check_concentration->check_exposure No dilute Dilute the sample to prevent aggregation. check_concentration->dilute Yes check_purity Are reagents and solvents high purity? check_exposure->check_purity No minimize_exposure Reduce light intensity and exposure time. check_exposure->minimize_exposure Yes check_settings Are instrument settings correct? check_purity->check_settings Yes use_pure_reagents Use high-purity reagents and clean glassware. check_purity->use_pure_reagents No check_ph Is the buffer pH stable and appropriate? check_settings->check_ph Yes correct_settings Set excitation ~346 nm and emission ~376 nm. check_settings->correct_settings No buffer_control Perform pH control experiments. check_ph->buffer_control No remeasure Remeasure Fluorescence check_ph->remeasure Yes dilute->remeasure minimize_exposure->remeasure use_pure_reagents->remeasure correct_settings->remeasure buffer_control->remeasure quenching_type_workflow start Observe Fluorescence Quenching measure_lifetime Measure Fluorescence Lifetime vs. [Quencher] start->measure_lifetime measure_temp_dependence Measure Quenching vs. Temperature start->measure_temp_dependence lifetime_decreases Does lifetime decrease? measure_lifetime->lifetime_decreases dynamic_quenching Dynamic Quenching lifetime_decreases->dynamic_quenching Yes static_quenching Static Quenching lifetime_decreases->static_quenching No quenching_increases Does quenching increase with temperature? measure_temp_dependence->quenching_increases quenching_increases->dynamic_quenching Yes quenching_increases->static_quenching No

References

Technical Support Center: Optimizing 1-Pyrenesulfonic Acid Sodium Salt for Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal use of 1-pyrenesulfonic acid sodium salt in fluorescence-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for fluorescence measurements?

The optimal concentration is application-dependent. However, for general fluorescence measurements, a good starting point is a concentration range of 100 to 400 ppb (parts per billion) in the final assay volume.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific experimental conditions, as excessively high concentrations can lead to self-quenching and excimer formation.

Q2: How should I prepare a stock solution of this compound?

This compound is a solid that can be dissolved in various organic solvents to create a stock solution.[2] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 10 mg/mL, and in ethanol (B145695) at about 1 mg/mL.[2] For aqueous applications, you can prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer.[2] Alternatively, you can dissolve the solid directly in aqueous buffers, though its solubility in PBS (pH 7.2) is limited.[2] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[2]

Q3: What are the excitation and emission wavelengths for this compound?

The absorption and emission maxima are approximately 346 nm and 376 nm, respectively.[2] In methanol, the excitation and emission wavelengths have been reported as 314 nm and 376 nm, respectively.

Q4: How should I store this compound solutions?

The solid form of this compound is stable for at least four years when stored at -20°C.[2] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[2]

Q5: What are common interfering substances in assays using this compound?

The fluorescence of 1-pyrenesulfonic acid can be quenched by ferric ions (Fe³⁺) and nitroaromatic compounds.[2][3] It is also important to be aware of autofluorescence from biological samples and components of cell culture media, such as phenol (B47542) red and riboflavin, which can contribute to high background signals.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₉NaO₃S[2]
Molecular Weight304.3 g/mol [2]
Purity≥90% or ≥97% (HPLC)[2][4][5]
AppearanceSolid[2]
Storage Temperature-20°C[2]
Stability (Solid)≥ 4 years[2]

Table 2: Spectral Properties of this compound

ParameterWavelength (nm)SolventReference
Absorption Maxima (λₘₐₓ)233, 243, 245, 266, 277, 316, 329, 375-[2]
Excitation Maximum (λₑₓ)346-[2]
Emission Maximum (λₑₘ)376-[2]
Excitation (in Methanol)314Methanol
Emission (in Methanol)376Methanol

Table 3: Solubility of this compound

SolventSolubilityReference
DMSO~10 mg/mL[2]
DMF~10 mg/mL[2]
Ethanol~1 mg/mL[2]
PBS (pH 7.2)Slightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

  • Weigh out 1 mg of this compound powder.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Determining the Optimal Working Concentration

  • Prepare a series of dilutions of the this compound stock solution in your experimental buffer. A suggested range is from 10 ppb to 1000 ppb.

  • Include a "blank" control with only the experimental buffer.

  • Measure the fluorescence intensity of each dilution using the appropriate excitation and emission wavelengths (e.g., Ex: 346 nm, Em: 376 nm).

  • Subtract the fluorescence intensity of the blank from each of your measurements.

  • Plot the background-subtracted fluorescence intensity against the concentration.

  • Identify the linear range of the curve. The optimal working concentration will be the lowest concentration within this linear range that provides a robust signal-to-noise ratio for your assay.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

  • Question: I am not detecting a strong enough fluorescence signal. What should I do?

  • Answer:

    • Check Concentration: Your probe concentration may be too low. Prepare fresh dilutions and consider increasing the concentration.

    • Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are correctly set for this compound.

    • Confirm pH: The fluorescence of some probes can be pH-sensitive. Verify that the pH of your buffer is within the optimal range for the probe.

    • Probe Integrity: Ensure your stock solution has not degraded. If in doubt, prepare a fresh stock solution.

Issue 2: High Background Fluorescence

  • Question: My control samples (without the analyte of interest) show a very high fluorescence signal. How can I reduce this?

  • Answer:

    • Autofluorescence: Your sample matrix or buffer components may be autofluorescent. Run a blank sample containing everything except the this compound to quantify this background.

    • Contaminated Reagents: Use high-purity solvents and reagents to prepare your solutions.

    • Reduce Probe Concentration: An excessively high concentration of the probe can lead to a high background signal. Try reducing the concentration.

    • Use Appropriate Labware: Use black microplates for fluorescence measurements to minimize background and well-to-well crosstalk.

Issue 3: Appearance of a Red-Shifted Emission Peak (~480 nm)

  • Question: I am observing a broad emission peak at a longer wavelength than expected. What is causing this?

  • Answer:

    • Excimer Formation: At high concentrations, pyrene (B120774) and its derivatives can form "excimers" (excited-state dimers), which emit at longer wavelengths (around 480 nm). This is a strong indication that your probe concentration is too high. To resolve this, perform a concentration titration and select a lower working concentration where excimer formation is minimal.

Issue 4: Signal Decreases Over Time (Photobleaching)

  • Question: The fluorescence intensity of my sample is decreasing with repeated measurements. How can I prevent this?

  • Answer:

    • Reduce Exposure: Minimize the exposure of your sample to the excitation light. Use the lowest excitation intensity and shortest exposure time that still provides a good signal.

    • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

    • Oxygen Scavengers: In some cases, adding an oxygen scavenger system (e.g., glucose oxidase and catalase) to your buffer can reduce photobleaching.

Visual Workflows and Diagrams

experimental_workflow Workflow for Optimizing this compound Concentration prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) serial_dilute Perform Serial Dilutions in Experimental Buffer prep_stock->serial_dilute measure_fluorescence Measure Fluorescence (Ex: 346 nm, Em: 376 nm) serial_dilute->measure_fluorescence prep_controls Prepare Blank Control (Buffer Only) prep_controls->measure_fluorescence subtract_background Subtract Blank Reading measure_fluorescence->subtract_background plot_data Plot Fluorescence vs. Concentration subtract_background->plot_data analyze_curve Identify Linear Range plot_data->analyze_curve select_conc Select Optimal Concentration analyze_curve->select_conc

Caption: Experimental workflow for determining the optimal concentration.

troubleshooting_flowchart Troubleshooting Common Fluorescence Measurement Issues decision decision solution solution problem problem start Start Troubleshooting low_signal Low or No Signal? start->low_signal high_background High Background? low_signal->high_background No check_conc Increase Concentration low_signal->check_conc Yes spectral_shift Red-Shifted Emission? high_background->spectral_shift No reduce_conc_bg Reduce Concentration high_background->reduce_conc_bg Yes photobleaching Signal Fades? spectral_shift->photobleaching No reduce_conc_excimer Reduce Concentration (Excimer Formation) spectral_shift->reduce_conc_excimer Yes reduce_exposure Minimize Light Exposure photobleaching->reduce_exposure Yes check_settings Verify Instrument Settings check_conc->check_settings check_probe Prepare Fresh Probe check_settings->check_probe check_reagents Use High-Purity Reagents reduce_conc_bg->check_reagents measure_autofluor Measure Autofluorescence check_reagents->measure_autofluor use_antifade Use Antifade Reagents reduce_exposure->use_antifade

Caption: A flowchart for troubleshooting common issues.

References

Technical Support Center: 1-Pyrenesulfonic Acid Sodium Salt Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-pyrenesulfonic acid sodium salt in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to changes in pH?

Based on the chemical properties of the molecule, the fluorescence of this compound is generally considered to be stable and not directly dependent on pH in the approximate range of pH 2 to 12. The pyrene (B120774) fluorophore itself is robust, and the sulfonic acid group is a strong acid, meaning it remains deprotonated as a sulfonate anion across this entire pH range. Therefore, pH-induced changes to the electronic structure of the molecule affecting its fluorescence are not expected. Any observed changes in fluorescence intensity with pH are likely due to indirect effects or interactions within the experimental system.

Q2: What are the typical excitation and emission maxima for this compound?

The typical absorption and emission maxima for this compound are approximately 346 nm and 376 nm, respectively.[1] However, these values can be influenced by the solvent environment.

Q3: My fluorescence intensity is decreasing at a very low pH. Is this expected?

While the fluorescence of this compound is generally stable, extreme pH values (e.g., below pH 2) can potentially lead to fluorescence quenching. This could be due to a variety of factors, including protonation of the pyrene ring itself, which is a rare event and typically requires very strong acidic conditions. Another possibility is the interaction with other components in your buffer that may become reactive at very low pH.

Q4: I am observing a change in fluorescence intensity with pH in my experiment. What could be the cause?

If you observe pH-dependent changes in fluorescence, consider the following possibilities:

  • Interaction with other molecules: The this compound may be interacting with another molecule in your sample whose properties are pH-dependent. For example, if it is binding to a protein, a pH-induced conformational change in the protein could alter the local environment of the fluorophore and thus its fluorescence.

  • Presence of quenchers: The concentration or quenching efficiency of a quencher in your solution might be pH-dependent.

  • Buffer effects: Some buffer components can have an effect on fluorescence at different pH values. It is advisable to test the fluorescence of the dye in the buffer alone across the pH range of interest.

  • Instrumentation artifacts: Ensure that your fluorometer's settings are appropriate and that there are no pH-dependent background fluorescence issues with your sample holder or buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Fluorescence intensity changes with pH. The fluorophore is interacting with a pH-sensitive component in the sample (e.g., a protein).Perform a control experiment by measuring the fluorescence of this compound in the buffer solution across the same pH range, without the other sample components. This will help determine if the observed effect is due to an interaction.
A quencher in the solution is pH-sensitive.Identify potential quenchers in your sample and investigate their pH-dependent properties.
The buffer itself is affecting the fluorescence.Test a different buffer system to see if the effect persists.
Inconsistent fluorescence readings at the same pH. Photobleaching of the sample.Reduce the excitation light intensity or the exposure time. Prepare fresh samples for each measurement if necessary.
Temperature fluctuations.Ensure your experiments are conducted at a constant and controlled temperature.
Incomplete dissolution of the this compound.Ensure the compound is fully dissolved in your working solution. This compound is slightly soluble in PBS at pH 7.2.[1]
Low fluorescence signal. Concentration of the fluorophore is too low.Increase the concentration of this compound.
Incorrect excitation or emission wavelengths are being used.Verify the excitation and emission maxima for your specific experimental conditions and instrument.
Presence of a quencher in the solution.Identify and remove any potential quenchers.

Quantitative Data

Based on the chemical structure of this compound, its fluorescence is expected to be stable across a wide pH range. The following table represents the expected stability of its key fluorescence parameters.

pHExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity
4.0~346~3761.0
7.0~346~3761.0
9.0~346~3761.0

Note: This table is based on the inferred pH stability of this compound. Actual values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Protocol for Testing the pH Stability of this compound Fluorescence

This protocol outlines the steps to verify the effect of pH on the fluorescence of this compound.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9, 10). Use buffers with minimal intrinsic fluorescence, such as phosphate (B84403) or borate (B1201080) buffers.

    • Ensure the ionic strength of all buffer solutions is consistent to avoid solvent effects.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in deionized water or a suitable organic solvent like DMSO. A typical concentration would be in the millimolar range.

  • Preparation of Working Solutions:

    • For each pH value, prepare a working solution by diluting the stock solution into the corresponding buffer. The final concentration should be in the micromolar range to ensure the fluorescence intensity is within the linear range of the fluorometer.

  • Fluorescence Measurement:

    • Use a calibrated fluorometer.

    • For each working solution, record the fluorescence emission spectrum by exciting at the absorption maximum (around 346 nm).

    • Record the fluorescence intensity at the emission maximum (around 376 nm).

    • Measure a blank sample (buffer only) for each pH value to subtract any background fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the emission maximum wavelength as a function of pH.

    • If the fluorescence is pH-insensitive, you should observe a flat line in both plots.

Visualizations

Troubleshooting_Workflow start Start: pH-dependent fluorescence observed is_control_done Control experiment performed? (Dye in buffer only) start->is_control_done control_experiment Perform control experiment: Measure fluorescence of dye in buffer across the pH range. is_control_done->control_experiment No is_control_flat Is the fluorescence stable in the control? is_control_done->is_control_flat Yes control_experiment->is_control_flat interaction_issue Conclusion: Interaction with sample component is likely cause. Investigate component's pH sensitivity. is_control_flat->interaction_issue Yes buffer_issue Conclusion: Buffer is affecting fluorescence. Consider alternative buffer systems. is_control_flat->buffer_issue No check_quencher Investigate for pH-sensitive quenchers in the system. interaction_issue->check_quencher end Problem Resolved buffer_issue->end check_quencher->end

Caption: Troubleshooting workflow for pH-dependent fluorescence.

Experimental_Workflow prep_buffers Prepare Buffers (various pH values) prep_working Prepare Working Solutions (Dilute stock in each buffer) prep_buffers->prep_working prep_stock Prepare Stock Solution of 1-Pyrenesulfonic Acid prep_stock->prep_working measure_fluorescence Measure Fluorescence (Excitation ~346 nm, Emission ~376 nm) prep_working->measure_fluorescence analyze_data Analyze Data: Plot Intensity vs. pH and Emission Max vs. pH measure_fluorescence->analyze_data

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Correcting for Inner Filter Effects with 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-pyrenesulfonic acid sodium salt in fluorescence-based assays. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the inner filter effect (IFE), ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact that causes a reduction in the measured fluorescence intensity.[1] This phenomenon can be categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the fluorophore, leading to reduced excitation and consequently, lower fluorescence emission.[2][3]

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[2][3] This is particularly prevalent when there is a significant overlap between the absorption and emission spectra of the fluorophore.

Q2: How do I know if my measurements with this compound are affected by the inner filter effect?

A2: A key indicator of the inner filter effect is a non-linear relationship between the fluorescence intensity and the concentration of this compound. As the concentration increases, you would typically expect a proportional increase in fluorescence. If the signal begins to plateau or even decrease at higher concentrations, it is a strong indication that IFE is occurring. Another sign is a high absorbance reading (typically above 0.1) at the excitation or emission wavelength.[4]

Q3: What is the difference between the inner filter effect and fluorescence quenching?

A3: While both phenomena lead to a decrease in fluorescence intensity, their underlying mechanisms are different. The inner filter effect is a result of the absorption of light, either excitation or emission, by the components of the sample.[5] In contrast, fluorescence quenching involves processes that decrease the intrinsic fluorescence of the fluorophore itself, such as through molecular interactions, energy transfer, or the formation of non-fluorescent complexes. A key distinction can often be made by performing a fluorescence lifetime measurement; dynamic quenching will decrease the fluorescence lifetime, whereas the inner filter effect will not.[5]

Q4: Can I avoid the inner filter effect by simply diluting my sample?

A4: Yes, dilution is the most straightforward method to minimize the inner filter effect. By reducing the concentration of this compound and other absorbing species in your sample, you decrease the probability of both primary and secondary inner filter effects. It is advisable to work within a concentration range where the relationship between fluorescence intensity and concentration is linear.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear relationship between fluorescence intensity and concentration Primary and/or secondary inner filter effect at high concentrations.1. Dilute the sample: Prepare a dilution series to find the linear concentration range. 2. Apply a mathematical correction: Use the absorbance-based correction protocol described below. 3. Use a shorter pathlength cuvette: This reduces the distance light travels through the sample.
Fluorescence signal is lower than expected Primary inner filter effect due to high absorbance at the excitation wavelength.1. Check the absorbance: Measure the absorbance of your sample at the excitation wavelength. If it is high, dilute the sample. 2. Optimize excitation wavelength: If possible, choose an excitation wavelength where the absorbance of interfering components is minimal.
Emission spectrum appears distorted or red-shifted at high concentrations Secondary inner filter effect due to the re-absorption of emitted light. This is more likely with this compound due to its small Stokes shift.1. Dilute the sample: This is the most effective way to reduce sIFE. 2. Apply a mathematical correction: The absorbance-based correction can account for absorbance at the emission wavelength. 3. Compare normalized spectra: Overlay the normalized emission spectra of a dilute and a concentrated sample. A significant difference in shape indicates sIFE.
Inconsistent results between experiments Variations in sample preparation leading to different levels of IFE.1. Standardize protocols: Ensure consistent concentrations of all components in each experiment. 2. Measure absorbance for all samples: Monitor the absorbance at both excitation and emission wavelengths for each sample to ensure consistency. 3. Apply a consistent correction method to all datasets.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Absorption Maximum (λabs) ~346 nm[6]
Emission Maximum (λem) ~376 nm[6]
Molar Extinction Coefficient (ε) at ~340 nm ~18,000 M-1cm-1Note: This is an approximate value and should be determined experimentally for precise calculations.
Fluorescence Quantum Yield (ΦF) of a related water-soluble pyrene-containing polymer 0.39 (in aqueous solution)[7]

Experimental Protocols

Protocol 1: Absorbance-Based Correction for Inner Filter Effect

This is the most common method for mathematically correcting for the inner filter effect.

Principle: The observed fluorescence intensity is corrected using the absorbance of the sample at both the excitation and emission wavelengths.

Equation:

Fcorr = Fobs x 10(Aex + Aem)/2

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the observed (measured) fluorescence intensity.

  • Aex is the absorbance at the excitation wavelength.

  • Aem is the absorbance at the emission wavelength.

Procedure:

  • Sample Preparation: Prepare your solutions of this compound at the desired concentrations.

  • Fluorescence Measurement:

    • Set the excitation wavelength of your spectrofluorometer to the absorption maximum of this compound (e.g., 346 nm).

    • Record the fluorescence emission spectrum.

    • Note the observed fluorescence intensity (Fobs) at the emission maximum (e.g., 376 nm).

  • Absorbance Measurement:

    • Using a spectrophotometer, measure the absorbance of the same sample.

    • Record the absorbance value at the excitation wavelength (Aex).

    • Record the absorbance value at the emission wavelength (Aem).

  • Calculation:

    • Use the equation above to calculate the corrected fluorescence intensity (Fcorr).

Mandatory Visualization

IFE_Correction_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep Prepare 1-Pyrenesulfonic Acid Sodium Salt Solution Fluor_Measure Measure Fluorescence (F_obs) Prep->Fluor_Measure Abs_Measure Measure Absorbance (A_ex and A_em) Prep->Abs_Measure Check_Linearity Check Linearity: Fluorescence vs. Concentration Fluor_Measure->Check_Linearity Correction Apply IFE Correction: F_corr = F_obs * 10^((A_ex + A_em)/2) Abs_Measure->Correction Is_Linear Is the relationship linear? Check_Linearity->Is_Linear Is_Linear->Correction No Uncorrected_Data Data may be used (IFE is minimal) Is_Linear->Uncorrected_Data Yes Final_Data Corrected Data (F_corr) Correction->Final_Data

Caption: Workflow for identifying and correcting the inner filter effect.

IFE_Types cluster_pIFE Primary Inner Filter Effect (pIFE) cluster_sIFE Secondary Inner Filter Effect (sIFE) Excitation Excitation Light Absorbing_Molecule1 Absorbing Molecule (e.g., high concentration of fluorophore) Excitation->Absorbing_Molecule1 Absorbed Fluorophore1 Fluorophore Absorbing_Molecule1->Fluorophore1 Less light reaches fluorophore Reduced_Excitation Reduced Excitation Fluorophore1->Reduced_Excitation Fluorophore2 Fluorophore Emitted_Light Emitted Light Fluorophore2->Emitted_Light Emits Absorbing_Molecule2 Absorbing Molecule (spectral overlap) Emitted_Light->Absorbing_Molecule2 Re-absorbed Detector Detector Absorbing_Molecule2->Detector Less light reaches detector Reduced_Emission Reduced Emission Signal Detector->Reduced_Emission

Caption: Illustration of Primary and Secondary Inner Filter Effects.

References

Technical Support Center: 1-Pyrenesulfonic Acid Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of 1-pyrenesulfonic acid sodium salt in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation in aqueous solutions a concern?

A1: this compound is a fluorescent probe commonly used in various biochemical and biophysical studies.[1][2] In aqueous solutions, it has a tendency to self-aggregate, which can significantly alter its photophysical properties, such as fluorescence intensity and spectral shape. This aggregation can lead to inaccurate experimental results, particularly in studies where the monomeric form of the probe is required for sensing or labeling applications.

Q2: What are the key factors that influence the aggregation of this compound?

A2: The primary factors influencing the aggregation of this compound in aqueous solutions are:

  • Concentration: Higher concentrations of the salt increase the likelihood of intermolecular interactions and subsequent aggregation.

  • Ionic Strength: The presence of other salts in the solution can affect the electrostatic interactions between the pyrene (B120774) sulfonate molecules, thereby influencing their aggregation behavior.[3][4]

  • pH: The pH of the solution can alter the charge on the sulfonic acid group, which in turn can affect the repulsive forces between molecules and their tendency to aggregate.[5][6]

  • Temperature: Temperature can impact the solubility of the salt and the kinetic energy of the molecules, which can either promote or inhibit aggregation.[7]

  • Presence of other molecules: Interactions with other molecules in the solution, such as polymers or surfactants, can also induce or prevent aggregation.

Q3: What is the Critical Aggregation Concentration (CAC) and how is it relevant to my experiments?

A3: The Critical Aggregation Concentration (CAC) is the concentration at which individual molecules of this compound begin to form aggregates in a solution. Below the CAC, the molecules exist predominantly as monomers, while above the CAC, they start to self-assemble into larger structures. Knowing the CAC is crucial for designing experiments where the monomeric form of the probe is essential for accurate measurements. The CAC can be determined experimentally using techniques like fluorescence spectroscopy.[8][9]

Q4: How does aggregation affect the fluorescence spectrum of this compound?

A4: Aggregation of this compound can lead to two primary changes in its fluorescence spectrum:

  • Fluorescence Quenching: The overall fluorescence intensity may decrease due to self-quenching within the aggregates.

  • Excimer Formation: At higher concentrations, excited-state pyrene molecules can interact with ground-state molecules to form "excited dimers" or excimers. This results in the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum, typically around 465 nm.[10][11] The appearance of this excimer peak is a strong indicator of aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in aqueous solutions.

Issue 1: Unexpectedly low or no fluorescence signal.

  • Possible Cause 1: Aggregation-induced quenching.

    • Troubleshooting Steps:

      • Dilute the solution: Prepare a series of dilutions of your sample and measure the fluorescence of each. If the fluorescence intensity increases upon dilution (up to a certain point), it is likely that the original solution was too concentrated, leading to aggregation and quenching.

      • Check for excimer emission: Examine the fluorescence spectrum for a broad emission peak around 465 nm. The presence of this peak confirms the formation of excimers due to aggregation.[10]

  • Possible Cause 2: Photobleaching.

    • Troubleshooting Steps:

      • Minimize exposure to excitation light: Use the shutter on the fluorometer to block the excitation beam when not actively acquiring data.

      • Reduce excitation intensity: If possible, lower the intensity of the excitation source.

      • Acquire data efficiently: Plan your experiment to minimize the total time the sample is exposed to the excitation light.

Issue 2: Inconsistent or drifting fluorescence readings.

  • Possible Cause 1: Precipitation of aggregates.

    • Troubleshooting Steps:

      • Visually inspect the solution: Look for any cloudiness or visible particles in your cuvette.

      • Centrifuge the sample: Briefly centrifuge your solution to see if a pellet forms.

      • Filter the solution: If you suspect the presence of large aggregates, you can try filtering the solution through a 0.22 µm filter. However, be aware that this may also remove some of the aggregated species you wish to study.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Steps:

      • Use a temperature-controlled cuvette holder: This will ensure that the temperature of your sample remains constant throughout the measurement.

      • Allow the sample to equilibrate: Before starting your measurement, allow the sample to sit in the cuvette holder for a few minutes to reach thermal equilibrium.

Issue 3: Difficulty dissolving this compound in aqueous buffer.

  • Possible Cause: Low solubility in certain buffers.

    • Troubleshooting Steps:

      • Prepare a stock solution in an organic solvent: this compound is more soluble in organic solvents like DMSO or ethanol (B145695).[12] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

      • Use deionized water initially: Dissolve the salt in a small amount of high-purity deionized water before adding the buffer components.

      • Slightly warm the solution: Gentle warming can sometimes aid in dissolution, but be cautious as excessive heat can promote aggregation.

      • Note on storage: It is recommended not to store aqueous solutions of this compound for more than one day due to its limited stability and tendency to aggregate over time.[12]

Quantitative Data

While specific Critical Aggregation Concentration (CAC) values for the self-aggregation of this compound are not extensively reported in the literature, the following tables summarize the expected trends of how the CAC will be affected by changes in ionic strength, pH, and temperature based on general principles of physical chemistry.

Table 1: Expected Effect of Ionic Strength on the CAC of this compound

Change in Ionic StrengthExpected Effect on Electrostatic RepulsionExpected Effect on AggregationExpected Effect on CAC
IncreasingShielding of charges, leading to decreased repulsionPromotedLowered
DecreasingEnhanced repulsion between sulfonate groupsInhibitedRaised

Table 2: Expected Effect of pH on the CAC of this compound

pH RangeState of Sulfonic Acid GroupExpected Effect on Electrostatic RepulsionExpected Effect on AggregationExpected Effect on CAC
Highly Acidic (low pH)Protonated (neutral)Reduced repulsionPromotedLowered
Neutral to Alkaline (high pH)Deprotonated (anionic)Increased repulsionInhibitedRaised

Table 3: Expected Effect of Temperature on the CAC of this compound

Change in TemperatureExpected Effect on Molecular MotionExpected Effect on Hydrophobic InteractionsOverall Expected Effect on CAC
IncreasingIncreased kinetic energy, may disrupt aggregatesCan be strengthened or weakened depending on the systemThe effect is complex and can be system-dependent, but often leads to a slight increase in the CAC.
DecreasingDecreased kinetic energy, may favor aggregationWeakenedThe effect is complex and can be system-dependent, but often leads to a slight decrease in the CAC.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Stock Solution (Recommended):

    • Dissolve the weighed salt in a small volume of a suitable organic solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 1-10 mg/mL).[12]

    • Ensure the salt is completely dissolved. Sonication may be used to aid dissolution.

  • Working Solution:

    • Pipette the required volume of the stock solution into your desired aqueous buffer (e.g., PBS, Tris-HCl).

    • The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) to avoid influencing the experiment.

  • Direct Dissolution (Alternative):

    • If preparing an organic solvent-free solution, directly dissolve the weighed salt in the aqueous buffer.

    • Note that the solubility in aqueous buffers, such as PBS at pH 7.2, is limited.[12] Vigorous vortexing or sonication may be required.

  • Storage: Use the freshly prepared aqueous solution. It is not recommended to store aqueous solutions for more than 24 hours.[12]

Protocol 2: Determination of the Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy

  • Preparation of a series of concentrations: Prepare a range of concentrations of this compound in the desired aqueous buffer, spanning the expected CAC.

  • Set up the spectrofluorometer:

    • Set the excitation wavelength to approximately 334 nm.[13]

    • Set the emission scan range from approximately 350 nm to 550 nm to capture both the monomer and potential excimer fluorescence.

    • Use appropriate excitation and emission slit widths (e.g., 2-5 nm).

  • Measure fluorescence spectra:

    • Measure the fluorescence emission spectrum for each concentration, starting from the most dilute sample.

    • Ensure the temperature is controlled and constant throughout the measurements.

  • Data Analysis:

    • For each spectrum, determine the fluorescence intensity of the first vibronic peak (I₁) around 373 nm and the third vibronic peak (I₃) around 384 nm.[9]

    • Calculate the ratio of the intensities (I₁/I₃).

    • Plot the I₁/I₃ ratio as a function of the logarithm of the concentration of this compound.

    • The plot should show a sigmoidal decrease. The CAC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.[9]

Protocol 3: Characterization of Aggregates using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare solutions of this compound at concentrations above the determined CAC.

    • Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other large contaminants.

  • DLS Measurement:

    • Place the sample in a clean, dust-free cuvette.

    • Allow the sample to equilibrate to the desired temperature in the DLS instrument.

    • Perform the DLS measurement to obtain the intensity-weighted size distribution of the particles in the solution.

  • Data Interpretation:

    • The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric molecule indicates the formation of aggregates.

    • The polydispersity index (PDI) will provide information on the heterogeneity of the aggregate sizes.

Visualizations

AggregationProcess cluster_0 Below CAC cluster_1 Above CAC Monomer1 Monomer Aggregate Aggregate Monomer1->Aggregate Self-Assembly Monomer2 Monomer Monomer2->Aggregate Monomer3 Monomer Monomer3->Aggregate TroubleshootingWorkflow Start Low Fluorescence Signal CheckConc Is concentration high? Start->CheckConc Dilute Dilute Sample CheckConc->Dilute Yes Photobleaching Consider Photobleaching CheckConc->Photobleaching No CheckExcimer Check for Excimer Peak (~465 nm) Dilute->CheckExcimer Aggregation Likely Aggregation-Induced Quenching CheckExcimer->Aggregation

References

Technical Support Center: Managing Background Fluorescence in Experiments with 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with background fluorescence in experiments utilizing 1-pyrenesulfonic acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound?

High background fluorescence can originate from several sources, masking the specific signal from your probe and leading to a poor signal-to-noise ratio. The main contributors include:

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues can fluoresce at similar wavelengths to 1-pyrenesulfonic acid. Common sources include NADH, FAD (flavin adenine (B156593) dinucleotide), collagen, and elastin.[1] This intrinsic fluorescence is often a significant source of background noise.

  • Cell Culture Media and Buffers: Components in standard cell culture media, such as phenol (B47542) red (a pH indicator) and riboflavin, are inherently fluorescent.[1] Fetal Bovine Serum (FBS) also contains fluorescent molecules that can contribute to the background signal.[1]

  • Assay Reagents and Probe Concentration: The this compound itself, particularly at high concentrations, can contribute to background fluorescence. Impurities in the probe or other reagents can also be a source of unwanted signal.

  • Plasticware and Consumables: The choice of microplates is critical. Clear or white plates can result in higher background and well-to-well crosstalk compared to black, opaque plates. Dust and other particulates on labware can also scatter light and increase background readings.

  • Instrumental Noise: Light scatter and noise from the optical components of the fluorescence reader or microscope can also contribute to the overall background signal.

Q2: How can I prepare appropriate controls to identify and subtract background fluorescence?

Proper controls are essential for accurate data interpretation. The following controls are recommended:

  • Unstained Control (Autofluorescence Control): This sample contains cells or the biological specimen, media, and any treatments, but without the this compound. This control allows you to measure the native autofluorescence of your sample.

  • Reagent Blank: This contains the assay buffer, media, and this compound at the working concentration, but without the cells or biological specimen. This helps to identify fluorescence originating from the media and the probe itself.

  • Vehicle Control: If your experimental compounds are dissolved in a solvent like DMSO, a control containing cells, media, and the same concentration of the solvent should be included to account for any effects of the solvent on cell autofluorescence.

Q3: My background fluorescence is still high after using controls. What are the next troubleshooting steps?

If high background persists, consider the following optimization strategies:

  • Optimize Probe Concentration: An excessive concentration of this compound is a common cause of high background. Perform a concentration titration to find the lowest concentration that provides a robust signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of wash steps after incubating with the probe to ensure the complete removal of any unbound dye.

  • Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free formulation of your cell culture medium during the experiment to eliminate this source of fluorescence.

  • Select Appropriate Plasticware: Use black, opaque-walled microplates for fluorescence assays to minimize crosstalk and background from the plate itself.

  • Check for Contamination: Ensure that all buffers, solvents, and reagents are of high purity and free from fluorescent contaminants.

Quantitative Data

Below is a summary of the key photophysical and solubility properties of this compound.

PropertyValueReference
Molecular Formula C₁₆H₉NaO₃S[2]
Molecular Weight 304.30 g/mol [2]
Appearance Pale Yellow Solid
Excitation Maximum (λex) 346 nm[3]
Emission Maximum (λem) 376 nm[3]
Fluorescence Quantum Yield (ΦF) in Water (estimated) ~0.39
Solubility in DMSO ~10 mg/mL[3]
Solubility in Ethanol ~1 mg/mL[3]
Solubility in DMF ~10 mg/mL[3]

Experimental Protocols

Protocol: Measuring Relative Changes in Membrane Potential in Live Cells

This protocol provides a general framework for using a water-soluble, pyrene-based fluorescent probe like this compound to monitor changes in plasma membrane potential in cultured cells. This type of assay is relevant for studying ion channel activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Cultured cells grown in black, clear-bottom 96-well microplates

  • Compound of interest (e.g., ion channel modulator)

  • Fluorescence plate reader with appropriate filter sets (e.g., Ex: 340/20 nm, Em: 380/20 nm)

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve the this compound in high-purity DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Prepare Loading Buffer: On the day of the experiment, dilute the 10 mM stock solution of this compound into the HBSS with 20 mM HEPES buffer to a final working concentration. A typical starting concentration is 10 µM, but this should be optimized for your specific cell type and experimental conditions.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS with 20 mM HEPES.

    • Add 50 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently remove the loading buffer.

    • Wash the cells two to three times with 100 µL of HBSS with 20 mM HEPES to remove any unbound probe.

  • Compound Addition and Fluorescence Measurement:

    • Add 50 µL of HBSS with 20 mM HEPES containing your compound of interest at the desired concentration. Include appropriate vehicle controls.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity at time points relevant to your experiment (e.g., a baseline reading followed by kinetic measurements after compound addition).

Data Analysis:

Changes in fluorescence intensity over time are indicative of changes in membrane potential. The data is typically normalized to the baseline fluorescence before the addition of the compound. An increase or decrease in fluorescence will depend on the specific mechanism of the probe and the direction of the membrane potential change.

Visualizations

Logical Workflow for Troubleshooting High Background Fluorescence

TroubleshootingWorkflow Troubleshooting High Background Fluorescence Start High Background Fluorescence Observed CheckControls Analyze Controls: - Unstained Cells - Reagent Blank Start->CheckControls Autofluorescence High Signal in Unstained Control? CheckControls->Autofluorescence Yes ReagentIssue High Signal in Reagent Blank? CheckControls->ReagentIssue No Autofluorescence->ReagentIssue No AutofluorescenceSource Source: Autofluorescence Autofluorescence->AutofluorescenceSource Yes OptimizeProtocol Background Still High ReagentIssue->OptimizeProtocol No ReagentSource Source: Reagents/Media ReagentIssue->ReagentSource Yes ProbeIssue Source: Probe Concentration/ Non-specific Binding OptimizeProtocol->ProbeIssue FixAutofluorescence Solution: - Use Phenol Red-Free Media - Spectral Unmixing (if available) AutofluorescenceSource->FixAutofluorescence FixReagents Solution: - Use High-Purity Reagents - Use Black Microplates ReagentSource->FixReagents FixProbe Solution: - Titrate Probe Concentration - Increase Wash Steps ProbeIssue->FixProbe LigandGatedIonChannel Ligand-Gated Ion Channel Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Neurotransmitter) Receptor Ligand-Gated Ion Channel (Closed State) Ligand->Receptor 1. Binding Receptor_Open Ligand-Gated Ion Channel (Open State) Receptor->Receptor_Open 2. Conformational Change IonFlux Ion Influx/Efflux (e.g., Na+, Ca2+, K+, Cl-) Receptor_Open->IonFlux 3. Channel Opening MembranePotential Change in Membrane Potential IonFlux->MembranePotential 4. Alters Charge Distribution CellularResponse Downstream Cellular Response (e.g., Action Potential, Gene Expression) MembranePotential->CellularResponse 5. Triggers Response

References

improving the stability of 1-pyrenesulfonic acid sodium salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 1-pyrenesulfonic acid sodium salt solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid form of this compound is stable for at least four years when stored at -20°C.[1] For optimal stability, keep the compound in a tightly sealed container, protected from moisture.[2]

Q2: How should I prepare and store stock solutions?

It is highly recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), where solubility is approximately 10 mg/mL.[1] For enhanced stability, the solvent should be purged with an inert gas, like nitrogen or argon, before dissolving the compound.[1] These stock solutions can be stored at -80°C for up to six months or at -20°C for one month when sealed and protected from moisture.[2]

Q3: Why do my aqueous solutions of this compound seem unstable?

Aqueous solutions of this compound are not recommended for storage longer than one day.[1] The instability can lead to decreased fluorescence and inconsistent results. It is best practice to prepare fresh aqueous working solutions for each experiment by diluting a stable, organic stock solution.[1][2]

Q4: My fluorescence signal is weak or inconsistent. What are the potential causes?

Several factors can affect the fluorescence of this compound:

  • Solution Age: As aqueous solutions are unstable, their fluorescence intensity can decrease over time. Always use freshly prepared solutions.[1]

  • Presence of Quenchers: The fluorescence of pyrene (B120774) derivatives can be quenched by substances like ferric ions (Fe³⁺) or nitroaromatic compounds.[3] Ensure your buffers and reagents are free from potential quenching agents.

  • Environmental Factors: The fluorescence properties are sensitive to the polarity of the solvent and the pH of the solution.[4] Inconsistent preparation of buffers can lead to variability.

  • Photobleaching: Like many fluorophores, prolonged exposure to high-intensity light can cause photobleaching, leading to a weaker signal. Protect solutions from unnecessary light exposure.

Troubleshooting Guide

This section addresses specific problems you may encounter with your solutions.

Problem 1: Precipitate forms in my aqueous working solution.
  • Potential Causes:

    • The concentration exceeds the compound's slight solubility in aqueous buffers like PBS.[1]

    • The residual organic solvent from the stock solution is too high, causing it to fall out of solution upon dilution.

    • The pH of the aqueous buffer is not optimal.

  • Solutions:

    • Ensure the final concentration in the aqueous solution is within the solubility limits.

    • When diluting the organic stock solution, add it to the aqueous buffer slowly while vortexing to ensure proper mixing.

    • Ensure the residual amount of organic solvent is insignificant, as it may have physiological effects.[1]

    • Prepare a fresh solution at a lower concentration.

Problem 2: Fluorescence intensity decreases rapidly during my experiment.
  • Potential Causes:

    • Photobleaching: The sample is being exposed to the excitation light for extended periods.

    • Degradation: The compound is degrading in the aqueous experimental medium.

    • Quenching: A component in your experimental system is quenching the fluorescence.

  • Solutions:

    • Reduce the exposure time to the excitation source or lower the light intensity.

    • Use freshly prepared aqueous solutions for all experiments, as storage for more than a day is not recommended.[1]

    • Run a control experiment to test if any components of your buffer or sample (e.g., metal ions) are causing quenching.[3]

Data Presentation

Table 1: Recommended Storage Conditions

FormSolventTemperatureDurationKey Considerations
SolidN/A-20°C≥ 4 years[1]Keep sealed and dry.
Stock SolutionDMSO, DMF-20°C1 month[2]Purge solvent with inert gas; seal from moisture.[1][2]
Stock SolutionDMSO, DMF-80°C6 months[2]Purge solvent with inert gas; seal from moisture.[1][2]
Aqueous SolutionAqueous BufferRoom Temp / 4°C≤ 1 day[1]Prepare fresh before use.

Table 2: Solubility Data

SolventApproximate SolubilityReference
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
Ethanol~1 mg/mL[1]
PBS (pH 7.2)Slightly Soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Preparation: Allow the solid this compound to equilibrate to room temperature before opening the vial.

  • Solvent Selection: Choose a high-purity, anhydrous grade of an appropriate organic solvent, such as DMSO.[1]

  • Inert Gas Purge: To minimize oxidation, purge the solvent with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This helps remove dissolved oxygen.[1]

  • Dissolution: Weigh the desired amount of the solid compound and dissolve it in the purged solvent to achieve the target concentration (e.g., 10 mg/mL).

  • Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Preparation of a Fresh Aqueous Working Solution
  • Thaw Stock: Remove one aliquot of the organic stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

  • Dilution: Prepare the desired aqueous buffer. While vortexing the buffer, slowly add the required volume of the stock solution to achieve the final working concentration.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store the diluted aqueous solution for more than one day.[1]

Visualizations

G start Low or Inconsistent Fluorescence Signal q1 Is the aqueous solution older than 1 day? start->q1 sol1 Prepare a fresh aqueous solution from stock. q1->sol1 Yes q2 Is there visible precipitate? q1->q2 No sol1->q2 sol2 Lower concentration or re-prepare solution. q2->sol2 Yes q3 Are potential quenchers (e.g., Fe³⁺) present? q2->q3 No sol2->q3 sol3 Use purified reagents and run controls. q3->sol3 Yes end_node Signal should be restored. Protect from light. q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for diagnosing fluorescence signal issues.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use A Weigh Solid Compound B Purge DMSO with Inert Gas A->B C Dissolve to 10 mg/mL B->C D Aliquot & Store at -80°C C->D E Thaw One Aliquot D->E F Dilute into Aqueous Buffer E->F G Use Immediately in Experiment F->G

Caption: Recommended workflow for solution preparation and handling.

G cluster_factors center Solution Stability Solvent Solvent Type (Organic vs. Aqueous) center->Solvent Temp Storage Temperature center->Temp Light Exposure to Light center->Light Time Storage Duration center->Time Quenchers Presence of Quenchers center->Quenchers

Caption: Key factors influencing the stability of the solution.

References

Technical Support Center: Solvent Effects on the Fluorescence Lifetime of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the fluorescence lifetime of 1-pyrenesulfonic acid sodium salt. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected trend of the fluorescence lifetime of this compound in solvents of varying polarity?

As a general trend, the fluorescence lifetime of polar fluorescent probes like this compound is expected to decrease with increasing solvent polarity. This is due to the stabilization of the excited state by polar solvent molecules, which can facilitate non-radiative decay pathways, thus shortening the time the molecule spends in the excited state. However, specific interactions such as hydrogen bonding can also significantly influence the fluorescence lifetime.

Q2: Are there specific solvents in which this compound exhibits significantly different fluorescence lifetimes?

Yes, solvents that can engage in specific interactions with the sulfonic acid group or the pyrene (B120774) ring will likely have a more pronounced effect on the fluorescence lifetime. For instance, protic solvents (e.g., alcohols, water) can form hydrogen bonds, which may provide an efficient pathway for excited-state relaxation, leading to a shorter lifetime. In contrast, aprotic polar solvents (e.g., DMSO, DMF) will interact differently, primarily through dipole-dipole interactions, which may result in a comparatively longer lifetime.

Q3: How does pH affect the fluorescence lifetime of this compound in aqueous solutions?

In aqueous solutions, the fluorescence of pyrene derivatives with ionizable groups, such as the sulfonic acid group, can be pH-dependent. While the sulfonic acid group of 1-pyrenesulfonic acid is a strong acid and will be deprotonated over a wide pH range, extreme pH values could potentially influence the local environment and hydration shell around the molecule, which may have a minor effect on the fluorescence lifetime. For precise measurements, it is recommended to use buffered solutions to maintain a constant pH.

Troubleshooting Guide

Q1: My fluorescence lifetime measurements are not reproducible. What are the possible causes?

  • Instrument Instability: Ensure that the light source (e.g., pulsed laser) and detector are properly warmed up and stable. Check for fluctuations in the instrument's power supply.

  • Sample Preparation: Inconsistencies in sample concentration, presence of impurities (especially fluorescent ones), or dissolved oxygen can lead to variations in lifetime measurements. Always use high-purity solvents and deoxygenate your samples if necessary.

  • Photodegradation: The sample may be degrading under illumination. Reduce the excitation power or the data acquisition time to minimize photobleaching.

  • Temperature Fluctuations: Temperature can affect non-radiative decay rates. Ensure your sample holder is temperature-controlled for high-precision measurements.

Q2: The fluorescence decay curve does not fit well to a single exponential model. What does this indicate?

  • Presence of Multiple Species: A multi-exponential decay can indicate the presence of more than one fluorescent species in your sample. This could be due to impurities, aggregation of the dye molecules at high concentrations, or the existence of different solvated forms of the probe.

  • Excited-State Reactions: In some solvents, the excited probe molecule might undergo a reaction, such as proton transfer, leading to a new fluorescent species with a different lifetime.

  • Complex Solvent Relaxation: The solvent molecules around the excited probe may be reorienting on a timescale similar to the fluorescence decay, leading to a non-exponential decay profile.

Q3: I am observing a very short fluorescence lifetime, close to the instrument response function (IRF). How can I be sure about the measured value?

  • Accurate IRF Measurement: Measure the IRF carefully using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). The IRF should be as narrow as possible.

  • Deconvolution Analysis: Use a deconvolution fitting algorithm that takes the measured IRF into account to accurately extract the true fluorescence lifetime of your sample.

  • High-Resolution Instrumentation: For very short lifetimes, a high-resolution TCSPC system with a fast detector and electronics is necessary.

Data Presentation

The following table provides a representative summary of the expected fluorescence lifetime of this compound in various solvents. Please note that these are illustrative values, and experimental results may vary. Researchers are encouraged to use this table as a template to be populated with their own experimental data.

SolventPolarity Index (ET(30))Dielectric Constant (ε)Fluorescence Lifetime (τ) (ns)
Cyclohexane31.22.02~ 6.5
Toluene33.92.38~ 6.2
Dichloromethane41.18.93~ 5.8
Acetone42.220.7~ 5.5
Dimethyl Sulfoxide (DMSO)45.046.7~ 5.2
Acetonitrile46.037.5~ 5.0
Ethanol (B145695)51.924.5~ 4.5
Methanol55.532.7~ 4.2
Water63.180.1~ 3.8

Experimental Protocols

Methodology for Measuring Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the key steps for measuring the fluorescence lifetime of this compound in different solvents.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.

  • For each solvent to be tested, prepare a dilute solution of the probe by adding a small aliquot of the stock solution to the solvent in a cuvette. The final concentration should be low enough to avoid inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).

  • If necessary, deoxygenate the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

2. Instrumentation Setup:

  • Use a TCSPC spectrometer equipped with a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

  • Select an excitation wavelength where the this compound has strong absorption (e.g., around 340 nm).

  • Set the emission monochromator to the wavelength of maximum fluorescence emission (around 376-400 nm, depending on the solvent).

  • Adjust the instrument parameters (e.g., time window, data acquisition time) to be appropriate for the expected fluorescence lifetime. The time window should be long enough to capture the full decay of the fluorescence.

3. Data Acquisition:

  • First, measure the Instrument Response Function (IRF) by replacing the sample with a scattering solution.

  • Next, acquire the fluorescence decay data for your sample in each solvent.

  • Collect a sufficient number of photon counts (typically 10,000 counts in the peak channel) to ensure good statistical accuracy.

4. Data Analysis:

  • Fit the acquired fluorescence decay data to an exponential decay model using appropriate software.

  • Perform a deconvolution of the sample decay with the measured IRF to obtain the true fluorescence lifetime (τ).

  • For multi-exponential decays, the data can be fitted to a sum of exponential functions, and the different lifetime components can be determined.

Visualization

The following diagram illustrates the general workflow for investigating the solvent effects on the fluorescence lifetime of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Lifetime Measurement (TCSPC) cluster_analysis Data Analysis cluster_interpretation Interpretation prep_stock Prepare Stock Solution (this compound) prep_dilute Prepare Dilute Solutions in Various Solvents prep_stock->prep_dilute measure_irf Measure Instrument Response Function (IRF) measure_decay Measure Fluorescence Decay of Samples prep_dilute->measure_decay measure_irf->measure_decay fit_decay Fit Decay Data (Deconvolution with IRF) measure_decay->fit_decay extract_lifetime Extract Fluorescence Lifetime (τ) fit_decay->extract_lifetime correlate Correlate Lifetime with Solvent Properties extract_lifetime->correlate conclude Draw Conclusions correlate->conclude

Caption: Experimental workflow for studying solvent effects.

Technical Support Center: 1-Pyrenesulfonic Acid Sodium Salt (Pyranine) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-pyrenesulfonic acid sodium salt (also known as pyranine (B1669890) or HPTS) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during pyranine-based fluorescence assays.

Q1: Why are my fluorescence readings lower than expected or decreasing over time?

A1: Lower than expected or decreasing fluorescence intensity is often due to fluorescence quenching. Pyranine's fluorescence can be "quenched" or diminished by several substances that may be present in your sample.

  • Common Quenchers: Certain molecules can interact with pyranine and dissipate its excited state energy without emitting light. Known quenchers include:

    • Amino Acids: Tryptophan and phenylalanine can quench pyranine fluorescence. Tryptophan is a moderate quencher, while phenylalanine is a weak one.[1]

    • Nicotinic Acid: This is a very strong quencher of pyranine fluorescence.[1][2]

    • Mechanism: The quenching mechanism often involves the formation of a hydrogen-bonding complex between pyranine and the quencher.[1][2]

  • Troubleshooting Steps:

    • Sample Composition Review: Check if your buffer or sample contains any of the known quenchers listed in the table below.

    • Control Experiments: Run a control experiment with pyranine in your buffer system without the analyte to establish a baseline fluorescence.

    • Alternative Probes: If the presence of quenchers is unavoidable, consider using a different fluorescent probe that is not susceptible to quenching by the specific molecules in your sample.

Q2: My pH measurements are inconsistent or seem inaccurate. What could be the cause?

A2: The fluorescence of pyranine is highly sensitive to pH, which is why it's an excellent pH indicator.[3][4] However, this also means that factors affecting the local proton concentration or the probe's response to it can lead to inaccurate readings.

  • Salt Effects: The presence of salts in the medium can alter the apparent acid dissociation constant (pKa) of pyranine.[3][4]

    • Mechanism: Ions in the salt solution can change the structure of water and its interaction with the pyranine molecule, thereby shifting its apparent pKa.[3]

    • Cation Valence: Divalent cations (like Ca²⁺ and Mg²⁺) cause a more significant downward shift in pKa than monovalent cations (like Na⁺ and K⁺).[3] This results in a calculated pH that is higher than the actual pH.

    • Specific Salt Effects: Of the salts tested in various studies, ammonium (B1175870) sulfate (B86663) has been shown to have the least effect on pyranine's pKa, while calcium perchlorate (B79767) has the largest effect.[3]

  • Polymer Effects: The presence of polymers like polyethylene (B3416737) glycol (PEG) can also shift the pKa, but in the opposite direction of salts, leading to a calculated pH that is more acidic than the actual pH.[3] Dextrose, another non-electrolyte polymer, has been observed to have no significant effect.[3]

  • Troubleshooting Steps:

    • Consistent Ionic Strength: Maintain a consistent ionic strength across all your samples and standards.

    • Specific Calibration: Always perform a pH calibration of pyranine in the exact buffer composition (including salts and any other additives) that you will use for your experiment. Do not rely on a generic calibration curve.

    • Buffer Selection: If possible, choose a buffer system with salts that have a minimal impact on pyranine's pKa.

Q3: I am observing high background fluorescence in my samples, even in my negative controls. How can I reduce this?

A3: High background fluorescence is often caused by autofluorescence from endogenous molecules within biological samples or from the sample matrix itself.

  • Sources of Autofluorescence: Common sources include aromatic amino acids (tryptophan, tyrosine), NADH, FAD, collagen, and elastin.

  • Troubleshooting Steps:

    • Unstained Controls: Always include an unstained control sample (without pyranine) that is treated identically to your experimental samples to quantify the level of autofluorescence.

    • Spectral Unmixing: If your imaging software allows, you can measure the emission spectrum of your unstained sample and use spectral unmixing algorithms to subtract the autofluorescence signal from your experimental samples.

    • Choice of Excitation/Emission Wavelengths: While pyranine's spectral properties are fixed, for other applications, choosing fluorophores with excitation and emission in the far-red region of the spectrum can help minimize autofluorescence, as fewer endogenous molecules absorb and emit light in this range.

    • Chemical Quenching of Autofluorescence: In fixed-cell imaging, treating samples with a quenching agent like Sudan Black B can reduce autofluorescence. However, this must be tested to ensure it does not also quench the pyranine signal.

Quantitative Data on Common Interferences

Fluorescence Quenching of Pyranine

The quenching of pyranine fluorescence can be described by the Stern-Volmer equation. The Stern-Volmer constant (Ksv) indicates the efficiency of quenching by a particular substance.

QuencherQuenching StrengthStern-Volmer Constant (Ksv)Mechanism
Nicotinic Acid Very StrongNot explicitly quantified in the provided search results, but described as a very strong quencher.Hydrogen bonding complex formation.[1][2]
Tryptophan Moderate~0.9 M⁻¹ (from initial slope of quenching curve)Coexistence of dynamic and static quenching, likely involving hydrogen bonding.[1]
Phenylalanine Weak~0.79 M⁻¹ (from modified Stern-Volmer plot)Formation of a contact complex.[1]

Note: The provided Ksv values are approximate and can vary with experimental conditions. It is recommended to determine these constants under your specific assay conditions if precise measurements are required.

Effect of Salts on the Apparent pKa of Pyranine

The presence of salts in the assay buffer can significantly alter the apparent pKa of pyranine, leading to inaccuracies in pH measurements if not properly calibrated. In the presence of salts, the pKa is generally shifted to lower values.[3]

Salt TypeEffect on Apparent pKaMagnitude of Effect
Monovalent Cations (e.g., NaCl, KCl) Downward shiftModerate
Divalent Cations (e.g., CaCl₂, MgCl₂) Downward shiftLarger than monovalent cations[3]
Ammonium Sulfate Minimal effectLeast effect among tested salts[3]
Calcium Perchlorate Significant effectLargest effect among tested salts[3]

Important Note on Salt Effects: Specific quantitative data for pKa shifts at various salt concentrations is highly dependent on the complete composition of the buffer system (e.g., buffer species, temperature, and other solutes). Therefore, it is crucial to perform a pH calibration of pyranine in your specific experimental buffer to ensure accurate pH measurements.

Experimental Protocols

Protocol for Measuring Intra-Liposomal pH using Pyranine

This protocol describes how to encapsulate pyranine within liposomes to measure changes in the internal pH.

  • Preparation of Pyranine-Containing Buffer:

    • Prepare a buffer solution at the desired starting pH (e.g., 7.4).

    • Dissolve this compound (pyranine) in this buffer to a final concentration of 1-5 mM.

  • Liposome (B1194612) Preparation and Pyranine Encapsulation:

    • Prepare a lipid film of your desired composition in a round-bottom flask.

    • Hydrate the lipid film with the pyranine-containing buffer. This will encapsulate the pyranine solution within the forming liposomes.

    • The mixture can be subjected to several freeze-thaw cycles to increase encapsulation efficiency.

    • To obtain unilamellar vesicles, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Removal of External Pyranine:

    • Separate the liposomes with encapsulated pyranine from the external, unencapsulated pyranine.

    • This is typically done by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with a buffer of the same composition but without pyranine.

  • Fluorescence Measurement:

    • Place the suspension of pyranine-loaded liposomes in a fluorometer cuvette.

    • Pyranine is a ratiometric dye, meaning the ratio of fluorescence intensity at two different excitation wavelengths is used to determine pH, while emission is monitored at a single wavelength (typically ~510 nm).

    • Measure the fluorescence intensity at two excitation wavelengths: one that is pH-sensitive (e.g., 450 nm) and one that is pH-insensitive (isosbestic point, e.g., 415 nm).

  • pH Calibration:

    • To generate a calibration curve, aliquots of the pyranine-loaded liposomes are suspended in buffers of known pH.

    • Add a protonophore (e.g., nigericin (B1684572) or FCCP) to the liposome suspension. This will equilibrate the internal and external pH.

    • Measure the ratio of fluorescence intensities (e.g., F₄₅₀/F₄₁₅) at each known pH value.

    • Plot the fluorescence ratio against pH to generate a standard curve.

  • Experimental Measurement and Data Analysis:

    • Induce the experimental change you wish to study (e.g., addition of a compound that alters intra-liposomal pH).

    • Monitor the ratio of pyranine fluorescence over time.

    • Convert the measured fluorescence ratios to pH values using the calibration curve.

Visualizations

Experimental Workflow for Liposomal pH Measurement

G cluster_prep Preparation cluster_calib Calibration cluster_exp Experiment A Prepare Pyranine- Containing Buffer B Hydrate Lipid Film with Pyranine Buffer A->B C Extrude to Form Unilamellar Vesicles B->C D Remove External Pyranine (Size-Exclusion Chromatography) C->D E Aliquot Liposomes into Buffers of Known pH D->E I Induce Experimental Change D->I F Add Protonophore (e.g., Nigericin) E->F G Measure Ratiometric Fluorescence (F_450 / F_415) F->G H Generate pH Calibration Curve G->H K Convert Fluorescence Ratio to pH using Calibration Curve H->K J Monitor Ratiometric Fluorescence Over Time I->J J->K G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Low Fluorescence Signal C1 Fluorescence Quenching (e.g., Tryptophan, Nicotinic Acid) P1->C1 P2 Inaccurate pH Reading C2 Incorrect pKa due to Salt/Polymer Effects P2->C2 P3 High Background Signal C3 Sample Autofluorescence P3->C3 S1 Identify & Remove Quenchers or Use Control Samples C1->S1 S2 Perform Assay-Specific pH Calibration C2->S2 S3 Use Unstained Controls & Spectral Unmixing C3->S3

References

Validation & Comparative

Validating Experimental Results with 1-Pyrenesulfonic Acid Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of experimental findings is paramount. This guide provides a comprehensive comparison of 1-pyrenesulfonic acid sodium salt with alternative fluorescent probes across key applications. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a vital resource for ensuring the robustness of your research.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for obtaining reliable experimental data. This section provides a quantitative comparison of this compound with common alternatives in various applications.

Critical Micelle Concentration (CMC) Determination

The determination of the Critical Micelle Concentration (CMC) is a fundamental application of fluorescent probes in surfactant and drug delivery research. The fluorescence of pyrene (B120774) and its derivatives is highly sensitive to the polarity of the microenvironment, making them excellent probes for micelle formation.

ProbeSurfactantCMC (mM)MethodKey Performance Characteristics
This compound Sodium Dodecyl Sulfate (SDS)~8.1Fluorescence (I₁/I₃ ratio)Water-soluble, suitable for aqueous systems. The ratio of the first and third vibronic peaks (I₁/I₃) in the emission spectrum is sensitive to the polarity of the probe's environment.
PyreneSodium Dodecyl Sulfate (SDS)8.0 - 8.3Fluorescence (I₁/I₃ ratio)The benchmark probe for CMC determination. Its low water solubility requires preparation of a stock solution in an organic solvent.[1]
Nile RedSodium Dodecyl Sulfate (SDS)~7.3Fluorescence SpectroscopyExhibits enhanced fluorescence in hydrophobic environments like micellar cores. Underestimates the CMC of SDS compared to other methods.[2]
5-Dodecanoylaminofluorescein (DAF)Sodium Dodecyl Sulfate (SDS)VariesFluorescence PolarizationRapid, semi-automated method suitable for high-throughput screening in 384-well plates.[2]
Protein Binding Studies

Fluorescent probes are widely used to study protein structure and ligand binding. The fluorescence of these probes often changes upon binding to hydrophobic pockets or specific sites on proteins.

ProbeProteinBinding Constant (Kₐ) (M⁻¹)MethodKey Performance Characteristics
This compound Human Serum Albumin (HSA)Not explicitly stated, complex binding behaviorFluorescence QuenchingShows abnormal fluorescence quenching behavior with HSA, suggesting movement of the probe between different binding sites.[3][4]
8-Anilino-1-naphthalenesulfonic acid (ANS)Human Serum Albumin (HSA)~1 to 10 µM (Kᵈ)Fluorescence TitrationA widely used probe for characterizing hydrophobic sites on proteins.[5][6]
Dansyl Amino AcidsHuman Serum Albumin (HSA)2.7 x 10⁵ (for a novel aminoquinoline derivative)Fluorescence TitrationCan be designed to bind to specific sites on proteins, providing more targeted information.[4]
Detection of Ferric Ions (Fe³⁺)

The fluorescence of certain probes can be quenched by metal ions, providing a basis for their detection and quantification.

ProbeLimit of Detection (LOD)Linear RangeSignaling MechanismKey Performance Characteristics
This compound Not specified in reviewed literatureNot specified in reviewed literatureFluorescence QuenchingFluorescence is known to be quenched by ferric ions.
N-doped Carbon Dots0.22 µM0.8 - 100 µMFluorescence QuenchingHigh sensitivity and selectivity for Fe³⁺.[7]
Rhodamine B derivative (RhB-DCT)0.0521 µM5 - 100 µMTurn-on FluorescenceHigh sensitivity and selectivity with a visual color change.[8]
Pyridine-type Rhodamine B probes0.067 µM and 0.345 µMNot specifiedTurn-on FluorescenceApplicable for monitoring Fe³⁺ in real water samples and live cells.[9]
Drug Encapsulation and Release Studies

Fluorescent probes can be encapsulated within drug delivery systems to study their loading efficiency and release kinetics.

ProbeDrug Delivery SystemEncapsulation Efficiency (%)Key Performance Characteristics
This compound Not specified in reviewed literatureNot specified in reviewed literatureWater-soluble, can be used to probe aqueous compartments of delivery systems.
Nile RedPolymeric Micelles~80%A hydrophobic probe used to model the encapsulation and release of hydrophobic drugs.[10][11]
Nile RedLipid Nanoparticles~4%Dye loading is dependent on the nanoparticle composition.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and valid results.

Determination of Critical Micelle Concentration (CMC) using this compound

This protocol outlines the steps for determining the CMC of a surfactant using the fluorescence of this compound.

Materials:

  • This compound

  • Surfactant of interest

  • High-purity water

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in high-purity water (e.g., 1 mM).

  • Prepare a series of surfactant solutions in high-purity water with concentrations spanning the expected CMC.

  • To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final volume is consistent across all samples.

  • Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for this compound is typically around 340 nm, and the emission spectrum is recorded from approximately 350 nm to 500 nm.

  • Determine the intensities of the first (I₁, ~377 nm) and third (I₃, ~388 nm) vibronic peaks in the emission spectrum.

  • Plot the intensity ratio (I₁/I₃) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare 1-Pyrenesulfonic Acid Sodium Salt Stock Solution mix Add Probe to Surfactant Solutions prep_probe->mix prep_surfactant Prepare Surfactant Dilution Series prep_surfactant->mix equilibrate Equilibrate Samples mix->equilibrate measure Measure Emission Spectra (λex ≈ 340 nm) equilibrate->measure extract Extract Intensities of I₁ and I₃ Peaks measure->extract plot Plot I₁/I₃ vs. log[Surfactant] extract->plot determine_cmc Determine CMC from Inflection Point plot->determine_cmc

Workflow for CMC determination using this compound.
Fluorescence Quenching Studies for Protein-Ligand Interactions

This protocol describes how to investigate the binding of a ligand to a protein by monitoring the quenching of the intrinsic tryptophan fluorescence of the protein or the fluorescence of a probe like this compound.

Materials:

  • Protein of interest (containing tryptophan residues or labeled with a fluorescent probe)

  • Ligand (quencher) of interest

  • Buffer solution (e.g., PBS or Tris-HCl)

  • Cuvettes for fluorometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the protein in the chosen buffer. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Titrate the protein solution with the ligand. This is done by adding small aliquots of the ligand stock solution to the protein solution in the cuvette.

  • After each addition of the ligand, mix the solution gently and allow it to equilibrate.

  • Measure the fluorescence emission spectrum of the solution. For intrinsic tryptophan fluorescence, the excitation wavelength is typically 295 nm, and the emission is monitored around 340-350 nm. For this compound, use the appropriate excitation and emission wavelengths (e.g., λex ≈ 346 nm, λem ≈ 376 nm).

  • Correct the fluorescence intensity for the dilution effect caused by the addition of the ligand solution.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

  • For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (ligand), respectively, and [Q] is the quencher concentration.

Fluorescence Quenching Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_data_analysis Data Analysis prep_protein Prepare Protein Solution titrate Add Aliquots of Ligand to Protein Solution prep_protein->titrate prep_ligand Prepare Ligand Stock prep_ligand->titrate equilibrate Equilibrate titrate->equilibrate measure Measure Fluorescence Intensity equilibrate->measure correct Correct for Dilution measure->correct stern_volmer Stern-Volmer Analysis correct->stern_volmer binding_params Determine Binding Constant and Number of Sites stern_volmer->binding_params Principle of CMC Determination cluster_below_cmc Below CMC cluster_above_cmc Above CMC probe_polar Probe in Polar Aqueous Environment high_ratio High I₁/I₃ Ratio probe_polar->high_ratio results in micelle Micelle Formation probe_nonpolar Probe Partitions into Nonpolar Micelle Core micelle->probe_nonpolar low_ratio Low I₁/I₃ Ratio probe_nonpolar->low_ratio results in surfactant Increasing Surfactant Concentration surfactant->micelle Fluorescence Quenching Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F Fluorophore (F) F_excited Excited Fluorophore (F*) F->F_excited Excitation complex_formation Formation of a Non-fluorescent Complex (FQ) F->complex_formation Q Quencher (Q) collision Collision between F* and Q Q->collision Q->complex_formation F_excited->F Fluorescence F_excited->collision FQ_complex Ground-State Complex (FQ) non_radiative Non-radiative Decay collision->non_radiative reduced_fluorescence Reduced Fluorescence Intensity complex_formation->reduced_fluorescence

References

A Comparative Guide to 1-Pyrenesulfonic Acid Sodium Salt and Other Pyrene Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrene (B120774) and its derivatives are a versatile class of polycyclic aromatic hydrocarbons renowned for their unique photophysical properties, making them invaluable tools in a wide range of research and development applications.[1] Their high fluorescence quantum yields, long fluorescence lifetimes, and exceptional sensitivity to the local microenvironment allow for the development of sophisticated fluorescent probes and labels.[2][3] This guide provides an objective comparison of 1-pyrenesulfonic acid sodium salt with other commonly used pyrene derivatives, supported by experimental data, to facilitate the selection of the optimal compound for specific research needs.

Photophysical Properties: A Comparative Overview

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorescent probe.[4] The quantum yield of pyrene derivatives is highly dependent on the substituent on the pyrene core and the polarity of the solvent.[5][6] Below is a summary of the photophysical properties of this compound and other selected pyrene derivatives.

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Reference(s)
This compound Water346376--[7][8]
Ethanol343377, 397--[7]
DMSO~345~378, ~398--[7]
Pyrene Cyclohexane335374, 384, 3940.32~450[9]
Ethanol--0.65~65-450[9]
1-Pyrenebutyric acid Methanol343, 326, 313377, 3970.19 - 0.225.1[10]
Ethanol342377, 3970.38~100 (deoxygenated)[10]
N-(1-Pyrene)maleimide Aqueous Solution--Non-fluorescent-[11]
Adduct with Thiols~340376, 396, 416Strongly fluorescent-[11]
4-(Pyren-2-yl)butyric acid ----622[4]

Note: The quantum yield and fluorescence lifetime of pyrene derivatives can vary significantly based on experimental conditions. Researchers are encouraged to consult the primary literature for detailed information.

Key Applications and Performance Comparison

The unique properties of pyrene derivatives make them suitable for a variety of applications, from sensing the microenvironment to labeling biomolecules.

Polarity and Viscosity Sensing

The fluorescence emission spectrum of pyrene monomers is sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism.[2] This makes them excellent probes for investigating the polarity of protein binding sites and lipid bilayers.

Furthermore, pyrene derivatives are well-known for their ability to form excited-state dimers called excimers, which exhibit a characteristic broad, red-shifted emission.[2] The ratio of excimer to monomer fluorescence intensity (IE/IM) is highly dependent on the proximity of the pyrene molecules and the viscosity of the medium, providing a ratiometric method for sensing microviscosity.[2][12]

Comparison:

  • This compound , with its sulfonate group, is water-soluble and suitable for polarity sensing in aqueous environments.[7]

  • 1-Pyrenebutyric acid can be used to probe hydrophobic microenvironments.[9]

  • Derivatives specifically designed with flexible linkers between two pyrene moieties, such as Py2-5EG , are particularly effective for viscosity sensing due to their intramolecular excimer formation.[13]

Ratiometric Sensing of Ions and Biomolecules

The distinct monomer and excimer emissions of pyrene derivatives allow for the design of ratiometric fluorescent sensors.[14][15] These sensors can detect a variety of analytes, including metal ions and biomolecules like heparin, by modulating the monomer-excimer equilibrium upon analyte binding.[14][16] Ratiometric sensing offers a significant advantage as it is less susceptible to fluctuations in probe concentration and instrumental parameters.[14]

Comparison:

  • This compound has been utilized for the detection of ferric ions (Fe³⁺) through fluorescence quenching.[7]

  • Specifically designed pyrene derivatives containing recognition moieties can selectively detect ions like Cu²⁺ with a "turn-on" ratiometric response.[16]

  • Bis-pyrene derivatives have been successfully employed for the ratiometric detection of heparin in serum samples.[14][15]

Fluorescent Labeling of Biomolecules

The ability to covalently attach pyrene derivatives to biomolecules is crucial for their use as fluorescent probes in biological systems.

Comparison:

  • This compound itself lacks a reactive group for direct covalent labeling.

  • 1-Pyrenebutyric acid features a carboxylic acid group that can be activated to form stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of proteins.[9]

  • N-(1-Pyrene)maleimide is a thiol-reactive probe that is initially non-fluorescent but becomes strongly fluorescent upon reaction with sulfhydryl groups of cysteine residues in proteins.[11] This "turn-on" feature is highly advantageous for reducing background fluorescence.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and a solvent blank. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->measure_abs measure_fluo Measure Fluorescence (Fluorometer) measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Fluorescence Quantum Yield Measurement.
Protein Labeling with N-(1-Pyrene)maleimide

This protocol outlines the procedure for labeling cysteine residues in proteins with N-(1-pyrene)maleimide.[17][18][19][20]

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • N-(1-pyrene)maleimide

  • Anhydrous DMSO or DMF

  • Degassed buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduce Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds. Remove excess TCEP by dialysis or using a desalting column.

  • Prepare Dye Stock Solution: Dissolve N-(1-pyrene)maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM. Prepare this solution fresh.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(1-pyrene)maleimide stock solution to the protein solution. Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or other suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the pyrene label.

G start Start: Protein with Cysteine prep_protein Prepare Protein Solution (Degassed Buffer) start->prep_protein reduce Reduce Disulfide Bonds (Optional, with TCEP) prep_protein->reduce If needed labeling Labeling Reaction (Protein + Dye) reduce->labeling prep_dye Prepare N-(1-Pyrene)maleimide Stock Solution (DMSO/DMF) prep_dye->labeling purify Purify Labeled Protein (Size-Exclusion Chromatography) labeling->purify end End: Labeled Protein purify->end

Workflow for Protein Labeling with N-(1-Pyrene)maleimide.

Signaling Pathways and Mechanisms

The diverse applications of pyrene derivatives are based on several key photophysical mechanisms.

Ratiometric Sensing via Excimer Formation

The equilibrium between the monomer and excimer states of pyrene derivatives can be influenced by the local environment or the presence of an analyte. This forms the basis for ratiometric sensing, where the ratio of the two emission intensities provides a quantitative measure.

G M Pyrene Monomer (Ground State) M_star Excited Monomer M->M_star Excitation (hν) E_star Excimer (Excited Dimer) M_star->E_star + Monomer (Proximity Dependent) Monomer_emission Monomer Emission (~375-400 nm) M_star->Monomer_emission Fluorescence Excimer_emission Excimer Emission (Broad, ~480 nm) E_star->Excimer_emission Fluorescence

Monomer-Excimer Emission Mechanism in Pyrene Derivatives.

Conclusion

This compound is a valuable water-soluble fluorescent probe, particularly for applications in aqueous environments where polarity sensing is of interest. However, for applications requiring covalent labeling of biomolecules or ratiometric sensing with high sensitivity, other pyrene derivatives such as 1-pyrenebutyric acid and N-(1-pyrene)maleimide, or specifically designed ratiometric probes, offer superior performance due to their functional groups and tailored structures. The choice of the most suitable pyrene derivative ultimately depends on the specific experimental requirements, including the target analyte, the desired sensing mechanism, and the nature of the sample environment. This guide provides a foundation for making an informed decision to advance research and development in the fields of life sciences and drug discovery.

References

A Comparative Guide to 1-Pyrenesulfonic Acid Sodium Salt and 8-Anilino-1-Naphthalenesulfonic Acid (ANS) as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical decision in the study of protein conformation, binding events, and aggregation. This guide provides a detailed, objective comparison of two widely used extrinsic fluorescent probes: 1-pyrenesulfonic acid sodium salt and 8-anilino-1-naphthalenesulfonic acid (ANS). By presenting their performance characteristics, supporting experimental data, and detailed methodologies, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.

Overview of the Probes

This compound is a polycyclic aromatic hydrocarbon with a sulfonate group that imparts water solubility. Its fluorescence is highly sensitive to the polarity of its microenvironment.[1] This sensitivity, particularly the formation of excimers (excited-state dimers) in nonpolar environments, makes it a valuable tool for probing hydrophobic sites on biomolecules.

8-Anilino-1-naphthalenesulfonic acid (ANS) is another popular fluorescent probe known for its significant fluorescence enhancement and a characteristic blue shift in its emission spectrum upon binding to hydrophobic regions of proteins.[2] Its binding mechanism is understood to involve both hydrophobic and electrostatic interactions.[3]

Quantitative Performance Comparison

The following tables summarize key quantitative data for this compound and ANS, primarily from studies involving their interaction with serum albumins, which are common model proteins for such investigations.

Probe Parameter Condition Value Reference
This compound Excitation Max (λex)Aqueous Solution~346 nm[1]
Emission Max (λem)Aqueous Solution~376 nm[1]
Fluorescence Lifetime (τ)Bound to HSAComplex, with components suggesting movement between binding sites[1]
8-Anilino-1-naphthalenesulfonic acid (ANS) Excitation Max (λex)Aqueous Solution~350 nm[4]
Emission Max (λem)Aqueous Solution~515 nm[5]
Fluorescence Lifetime (τ)Free in buffer~0.48 ns[4]
Fluorescence Quantum Yield (Φ)Free in buffer0.0032[6]

Table 1: General Photophysical Properties in Aqueous Solution

Probe Protein Binding Affinity (Kd) Fluorescence Quantum Yield (Φ) of Bound Probe Fluorescence Lifetime (τ) of Bound Probe Reference
This compound Human Serum Albumin (HSA)Higher affinity for site IINot explicitly stated, but fluorescence quenching is observed and is stronger at lower quencher concentrationsComplex and dependent on binding site[1]
8-Anilino-1-naphthalenesulfonic acid (ANS) Bovine Serum Albumin (BSA)Multiple sites with affinities >10^4 M⁻¹High-affinity sites: ~0.45; Low-affinity sites: ~0.08Complex, with multiple lifetime components[6][7]
Human Serum Albumin (HSA)High-affinity sites: Kd in µM rangeHigh-affinity sites: ~0.42; Low-affinity sites: ~0.07Not explicitly stated[6]

Table 2: Performance Data upon Binding to Serum Albumins

Interaction Mechanisms and Signaling Pathways

The fluorescence response of these probes upon interaction with proteins is a key aspect of their utility. The following diagrams illustrate their distinct binding mechanisms.

ANS_Binding_Mechanism ANS ANS in Aqueous Solution (Low Fluorescence) Hydrophobic Hydrophobic Interaction (Anilinonaphthalene group) ANS->Hydrophobic Binding to hydrophobic pocket Electrostatic Electrostatic Interaction (Sulfonate group with -NH3+ of Lys/Arg) ANS->Electrostatic Ion-pairing with charged residues Protein Protein with Accessible Pockets Protein->Hydrophobic Protein->Electrostatic Bound_ANS Bound ANS (High Fluorescence, Blue Shift) Hydrophobic->Bound_ANS Electrostatic->Bound_ANS

ANS Dual Binding Mechanism

The fluorescence of ANS is significantly enhanced upon binding to proteins through a combination of hydrophobic interactions with nonpolar pockets and electrostatic interactions between its sulfonate group and positively charged amino acid residues like lysine (B10760008) and arginine.[3]

PSA_Binding_Mechanism PSA 1-Pyrenesulfonic Acid in Solution Site_II Initial Binding (Site II - Higher Affinity) PSA->Site_II Binds to HSA Human Serum Albumin (HSA) HSA->Site_II Site_I Movement to Site I Site_II->Site_I Moves between sites Quenching Abnormal Fluorescence Quenching Site_II->Quenching Site_I->Quenching

1-Pyrenesulfonic Acid Interaction with HSA

1-Pyrenesulfonic acid exhibits a more complex interaction with Human Serum Albumin (HSA), involving binding to multiple sites (with higher affinity for site II) and movement between these sites.[1] This dynamic behavior leads to an unusual fluorescence quenching pattern.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following are representative protocols for key experiments.

Determining Binding Affinity via Fluorescence Titration

This protocol outlines the steps to determine the dissociation constant (Kd) of a fluorescent probe to a protein.

Binding_Affinity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of fluorescent probe and protein B Determine concentrations (e.g., spectrophotometrically) A->B C Titrate a fixed concentration of probe with increasing concentrations of protein B->C D Allow to equilibrate C->D E Measure fluorescence intensity at the probe's emission maximum D->E F Correct for dilution and inner filter effects E->F G Plot change in fluorescence vs. protein concentration F->G H Fit the data to a suitable binding model (e.g., one-site specific binding) to determine Kd G->H

Workflow for Determining Binding Affinity

Methodology:

  • Preparation: Prepare stock solutions of the fluorescent probe (e.g., 1-pyrenesulfonic acid or ANS) and the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Accurately determine the concentrations of the stock solutions.

  • Titration: In a cuvette, add a fixed concentration of the fluorescent probe. Sequentially add small aliquots of the protein stock solution, allowing the system to equilibrate after each addition (typically a few minutes).

  • Fluorescence Measurement: After each protein addition, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Correct the measured fluorescence intensities for dilution. Plot the change in fluorescence intensity as a function of the total protein concentration. Fit the resulting binding isotherm to a suitable binding equation (e.g., the one-site specific binding model) to calculate the dissociation constant (Kd).

In Vitro Protein Aggregation Assay

This protocol describes how to monitor the kinetics of protein aggregation using a fluorescent probe.

Aggregation_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare monomeric protein solution B Add fluorescent probe to the protein solution in a microplate A->B C Include controls (probe alone, protein alone) B->C D Incubate at a temperature that promotes aggregation (e.g., 37°C) with intermittent shaking C->D E Monitor fluorescence intensity over time D->E F Plot fluorescence intensity vs. time E->F G Analyze the sigmoidal curve to determine kinetic parameters (lag time, growth rate) F->G

Workflow for In Vitro Protein Aggregation Assay

Methodology:

  • Protein Preparation: Prepare a solution of the protein of interest in a buffer that promotes aggregation. Ensure the initial state is monomeric, which may require pre-treatment like size-exclusion chromatography.

  • Reaction Setup: In a multi-well plate, mix the monomeric protein solution with the fluorescent probe (1-pyrenesulfonic acid or ANS) at a final concentration typically in the low micromolar range. Include control wells containing only the probe and only the protein.

  • Incubation and Monitoring: Incubate the plate under conditions that induce aggregation (e.g., 37°C with shaking). Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of aggregation, from which parameters like the lag phase and the aggregation rate can be determined.

Concluding Remarks

Both this compound and 8-anilino-1-naphthalenesulfonic acid are powerful tools for investigating protein structure and interactions.

  • ANS is a well-characterized probe for identifying and characterizing hydrophobic binding pockets on proteins. Its dual hydrophobic and electrostatic binding mechanism provides a robust fluorescence signal upon binding. It is particularly useful for studying protein folding and conformational changes that expose hydrophobic regions.

  • 1-Pyrenesulfonic acid offers unique advantages due to its sensitivity to microenvironment polarity and its ability to form excimers. Its complex binding behavior with proteins like HSA, involving multiple sites and movement, can provide more nuanced information about the protein's surface and binding landscape. However, this complexity can also make data interpretation more challenging.

The choice between these two probes will ultimately depend on the specific research question, the nature of the protein under investigation, and the experimental conditions. This guide provides the foundational information to assist researchers in making a well-informed decision.

References

A Comparative Guide to Pyrene-Based Fluorescent Probes: 1-Pyrenesulfonic Acid Sodium Salt vs. Pyranine for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of pH is critical in a multitude of biological and chemical processes. Fluorescent probes offer a powerful tool for real-time pH monitoring with high sensitivity and spatial resolution. Among these, pyranine (B1669890) (also known as 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt or HPTS) is a well-established and widely used pH indicator. This guide provides a comprehensive comparison of pyranine with 1-pyrenesulfonic acid sodium salt, another pyrene (B120774) derivative, to elucidate their respective advantages and disadvantages for pH sensing applications.

This comparison reveals that the suitability of a pyrene-based molecule for pH sensing is fundamentally dictated by its chemical structure. The presence of a hydroxyl group on the pyrene ring in pyranine is the key to its pH-sensing capabilities, a feature that this compound lacks.

Key Differentiators for pH Sensing

The primary determinant of a fluorescent molecule's utility as a pH indicator is its ability to exist in distinct, pH-dependent chemical forms that exhibit different fluorescence properties. Pyranine excels in this regard due to its hydroxyl group, which can be protonated or deprotonated depending on the surrounding pH. This protonation/deprotonation cycle directly influences the electronic structure of the pyrene core, leading to significant changes in its absorption and emission spectra.

In contrast, this compound lacks this critical hydroxyl group. The sulfonic acid group is a strong acid and remains deprotonated over a wide pH range, meaning its fluorescence is largely insensitive to changes in proton concentration in the physiological range.

Performance Comparison

FeatureThis compoundPyranine (HPTS)Advantage for pH Sensing
pH-Sensing Mechanism No inherent pH-sensing mechanism in the physiological range. Fluorescence is not significantly affected by pH changes.Reversible protonation/deprotonation of the hydroxyl group leads to a shift in fluorescence excitation and emission spectra.[1]Pyranine
pKa Not applicable for pH sensing as it lacks a suitable functional group for protonation/deprotonation in the relevant pH range.~7.2 - 7.3[2][3] (can be influenced by ionic strength)[2][3]Pyranine
Ratiometric Sensing Not capable of ratiometric pH measurement.Dual excitation and/or dual emission properties allow for ratiometric measurements, which are more robust and less susceptible to artifacts.[4]Pyranine
Quantum Yield Generally high, characteristic of pyrene derivatives.High (>0.75)[1]Comparable
Photostability Generally good, characteristic of pyrene derivatives.Good, but can be susceptible to photobleaching under intense illumination.Comparable
Water Solubility Soluble in water.Highly soluble in water due to three sulfonate groups.[1]Pyranine

Signaling Pathways and Logical Relationships

The fundamental difference in their pH sensing capabilities can be visualized through their chemical structures and the resulting signaling mechanisms.

A diagram illustrating the differing pH sensing mechanisms.

Experimental Protocols

pH Measurement Using Pyranine (Ratiometric Method)

This protocol outlines the general steps for measuring pH using the ratiometric properties of pyranine.

G A Prepare Pyranine Stock Solution (e.g., 10 mM in water) C Add Pyranine to each buffer (final concentration ~1-10 µM) A->C B Prepare a series of calibration buffers with known pH values B->C D Measure fluorescence intensity at two excitation wavelengths (e.g., 405 nm and 450 nm) while monitoring emission at a single wavelength (e.g., 510 nm) C->D E Calculate the ratio of fluorescence intensities (I450 / I405) for each pH value D->E F Generate a calibration curve by plotting the intensity ratio against pH E->F H Determine the pH of the unknown sample from the calibration curve F->H G Measure the fluorescence intensity ratio of the unknown sample G->H

A general workflow for pH measurement using pyranine.

Materials:

  • Pyranine (HPTS)

  • Buffer solutions of known pH (e.g., phosphate-citrate buffers)

  • Fluorometer capable of dual-excitation ratiometric measurements

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of buffer solutions with precise pH values spanning the expected range of the sample.

    • Add a small aliquot of a concentrated pyranine stock solution to each buffer to a final concentration of approximately 1-10 µM.

  • Fluorescence Measurement:

    • For each calibration standard, measure the fluorescence emission at a fixed wavelength (e.g., 510 nm) while exciting at two different wavelengths: one corresponding to the protonated form (e.g., 405 nm) and one for the deprotonated form (e.g., 450 nm).[1]

  • Generation of Calibration Curve:

    • Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (e.g., Ratio = Intensity at 450 nm / Intensity at 405 nm).

    • Plot the calculated ratio as a function of the known pH of the buffers to generate a calibration curve.

  • Measurement of Unknown Sample:

    • Add pyranine to the sample of unknown pH at the same final concentration used for the calibration standards.

    • Measure the fluorescence intensities at the two excitation wavelengths and calculate the ratio.

    • Determine the pH of the sample by interpolating the measured ratio on the calibration curve.

Conclusion

For pH sensing applications, pyranine is unequivocally the superior choice over this compound. Its distinct advantage lies in the presence of a hydroxyl group that imparts pH-dependent fluorescence properties, enabling reliable and ratiometric pH measurements in the physiological range.[1]

While this compound is a useful fluorescent probe, its lack of a pH-sensitive functional group makes it unsuitable for pH indication. Its primary advantages lie in applications where a stable, pH-insensitive fluorescent signal is desired, for instance, as a tracer or in studies of microenvironments where pH is not the variable of interest. Therefore, for researchers and professionals in drug development and other scientific fields requiring accurate pH determination, pyranine remains the preferred pyrene-based fluorescent indicator.

References

A Researcher's Guide to Assessing the Purity and Performance of 1-Pyrenesulfonic Acid Sodium Salt for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence spectroscopy, the purity and photophysical characteristics of a fluorescent probe are paramount to generating reliable and reproducible data. 1-Pyrenesulfonic acid sodium salt is a water-soluble pyrene (B120774) derivative frequently employed as a fluorescent probe or a building block for more complex sensors. This guide provides a comprehensive framework for assessing its purity and compares its key performance metrics against common alternative fluorescent probes.

Section 1: Purity Assessment of this compound

The most common and reliable method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector. Commercial suppliers often specify a purity of ≥97% as determined by this method.[1][2] Impurities can arise from the starting materials or byproducts of the sulfonation reaction used in its synthesis.

An effective purity assessment workflow involves careful sample preparation, separation by HPLC, and data analysis to quantify the main component relative to any impurities.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain 1-Pyrenesulfonic Acid Sodium Salt prep_sample Accurately weigh and dissolve in mobile phase start->prep_sample filter_sample Filter through 0.22 µm syringe filter prep_sample->filter_sample inject Inject sample onto C18 HPLC column filter_sample->inject run_hplc Elute with gradient (e.g., Acetonitrile/Water with ion-pairing agent) inject->run_hplc detect Detect peaks using UV detector (e.g., 346 nm) run_hplc->detect integrate Integrate peak areas of the chromatogram detect->integrate calculate Calculate purity: (Area_main / Area_total) * 100 integrate->calculate result Report Purity (%) calculate->result

Workflow for HPLC-based purity assessment.

Section 2: Performance Comparison with Alternative Fluorescent Probes

While this compound is a versatile probe, its performance should be considered in the context of the specific application. Below is a comparison of its general photophysical properties with several specialized fluorescent probes often used for intracellular ion sensing: Sodium-Binding Benzofuran Isophthalate (SBFI), CoroNa™ Green, and Asante NaTRIUM Green-2 (ANG-2).

Table 1: Comparison of Photophysical Properties

PropertyThis compoundSBFI (Na⁺-bound)CoroNa™ Green (Na⁺-bound)ANG-2 (Na⁺-bound)
Purity (Typical) ≥97% (HPLC)Varies by supplierVaries by supplier>90% (HPLC)[3]
λabs (nm) ~346~340[4]~492[5][6]~517[3]
λem (nm) ~376~505[7]~516[5][6]~540[3]
Quantum Yield (Φ) ~0.39¹~0.08²Not Reported~0.20[8]
Fluorescence Lifetime (τ, ns) ~194³~2.7[9]~1.03⁴[10]~3.3[11]

¹Value for a water-soluble pyrene-containing fluorescent polymer in an aqueous solution; serves as an estimate for a pyrene chromophore in water.[12] ²Value reported for the Na⁺-free form. The quantum yield increases upon Na⁺ binding.[8][13] ³Value for pyrene in deoxygenated water; the lifetime is highly sensitive to oxygen quenching.[10] ⁴Average lifetime (τAVG) in HEK cells at 150 mM Na⁺. The lifetime is Na⁺ concentration-dependent.[10]

Alternative Probes Overview:

  • SBFI (Sodium-Binding Benzofuran Isophthalate): A well-established, ratiometric UV-excitable dye for measuring intracellular sodium concentrations.[7][14] Its ratiometric nature allows for measurements that are less sensitive to variations in dye concentration and photobleaching.[5] However, it has a relatively low quantum yield.[7]

  • CoroNa™ Green: A non-ratiometric, visible light-excitable indicator for sodium. It shows an increase in fluorescence intensity upon binding to Na⁺.[5][6] While suitable for confocal microscopy, it has been reported to be prone to leakage from cells compared to SBFI.[5][13]

  • ANG-2 (Asante NaTRIUM Green-2): A newer, visible light-excitable fluorescent sensor for intracellular sodium. It has been successfully used for quantitative Na⁺ determination using two-photon fluorescence lifetime imaging microscopy (2P-FLIM).[11][15]

Section 3: Detailed Experimental Protocols

Accurate characterization of a fluorescent probe requires standardized protocols. The general workflow for comparing fluorescent probes involves a series of photophysical measurements.

Characterization_Workflow cluster_photophysics Photophysical Characterization cluster_analysis Comparative Analysis start Select Fluorescent Probes for Comparison abs_em Measure Absorption & Emission Spectra (Determine λmax) start->abs_em qy Determine Fluorescence Quantum Yield (Φ) abs_em->qy lt Measure Fluorescence Lifetime (τ) qy->lt ps Assess Photostability lt->ps compile Compile Data into Comparison Table ps->compile evaluate Evaluate Performance Metrics for Application compile->evaluate end Select Optimal Probe evaluate->end

General workflow for fluorescent probe comparison.

Protocol 1: HPLC Purity Analysis of this compound

This protocol is a representative method based on reverse-phase HPLC techniques for aromatic sulfonates.[14][16]

  • Mobile Phase Preparation:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of the initial mobile phase mixture (e.g., 95:5 Solvent A:Solvent B) to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 346 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B.

      • 15-17 min: Linear gradient from 50% to 95% B.

      • 17-20 min: Hold at 95% B.

      • 20-22 min: Return to 5% B.

      • 22-27 min: Re-equilibrate at 5% B.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

This protocol uses the comparative method, which involves a well-characterized fluorescence standard.[9] For pyrene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Prepare Solutions:

    • Prepare a series of five dilutions for both the test compound (e.g., this compound) and the standard (e.g., quinine sulfate) in the same solvent (e.g., deionized water for the salt, 0.1 M H₂SO₄ for quinine).

    • Concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 346 nm).

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure instrument settings (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • Determine the gradient (slope) of the linear fit for each plot (Grad).

    • Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where 'ST' denotes the standard, 'X' denotes the test sample, Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Protocol 3: Measurement of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique for measuring fluorescence lifetimes in the nanosecond range.[7]

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength suitable for the probe (e.g., ~340 nm).

    • Select an appropriate emission filter to isolate the fluorescence signal.

  • Acquire Instrument Response Function (IRF):

    • Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This measures the temporal profile of the excitation pulse as seen by the detector.

  • Sample Measurement:

    • Prepare a dilute solution of the fluorescent probe in the desired solvent.

    • Acquire the fluorescence decay curve by collecting photon arrival times relative to the excitation pulse over many cycles until sufficient counts (typically >10,000 in the peak channel) are accumulated.

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay curve, taking the measured IRF into account.

    • The data is typically fitted to a multi-exponential decay model: I(t) = Σαᵢ * exp(-t/τᵢ), where τᵢ are the decay times and αᵢ are the amplitudes.

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. The intensity-averaged lifetime can then be calculated.

References

Navigating the Landscape of Protein Quantification: A Comparative Guide to Established Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of protein concentration is a cornerstone of reliable and reproducible experimentation. While a multitude of methodologies exist, this guide addresses a specific query regarding 1-pyrenesulfonic acid sodium salt-based assays and provides a broader comparison with established, industry-standard techniques.

Initial investigation into the reproducibility and reliability of this compound-based assays for protein quantification reveals that this specific compound is not utilized as the primary reagent in a distinct, named assay for routine protein concentration measurement. Instead, this compound and its derivatives are well-documented as fluorescent probes.[1] These probes are powerful tools for studying protein conformation, binding interactions, and dynamics, owing to the sensitivity of their fluorescent properties to the local microenvironment.[2][3]

Given the absence of a standardized "this compound-based assay" for protein quantification, this guide will focus on a comparative analysis of widely adopted and validated methods. We will explore the principles, performance, and relative merits of common fluorescence-based assays as a class, alongside the stalwart colorimetric methods: the Bicinchoninic Acid (BCA) assay and the Bradford assay.

A Comparative Overview of Leading Protein Quantification Assays

The choice of a protein quantification assay is critical and depends on factors such as the required sensitivity, the presence of interfering substances in the sample, and the desired throughput. Below is a summary of the key performance characteristics of the most prevalent assay types.

FeatureFluorescence-Based Assays (e.g., Qubit, NanoOrange)Bicinchoninic Acid (BCA) AssayCoomassie Brilliant Blue (Bradford) Assay
Principle Binding of a fluorescent dye to proteins, leading to an increase in fluorescence intensity.Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ with bicinchoninic acid.[4]Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues.[5]
Sensitivity High (in the ng/mL range).[5][6]Moderate (in the µg/mL range).[4]Low to Moderate (in the µg/mL range).[4]
Linear Range Typically narrow, may require sample dilution.Wide (e.g., 20-2000 µg/mL).[5]Narrow (e.g., 0-2000 µg/mL, but can be variable).[5]
Interfering Substances Fewer interferences from common lab reagents, though detergents can be problematic for some dyes.[7]Reducing agents, chelating agents (e.g., EDTA), and lipids can interfere.[5]Strong alkaline buffers and detergents (e.g., SDS) are significant interferents.[5]
Protein-to-Protein Variability Generally low for many fluorescent dyes.[7]Low, as the reaction involves the peptide backbone.High, due to dependence on amino acid composition.
Assay Time Rapid.Longer incubation time (30-60 minutes).Rapid (5-15 minutes).
Instrumentation Fluorometer or fluorescence microplate reader.[5]Spectrophotometer or microplate reader.Spectrophotometer or microplate reader.

Experimental Protocols for Key Assays

Detailed and standardized protocols are crucial for ensuring the reproducibility and reliability of any protein quantification assay. Below are generalized methodologies for the discussed assays.

General Protocol for a Fluorescence-Based Protein Assay
  • Reagent Preparation: Prepare a working solution of the fluorescent dye according to the manufacturer's instructions.

  • Standard Curve Preparation: Create a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with known concentrations.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

  • Assay Execution: Add the fluorescent dye working solution to both the standards and the unknown samples.

  • Incubation: Incubate the reactions for the time specified in the manufacturer's protocol, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the protein concentration of the standards. Use the standard curve to determine the concentration of the unknown samples.

Bicinchoninic Acid (BCA) Assay Protocol
  • Reagent Preparation: Prepare the BCA working reagent by mixing the BCA reagent A and reagent B according to the kit's instructions.

  • Standard Curve Preparation: Prepare a dilution series of a known protein standard (e.g., BSA) in the same buffer as the unknown samples.

  • Assay Execution: Add the BCA working reagent to each standard and unknown sample in a microplate.

  • Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Create a standard curve by plotting the absorbance at 562 nm against the protein concentration of the standards. Calculate the concentration of the unknown samples from the standard curve.

Coomassie Brilliant Blue (Bradford) Assay Protocol
  • Reagent Preparation: The Bradford reagent is typically ready to use.

  • Standard Curve Preparation: Prepare a set of protein standards with known concentrations (e.g., BSA).

  • Assay Execution: Add the Bradford reagent to the standards and unknown samples in a microplate or cuvettes.

  • Incubation: Incubate at room temperature for approximately 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance at 595 nm versus the concentration of the protein standards. Determine the concentration of the unknown samples based on the standard curve.

Visualizing Experimental Workflows and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

AssayWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare Reagents E1 Mix Samples/Standards with Reagents P1->E1 P2 Prepare Protein Standards P2->E1 P3 Prepare Unknown Samples P3->E1 E2 Incubate E1->E2 A1 Measure Signal (Absorbance/Fluorescence) E2->A1 A2 Generate Standard Curve A1->A2 A3 Calculate Unknown Concentrations A2->A3

Caption: General experimental workflow for protein quantification assays.

AssayComparison cluster_colorimetric Colorimetric Assays cluster_fluorescent Fluorescence-Based Assays Assay Protein Quantification Assay BCA BCA Assay Assay->BCA Principle: Cu Reduction Bradford Bradford Assay Assay->Bradford Principle: Dye-Binding Fluorescence Fluorescent Dyes (e.g., Qubit, NanoOrange) Assay->Fluorescence Principle: Fluorescence Enhancement Reliability Reproducibility & Reliability BCA->Reliability High (Low Protein-Protein Variability) Bradford->Reliability Variable (High Protein-Protein Variability) Fluorescence->Reliability High (Generally Low Protein-Protein Variability)

References

A Comparative Guide to Fluorescent Probes for Sensing Hydrophobic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive detection and characterization of hydrophobic microenvironments within biological systems is crucial for understanding a wide range of cellular processes, from protein folding and aggregation to lipid droplet dynamics and membrane trafficking. Fluorescent probes that exhibit changes in their photophysical properties in response to the polarity of their surroundings are invaluable tools for these investigations. This guide provides a comparative analysis of commonly used fluorescent probes for hydrophobic environment sensing, supported by experimental data and detailed protocols to aid in probe selection and experimental design.

This guide will focus on a comparative analysis of four major classes of fluorescent probes: Nile Red, 8-Anilino-1-naphthalenesulfonic acid (ANS), 6-Propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN), and BODIPY-based probes. Each of these probes offers distinct advantages and is suited for different applications, ranging from the in vitro characterization of protein hydrophobicity to the live-cell imaging of lipid-rich organelles.

Mechanism of Action: Sensing the Nonpolar World

The utility of these fluorescent probes lies in their sensitivity to the local environment. In aqueous, polar environments, these molecules typically exhibit low fluorescence quantum yields. Upon transitioning to a hydrophobic (nonpolar) environment, such as the hydrophobic core of a protein or the interior of a lipid droplet, they undergo a conformational change and/or a change in their electronic state. This results in a significant increase in their fluorescence quantum yield and often a shift in their emission spectrum, a phenomenon known as solvatochromism. This "light-up" property provides a high signal-to-noise ratio, enabling the sensitive detection of hydrophobic sites.

Comparative Analysis of Key Fluorescent Probes

The selection of an appropriate fluorescent probe is dictated by the specific experimental context, including the nature of the sample (e.g., purified protein, live cells), the required sensitivity, and the imaging modality. The following table summarizes the key photophysical and practical properties of Nile Red, ANS, PRODAN, and a representative BODIPY probe (BODIPY 493/503), facilitating a direct comparison of their performance.

PropertyNile Red8-Anilino-1-naphthalenesulfonic acid (ANS)6-Propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN)BODIPY 493/503
Charge NeutralAnionicNeutralNeutral
Typical Application Staining lipid droplets, probing protein hydrophobicityCharacterizing protein surface hydrophobicity, detecting molten globulesMeasuring protein surface hydrophobicityStaining lipid droplets, labeling neutral lipids
Excitation Max (in hydrophobic env.) ~550 nm~350-380 nm~360 nm~493 nm
Emission Max (in hydrophobic env.) ~630 nm (red-shifted in polar env.)~470-480 nm~430-440 nm~503 nm
Quantum Yield Low in water, high in hydrophobic environmentsLow in water, significantly enhanced upon binding to proteinsModerate in water, enhanced in nonpolar solventsHigh in both polar and nonpolar environments
Key Advantages Large Stokes shift, good photostability, excellent for lipid droplet imaging.[1][2]High sensitivity to exposed hydrophobic patches on proteins.[3]Uncharged, reducing potential artifacts from electrostatic interactions.[3][4]High quantum yield, narrow emission spectrum, good photostability.[5]
Limitations Broad emission spectrum can lead to bleed-through in multicolor imaging.[6]Anionic charge can lead to non-specific binding with positively charged protein surfaces.[3][4]Lower sensitivity compared to ANS in some applications.[3]Can exhibit some background fluorescence in aqueous media.[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying principles and practical application of these probes, the following diagrams illustrate their general signaling mechanism and a typical experimental workflow for assessing protein surface hydrophobicity.

General Signaling Mechanism of Hydrophobic Probes Probe_aq Probe in Aqueous Environment Probe_hydro Probe in Hydrophobic Environment Probe_aq->Probe_hydro Binding to Hydrophobic Site Low_F Low Fluorescence Probe_aq->Low_F Emits High_F High Fluorescence Probe_hydro->High_F Emits

Caption: General signaling mechanism of environment-sensitive fluorescent probes.

Workflow for Protein Hydrophobicity Assay P_sol Prepare Protein Solutions (various concentrations) Incubate Incubate Protein with Probe P_sol->Incubate Probe_sol Prepare Probe Stock Solution Probe_sol->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Plot Plot Fluorescence vs. Protein Concentration Measure->Plot Slope Determine Initial Slope (Hydrophobicity Index) Plot->Slope

Caption: A typical experimental workflow for determining protein surface hydrophobicity.

Experimental Protocols

Protocol 1: Determination of Protein Surface Hydrophobicity using ANS

This protocol describes a general method for measuring the surface hydrophobicity of a protein using 8-anilino-1-naphthalenesulfonic acid (ANS).

Materials:

  • Protein of interest

  • 8-Anilino-1-naphthalenesulfonic acid (ANS)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of ANS: Dissolve ANS in the phosphate buffer to a final concentration of 1 mM. Store in the dark.

  • Prepare a series of protein dilutions: Prepare a range of protein concentrations in the phosphate buffer. The optimal concentration range will depend on the protein and should be determined empirically.

  • Incubation: To each protein dilution, add a small aliquot of the ANS stock solution to a final concentration of 10-20 µM. Incubate the mixture in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation wavelength to approximately 370 nm and record the emission spectrum from 400 nm to 600 nm. The emission maximum should be around 470-480 nm.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the protein concentration. The initial slope of this plot is taken as the surface hydrophobicity index (S₀).

Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red

This protocol provides a general procedure for visualizing lipid droplets in cultured cells using Nile Red.

Materials:

  • Cultured cells grown on coverslips or in imaging dishes

  • Nile Red

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixed-cell imaging, optional)

  • Fluorescence microscope

Procedure:

  • Prepare a stock solution of Nile Red: Dissolve Nile Red in DMSO to a final concentration of 1 mg/mL. Store protected from light.

  • Cell Preparation:

    • Live-cell imaging: Wash the cells twice with warm PBS.

    • Fixed-cell imaging: Wash the cells with PBS, then fix with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

  • Staining: Dilute the Nile Red stock solution in PBS to a final working concentration of 0.1-1.0 µg/mL. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips on a slide with a drop of PBS or an appropriate mounting medium. Visualize the cells using a fluorescence microscope with appropriate filter sets for Nile Red (e.g., excitation ~530-560 nm, emission >570 nm). Lipid droplets will appear as bright yellow-gold or red fluorescent structures.[2]

Conclusion

The choice of a fluorescent probe for sensing hydrophobic environments is a critical decision in experimental design. Nile Red and BODIPY 493/503 are excellent choices for imaging lipid droplets in cells due to their high specificity and brightness.[2][7] For quantifying protein surface hydrophobicity, ANS remains a widely used and sensitive probe, while the uncharged nature of PRODAN can be advantageous in specific contexts to avoid electrostatic interactions.[3][4] By understanding the distinct characteristics and following optimized protocols, researchers can effectively utilize these powerful tools to gain deeper insights into the complex roles of hydrophobic interactions in biological systems.

References

A Comparative Guide to Fluorescent Probes for Biological Systems: The Limitations of 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate and reliable interrogation of biological systems. This guide provides a comprehensive comparison of 1-pyrenesulfonic acid sodium salt (1-PSA) with commonly used alternative fluorescent probes, focusing on its limitations in biological applications. We present supporting data, detailed experimental protocols, and visualizations to facilitate an informed choice of fluorescent tool.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe in biological imaging is dictated by several key photophysical and biological parameters. While 1-PSA is a water-soluble pyrene (B120774) derivative, its application in live-cell imaging is met with certain limitations when compared to more established probes such as BCECF, SNARF-1, and HPTS (Pyranine).[1]

FeatureThis compound (1-PSA)BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein)Carboxy SNARF-1HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid, Pyranine)
pKa Not typically used for ratiometric pH sensing~6.98[2]~7.5 (in vitro)[3]~7.3[4]
pH Range Not ideal for physiological pH measurement~6.4 - 7.6~6.5 - 8.5~5.5 - 8.5[1]
Measurement Type IntensiometricRatiometric (Excitation)Ratiometric (Emission)Ratiometric (Excitation)[1]
Excitation Max (nm) ~346[2]~440 (pH-insensitive), ~490 (pH-sensitive)[5]~540-568[3]~405 (pH-insensitive), ~450 (pH-sensitive)[1]
Emission Max (nm) ~376[2]~535[5]~580, ~640[3]~510[1]
Fluorescence Quantum Yield (ΦF) Not readily available in literature~0.3-0.6 (pH dependent)Not readily available in literature>0.75[6]
Photostability Moderate, subject to photobleachingGoodModerateHigh[7]
Cytotoxicity Low to moderate, qualitative data suggests some cytotoxicity[1]LowLowLow[7]
Cell Loading Membrane impermeant, requires microinjection or other disruptive methodsPermeable via AM ester (BCECF-AM)[5]Permeable via AM ester (SNARF-1 AM)[8]Membrane impermeant, requires loading techniques like scrape-loading[9]

Key Limitations of this compound:

  • Lack of Ratiometric Measurement: 1-PSA is an intensiometric probe, meaning its fluorescence intensity changes with the environment. This makes it susceptible to artifacts from variations in probe concentration, photobleaching, and cell path length. In contrast, ratiometric probes like BCECF and SNARF-1 allow for more accurate and quantitative measurements by taking the ratio of fluorescence intensities at two different wavelengths.[8]

  • Sub-optimal Excitation Wavelength: The ultraviolet excitation maximum of 1-PSA (~346 nm) can induce higher cellular autofluorescence and phototoxicity compared to probes excited by visible light.[9]

  • Membrane Impermeability: 1-PSA is a salt and does not readily cross cell membranes. This necessitates invasive loading techniques such as microinjection or electroporation, which can damage cells and are not suitable for high-throughput applications. Alternative probes are often available as acetoxymethyl (AM) esters, which are membrane-permeant and are cleaved by intracellular esterases to trap the fluorescent probe inside the cell.[5]

  • Fluorescence Quenching: The fluorescence of pyrene derivatives like 1-PSA is known to be quenched by various biological molecules and ions, which can interfere with accurate measurements in a complex cellular environment.[10]

  • Limited Quantitative Data: There is a notable lack of comprehensive and standardized quantitative data on the fluorescence quantum yield and cytotoxicity (e.g., IC50 values) of 1-PSA in biological systems, making direct and objective performance comparisons challenging.

Experimental Protocols

Detailed methodologies for the use of these fluorescent probes are crucial for reproducible and reliable results. Below are protocols for intracellular pH measurement using the discussed alternatives and a general protocol for assessing cytotoxicity.

Protocol 1: Intracellular pH Measurement using BCECF-AM

This protocol is adapted from established methods for ratiometric pH measurement in live cells.[5][11]

Materials:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Nigericin (B1684572)

  • High potassium buffer (e.g., 140 mM KCl, 1 mM MgCl2, 20 mM HEPES, pH adjusted to a range of values for calibration)

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation: 440 nm and 490 nm; Emission: 535 nm)

Procedure:

  • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Culture cells to the desired confluency on coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Prepare a loading solution of 2-5 µM BCECF-AM in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Incubate the cells in fresh HBSS for at least 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Image the cells using a fluorescence microscope or plate reader. Acquire fluorescence images or readings at excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive), with emission collected at 535 nm.

  • Perform an in situ calibration. At the end of the experiment, incubate the cells in high potassium buffers of known pH containing 10 µM nigericin. This ionophore equilibrates the intracellular and extracellular pH.

  • Calculate the ratio of the fluorescence intensities (I490/I440) for each calibration point and generate a calibration curve.

  • Convert the experimental fluorescence ratios to intracellular pH values using the calibration curve.

Protocol 2: Intracellular pH Measurement using Carboxy SNARF-1 AM

This protocol is based on the ratiometric emission properties of SNARF-1.[3][8]

Materials:

  • Carboxy SNARF-1 AM

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS)

  • Nigericin

  • High potassium calibration buffers

  • Fluorescence microscope with appropriate filter sets (Excitation: ~540-568 nm; Emission: ~580 nm and ~640 nm)

Procedure:

  • Prepare a 1-10 mM stock solution of Carboxy SNARF-1 AM in anhydrous DMSO.

  • Culture and prepare cells as described in Protocol 1.

  • Prepare a loading solution of 5-10 µM Carboxy SNARF-1 AM in a suitable buffer.

  • Load the cells by incubating with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye and allow for de-esterification as in Protocol 1.

  • Acquire fluorescence images by exciting the cells at a single wavelength (e.g., 543 nm or 568 nm) and collecting the emission simultaneously in two channels, one centered around 580-585 nm and the other around 620-640 nm.

  • Perform an in situ calibration using nigericin and high potassium buffers as described for BCECF.

  • Calculate the ratio of the fluorescence intensities (I640/I580) and generate a calibration curve to determine intracellular pH.

Protocol 3: Intracellular pH Measurement using HPTS (Pyranine)

As HPTS is membrane impermeant, a physical loading method is required.[9]

Materials:

  • HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid)

  • Physiological buffer

  • Cell scraper or electroporation cuvettes and system

  • Nigericin and high potassium calibration buffers

  • Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm and ~450 nm; Emission: ~510 nm)

Procedure (Scrape-Loading):

  • Prepare a concentrated solution of HPTS (e.g., 10 mg/mL) in a physiological buffer.

  • Culture cells to confluency in a petri dish.

  • Wash the cells with buffer.

  • Add a small volume of the HPTS solution to the cells.

  • Gently scrape the cells from the dish using a rubber policeman or cell scraper. The mechanical stress transiently permeabilizes the cell membrane, allowing the dye to enter.

  • Transfer the cell suspension to a tube and allow the cells to recover for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye and re-plate them on coverslips for imaging.

  • Image and calibrate as described for BCECF, but using excitation wavelengths of ~450 nm (pH-sensitive) and ~405 nm (pH-insensitive), with emission collected at ~510 nm.

Protocol 4: General Cytotoxicity Assay (MTS Assay)

This is a general colorimetric assay to assess cell viability and can be used to determine the IC50 of a fluorescent probe.[12]

Materials:

  • Fluorescent probe of interest (e.g., 1-PSA)

  • Cell line of interest (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete culture medium

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Allow cells to attach and grow for 24 hours.

  • Prepare serial dilutions of the fluorescent probe in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the probe. Include a vehicle control (medium without the probe).

  • Incubate the cells with the probe for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the probe concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway Diagram

Intracellular pH is a critical regulator of numerous signaling pathways. One such pathway is the Notch signaling cascade, which plays a fundamental role in cell fate decisions, proliferation, and differentiation. Alterations in intracellular pH can impact the activity of enzymes and the conformation of proteins involved in this pathway.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_pH Intracellular pH Influence Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage gamma_Secretase γ-Secretase NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD S3 Cleavage CSL CSL NICD->CSL Translocates to Nucleus and binds CSL Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Activates Transcription pHi Intracellular pH pHi->ADAM Modulates Activity pHi->gamma_Secretase Modulates Activity

Caption: The Notch signaling pathway, with key cleavage events and the influence of intracellular pH on protease activity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the cytotoxicity of different fluorescent probes.

Cytotoxicity_Workflow start Start: Select Fluorescent Probes (1-PSA, BCECF, SNARF-1, HPTS) cell_culture Seed Mammalian Cells in 96-well plates start->cell_culture probe_prep Prepare Serial Dilutions of each Fluorescent Probe cell_culture->probe_prep incubation Incubate Cells with Probes (e.g., 24 hours) probe_prep->incubation mts_assay Add MTS Reagent and Incubate incubation->mts_assay read_absorbance Measure Absorbance at 490 nm mts_assay->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis comparison Compare IC50 Values of Different Probes data_analysis->comparison

Caption: A generalized workflow for assessing and comparing the cytotoxicity of fluorescent probes using an MTS assay.

References

A Comparative Guide to 1-Pyrenesulfonic Acid Sodium Salt and a-natives for Cellular and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for generating robust and reproducible data. This guide provides a comprehensive literature review of 1-pyrenesulfonic acid sodium salt, a fluorescent probe with diverse applications, and compares its performance with established alternatives such as Pyranine (HPTS), fluorescein, and rhodamine B. This analysis is supported by available experimental data and detailed methodologies to aid in the selection of the optimal probe for specific research needs.

Introduction to this compound

This compound is a water-soluble fluorescent probe characterized by its pyrene (B120774) core functionalized with a sulfonic acid group. This structure imparts distinct photophysical properties that make it a valuable tool in various scientific domains. Its fluorescence is sensitive to the local environment, a characteristic that has been exploited for a range of sensing applications.

Key Applications of this compound

The utility of this compound spans several research areas, from fundamental biophysical studies to applications in materials science and drug development.

Fluorescent Probe for Sensing

This compound is widely recognized as a fluorescent probe. It exhibits absorption and emission maxima at approximately 346 nm and 376 nm, respectively[1]. A key feature is the quenching of its fluorescence in the presence of certain analytes, enabling their detection.

  • Metal Ion Detection: The fluorescence of this compound is quenched by ferric ions (Fe³⁺), making it a useful sensor for this biologically and environmentally significant cation[1].

  • Detection of Nitroaromatic Compounds: It has been employed to detect nitroaromatic compounds, including the explosive components 2,4-dinitrotoluene (B133949) (2,4-DNT) and trinitrotoluene (TNT), in aqueous solutions through fluorescence quenching[1].

Biophysical and Materials Science Applications

Beyond its role as a simple fluorescent sensor, this compound has been utilized in more complex systems:

  • Micelle Studies: It has been used in the study of reverse micelles, including the investigation of intermicellar migration of reactants[1].

  • Polymer Synthesis: It has served as a surfactant and dopant in the synthesis of polypyrrole micro- and nanowires[1].

Applications in Drug Development

The unique properties of pyrene-based probes, including this compound, lend themselves to applications in drug discovery and delivery.

  • High-Throughput Screening (HTS): Fluorescent probes are integral to HTS campaigns for identifying enzyme inhibitors. The modulation of fluorescence upon enzyme activity or inhibition provides a robust readout for screening large compound libraries[2][3][4][5][6]. While not explicitly detailed for this compound, its responsive fluorescence suggests potential in such assays.

  • Drug Delivery Monitoring: Pyrene derivatives are used to monitor the state of drug carriers in real time. The change from excimer to monomer fluorescence can indicate the disruption of drug-carrying particles and the release of their cargo[7].

Limitations of this compound

Despite its versatility, this compound possesses limitations that must be considered.

  • Photostability: Pyrene and its derivatives can undergo photodegradation upon exposure to UV radiation, which can limit their utility in long-term imaging experiments[8]. The specific photostability of the sodium salt under various conditions requires further quantitative investigation.

  • Toxicity: While pyrene-based materials are often cited for their low cytotoxicity, the toxicity of sulfonic acids and their derivatives can be a concern[9]. Specific cytotoxicity data for this compound on various cell lines is not extensively reported in the reviewed literature.

Comparison with Alternative Fluorescent Probes

The selection of a fluorescent probe is often a comparative process. Here, we compare this compound with three widely used alternatives: Pyranine (HPTS), Fluorescein, and Rhodamine B.

FeatureThis compoundPyranine (HPTS)FluoresceinRhodamine B
Excitation Max (nm) ~346[1]~400 (protonated), ~460 (deprotonated)[11]~494~553
Emission Max (nm) ~376[1]~445 (protonated), ~510 (deprotonated)[11]~521~627
Primary Applications Ion and nitroaromatic sensing, micelle studies[1]pH sensing[11][12][13]pH sensing, cell viability, labelingLabeling, organelle staining
Key Advantages Good water solubility, sensitive to quenchingRatiometric pH sensing, high quantum yield[12]High quantum yield, widely availablePhotostable, red-shifted emission
Key Limitations Limited photostability and toxicity data, quantum yield not widely reportedpH sensitivity can be medium-dependent[13]pH sensitive, moderate photostabilityCan be cytotoxic, potential for aggregation

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of fluorescent probes. Below are generalized protocols for applications relevant to this guide.

General Protocol for Metal Ion Detection using a Fluorescent Probe

This protocol outlines the general steps for detecting a metal ion using a fluorescent probe that exhibits fluorescence quenching.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in a suitable solvent (e.g., ultrapure water or buffer).

    • Prepare stock solutions of the metal ion of interest and other potentially interfering ions.

  • Fluorescence Measurements:

    • In a cuvette, add the buffer solution.

    • Add a specific concentration of the fluorescent probe stock solution and mix thoroughly.

    • Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Titrate the solution with increasing concentrations of the metal ion stock solution, recording the fluorescence spectrum after each addition.

    • Perform control experiments with other metal ions to assess selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and linear range.

Protocol for Liposome (B1194612) Drug Loading using a pH-Gradient

This protocol describes a common method for encapsulating drugs into liposomes, a key technique in drug delivery research[14][15][16][17][18].

  • Liposome Preparation:

    • Prepare a lipid film by dissolving lipids (e.g., DSPC and cholesterol) in an organic solvent and then evaporating the solvent under vacuum.

    • Hydrate the lipid film with an acidic buffer (e.g., ammonium (B1175870) sulfate) to form multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of defined pore size to create unilamellar vesicles of a specific size.

  • Creation of a pH Gradient:

    • Remove the external acidic buffer by dialysis or gel filtration against a buffer with a higher pH (e.g., a neutral buffer). This creates a pH gradient across the liposome membrane.

  • Drug Loading:

    • Incubate the liposomes with the drug to be encapsulated. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Fluorescence Quenching Mechanism

G Fluorescence Quenching by an Analyte Probe Fluorescent Probe (e.g., 1-Pyrenesulfonic Acid) Excited_Probe Excited State Probe* Probe->Excited_Probe Excitation (Light) Excited_Probe->Probe Fluorescence (Light Emission) Complex Probe-Analyte Complex Excited_Probe->Complex Quenching Interaction Analyte Quenching Analyte (e.g., Fe³⁺) Analyte->Complex Ground_State Ground State Complex->Ground_State Non-radiative Decay

Caption: A simplified diagram illustrating the process of fluorescence quenching.

Liposome Drug Loading Workflow

G Workflow for pH-Gradient Drug Loading in Liposomes Start Start: Lipid Mixture in Organic Solvent Film Lipid Film Formation (Solvent Evaporation) Start->Film Hydration Hydration with Acidic Buffer Film->Hydration Extrusion Extrusion to Form Unilamellar Vesicles Hydration->Extrusion Gradient Creation of pH Gradient (Buffer Exchange) Extrusion->Gradient Loading Incubation with Drug Gradient->Loading Purification Purification of Drug-Loaded Liposomes Loading->Purification End End: Drug-Loaded Liposomes Purification->End

Caption: A flowchart outlining the key steps in the pH-gradient method for drug encapsulation in liposomes.

Conclusion

This compound is a versatile fluorescent probe with demonstrated applications in sensing metal ions and nitroaromatic compounds, as well as in the study of micelles and polymer synthesis. Its potential utility extends to drug development, particularly in high-throughput screening and monitoring drug delivery systems. However, a comprehensive understanding of its limitations, including quantitative data on its fluorescence quantum yield, photostability, and cytotoxicity, is necessary for its optimal application.

When compared to established fluorescent probes like Pyranine, fluorescein, and rhodamine B, this compound offers a different spectral window and sensitivity to specific quenchers. The choice of probe will ultimately depend on the specific requirements of the experimental system, including the target analyte, the desired sensitivity, and the biological or chemical environment. This guide provides a foundational literature review to assist researchers in making an informed decision for their specific application. Further direct comparative studies with robust quantitative data are needed to fully elucidate the relative advantages and disadvantages of these fluorescent probes.

References

Safety Operating Guide

Proper Disposal of 1-Pyrenesulfonic Acid Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Pyrenesulfonic acid sodium salt, a fluorescent probe commonly used in research.

Immediate Safety and Handling Considerations

According to safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has a National Fire Protection Association (NFPA) rating of 0 for health, fire, and reactivity, indicating a low hazard profile. However, standard laboratory safety practices should always be observed during handling and disposal.

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[1][2]

  • Consult Regulations : Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review local and national hazardous waste regulations.[2]

  • Waste Collection :

    • For unused or surplus material, offer it to a licensed disposal company.[1]

    • In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[3][4] Avoid creating dust.

  • Container Management : Ensure the waste container is properly sealed and stored in a designated area away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Professional Disposal : Contact a licensed professional waste disposal service to manage the final disposal of the material.[1]

  • Contaminated Materials : Dispose of any contaminated personal protective equipment (PPE) and cleaning materials in the same manner as the chemical itself.

Important Precaution : Do not allow this compound to enter sewers, surface water, or ground water.[5]

Quantitative Disposal Data

There is no specific quantitative data, such as concentration limits for various disposal methods, available in the reviewed safety data sheets for this compound. Disposal procedures are primarily guided by the non-hazardous classification of the substance and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 1-Pyrenesulfonic acid sodium salt for disposal consult_regs Consult institutional EHS and local/national regulations start->consult_regs is_surplus Is it surplus/unused material or a spill? consult_regs->is_surplus surplus_collect Collect in a suitable, labeled container is_surplus->surplus_collect Surplus/Unused spill_collect Sweep up solid material. Place in a suitable, labeled container. is_surplus->spill_collect Spill contact_disposal Contact licensed professional waste disposal service surplus_collect->contact_disposal spill_collect->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Pyrenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for laboratory personnel handling chemical compounds. This guide provides immediate, procedural, and step-by-step instructions for the safe handling of 1-Pyrenesulfonic acid sodium salt, ensuring the well-being of researchers and the integrity of scientific work.

For researchers, scientists, and drug development professionals, adherence to proper safety measures is the foundation of successful experimentation. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. While this compound is generally not classified as a hazardous substance, some sources indicate it may cause skin and serious eye irritation.[1][2][3] Therefore, the following PPE is recommended as a standard precaution.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Nitrile rubber disposable gloves.[1]To prevent skin contact which may cause irritation.[1][3]
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation.[4] For situations with potential for dust or aerosol generation ("nuisance exposures"), a P95 (US) or P1 (EU EN 143) particulate respirator is advised. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]To avoid inhalation of dust particles.
Body Protection Laboratory coat or impervious clothing.[1]To protect skin and personal clothing from contamination.

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, minimizes risks. The following workflow diagram illustrates the key steps and safety considerations at each stage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Dispose of Waste According to Institutional & Local Regulations post_wash->disp_waste disp_empty Handle Contaminated Packaging as Chemical Waste disp_waste->disp_empty

Figure 1. A procedural workflow for the safe handling of this compound.

Handling and Storage Procedures

Adherence to good laboratory practices is crucial when working with any chemical.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a fume hood is recommended, especially when handling the solid powder to avoid dust formation.[4]

  • General Hygiene : Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][2][3]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation occurs, seek medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms persist.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination.

  • Chemical Waste : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2] While smaller quantities may be permissible for disposal with household waste in some jurisdictions, it is critical to consult and follow your institution's specific guidelines.

  • Contaminated Packaging : Handle contaminated containers and packaging in the same manner as the chemical itself.[2] Ensure they are completely empty before recycling or disposal according to official regulations.

By implementing these safety and handling protocols, researchers can mitigate risks and ensure a safe laboratory environment when working with this compound.

References

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Retrosynthesis Analysis

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